Product packaging for Halostachine hydrochloride(Cat. No.:CAS No. 142467-20-7)

Halostachine hydrochloride

Cat. No.: B12748465
CAS No.: 142467-20-7
M. Wt: 187.66 g/mol
InChI Key: NPUGYWPZOLONFA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Halostachine hydrochloride (N-methylphenylethanolamine hydrochloride) is a phenethylamine alkaloid first isolated from the shrub Halostachys belangeriana . It is structurally related to ephedrine and synephrine and functions as a beta-adrenergic receptor agonist . In vitro studies on transfected HEK 293 cells indicate that Halostachine acts as a partial agonist at the β2-adrenergic receptor, stimulating cAMP accumulation with approximately 19% of the efficacy of epinephrine . This mechanism suggests significant research value for investigating adrenergic signaling pathways. Early pharmacological studies in animals demonstrated that the compound exhibits pressor (blood-pressure elevating) and mydriatic (pupil-dilating) effects, consistent with its adrenergic activity . This product is provided as a high-purity powder for research purposes. This product is For Research Use Only. It is strictly not for use in personal care products, dietary supplements, or as a drug, and is not intended for human consumption. The World Anti-Doping Agency (WADA) classifies Halostachine as an S6 Stimulant, and its safety for human use has not been established through clinical trials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B12748465 Halostachine hydrochloride CAS No. 142467-20-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142467-20-7

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1

InChI Key

NPUGYWPZOLONFA-FVGYRXGTSA-N

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CNCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

Foundational & Exploratory

Halostachine Hydrochloride: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133), or N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, most notably Halostachys caspica.[1] Structurally analogous to sympathomimetic amines such as epinephrine (B1671497) and synephrine, halostachine has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive examination of the mechanism of action of halostachine hydrochloride, focusing on its interactions with adrenergic and trace amine-associated receptors. This document synthesizes available quantitative data, details established experimental protocols for its characterization, and presents its signaling pathways through diagrammatic representations to facilitate further research and development.

Receptor Interaction and Functional Activity

This compound primarily exerts its effects through its interaction with adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1). It functions as a partial agonist at several of these receptors.

Adrenergic Receptor Activity

Halostachine demonstrates partial agonism at α1-adrenergic and β2-adrenergic receptors. In vitro functional assays utilizing transfected cell lines have quantified its potency (EC50) and efficacy (Emax) at human α1-adrenergic receptor subtypes.[1] While it is known to be a partial agonist at the β2-adrenergic receptor, specific EC50 values are not consistently reported, though its efficacy is estimated to be approximately 19% of that of epinephrine.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Halostachine is also an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1]

Quantitative Data Summary

Receptor SubtypeEC50 (µM)Emax (% of Adrenaline)Cell LineAssay Type
α1A-Adrenergic8.759%chem-1Functional (Ca2+ influx)
α1B-Adrenergic1.177%chem-1Functional (Ca2+ influx)
α1D-Adrenergic2.182%chem-1Functional (Ca2+ influx)
β2-AdrenergicNot Reported~19%HEK293cAMP Accumulation
ReceptorEC50 (µM)Emax (% of Phenethylamine)Cell LineAssay Type
TAAR174104%HEK293TFunctional

Signaling Pathways

The agonistic activity of halostachine at its target receptors initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by halostachine primarily involves coupling to Gq proteins. This initiates a signaling cascade through the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1]

Gq_Signaling_Pathway Halostachine Halostachine alpha1_AR α1-Adrenergic Receptor Halostachine->alpha1_AR Binds to Gq Gq protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

α1-Adrenergic Receptor Gq Signaling Pathway
β2-Adrenergic and TAAR1 Receptor Signaling

Both β2-adrenergic receptors and TAAR1 are known to primarily couple to Gs proteins. Upon activation by an agonist like halostachine, the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which can phosphorylate various downstream proteins, leading to a cellular response.

Gs_Signaling_Pathway cluster_receptors Receptors Halostachine Halostachine beta2_AR β2-Adrenergic Receptor Halostachine->beta2_AR Binds to TAAR1 TAAR1 Halostachine->TAAR1 Binds to Gs Gs protein beta2_AR->Gs Activates TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

β2-Adrenergic and TAAR1 Gs Signaling Pathway

Experimental Protocols

The characterization of halostachine's mechanism of action relies on a suite of in vitro assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of halostachine for a target receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human adrenergic or TAAR1 receptor subtype of interest.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a fixed concentration and varying concentrations of unlabeled halostachine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of halostachine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow node1 Prepare Membranes (HEK293 cells with receptor) node2 Incubate: Membranes + Radioligand + Halostachine (varying conc.) node1->node2 node3 Rapid Filtration (Separate bound/unbound) node2->node3 node4 Scintillation Counting (Measure radioactivity) node3->node4 node5 Data Analysis: Determine IC50 -> Calculate Ki node4->node5

Radioligand Binding Assay Workflow
Functional Assay for α1-Adrenergic Receptors (Calcium Mobilization)

This cell-based assay measures the functional potency and efficacy of a compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.

Objective: To determine the EC50 and Emax of halostachine at α1-adrenergic receptors.

Methodology:

  • Cell Culture: Stably transfected chem-1 cells expressing the human α1-adrenergic receptor subtype of interest are cultured.

  • Cell Plating: Cells are seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence microplate reader, and varying concentrations of halostachine are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to generate dose-response curves, from which EC50 and Emax values are determined.

Calcium_Assay_Workflow node1 Culture & Plate chem-1 cells with α1-receptor node2 Load cells with Calcium-Sensitive Dye node1->node2 node3 Add Halostachine (varying concentrations) node2->node3 node4 Measure Fluorescence (Plate Reader) node3->node4 node5 Data Analysis: Determine EC50 & Emax node4->node5

Calcium Mobilization Assay Workflow
Functional Assay for β2-Adrenergic and TAAR1 Receptors (cAMP Accumulation)

This assay quantifies the functional potency and efficacy of a compound at Gs-coupled receptors by measuring the production of the second messenger cAMP.

Objective: To determine the EC50 and Emax of halostachine at β2-adrenergic and TAAR1 receptors.

Methodology:

  • Cell Culture and Plating: HEK293 cells stably expressing the receptor of interest are cultured and seeded in 96-well plates.

  • Compound Stimulation: Cells are treated with varying concentrations of halostachine in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercial detection kit (e.g., ELISA, HTRF).

  • Data Analysis: A standard curve is used to quantify cAMP levels. Dose-response curves are then generated to determine the EC50 and Emax values.

cAMP_Assay_Workflow node1 Culture & Plate HEK293 cells with target receptor node2 Stimulate with Halostachine (+ PDE inhibitor) node1->node2 node3 Lyse Cells node2->node3 node4 Measure cAMP levels (e.g., ELISA) node3->node4 node5 Data Analysis: Determine EC50 & Emax node4->node5

References

The Origin and Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1] Structurally classified as a β-hydroxy-phenethylamine, it shares similarities with endogenous catecholamines and other sympathomimetic amines like synephrine (B1677852) and ephedrine.[1] While traditionally used in herbal medicine for its stimulating and bronchodilatory effects, its pharmacological properties, particularly its interaction with adrenergic receptors, have garnered interest in modern research. This technical guide provides a comprehensive overview of the origin, synthesis, and pharmacology of Halostachine hydrochloride, with a focus on its mechanism of action, receptor interaction, and the experimental methodologies used for its characterization.

Origin and Chemical Properties

Natural Occurrence

Halostachine is a natural alkaloid first identified in the halophytic plant Halostachys caspica (family Amaranthaceae).[1][2][3] It has also been isolated from other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[2][3] The naturally occurring form of Halostachine is the levorotatory (R)-(-)-enantiomer.[2]

Chemical Structure and Properties

Halostachine is chemically named N-methylphenylethanolamine. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers. The hydrochloride salt is the common form used in research and supplements.

Table 1: Physicochemical Properties of Halostachine and this compound

PropertyHalostachine (racemate)This compound (racemic)(R)-(-)-Halostachine(R)-(-)-Halostachine Hydrochloride
Molecular Formula C₉H₁₃NOC₉H₁₄ClNOC₉H₁₃NOC₉H₁₄ClNO
Molar Mass 151.21 g/mol [4]187.67 g/mol [5]151.21 g/mol 187.67 g/mol
Melting Point 75-76 °C[1]103-104 °C[1]43-45 °C[1]113-114 °C[1]
Appearance Colorless solid[1]White to off-white crystalline powder[2]Colorless solid-
pKa (hydrochloride) -9.29 (at 25 °C, 10 mM)[1]--
Specific Rotation ([α]D) ---47.03°[1]-52.21°[1]

Synthesis of this compound

While Halostachine is found in nature, it is more commonly produced synthetically for commercial and research purposes, typically as a racemate.[3] Several synthetic routes have been published.

Classical Synthesis from Acetophenone (B1666503)

A common laboratory-scale synthesis starts with acetophenone. The process involves the following key steps:

  • Bromination: The methyl group of acetophenone is brominated to yield α-bromoacetophenone.

  • Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone.

  • Reduction: The amino-ketone is reduced to the corresponding amino-alcohol using a reducing agent like lithium aluminum hydride.

  • Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic N-methylphenylethanolamine (Halostachine).

  • Salt Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt.

Stereospecific Synthesis

An efficient, stereospecific synthesis for the naturally occurring (R)-(-)-Halostachine has also been reported, which involves the use of a chiral starting material, (R)-(+)-α-hydroxybenzeneacetonitrile.[2]

Pharmacodynamics: Mechanism of Action

The primary pharmacological activity of Halostachine is mediated through its interaction with adrenergic receptors, where it acts as a partial agonist.

Adrenergic Receptor Activity
  • α-Adrenergic Receptors: In vitro functional assays using transfected cell lines have demonstrated that Halostachine is a partial agonist at human α1-adrenergic receptor subtypes.

Table 2: Functional Activity of Halostachine at Human α1-Adrenergic Receptors

Receptor SubtypeEC₅₀ (µM)Eₘₐₓ (% of Adrenaline)
α₁ₐ-Adrenergic 8.759%
α₁ₑ-Adrenergic 1.177%
α₁D-Adrenergic 2.182%
Data from in vitro functional assays using transfected cell lines.
  • β-Adrenergic Receptors: Halostachine is also a partial agonist at the β2-adrenergic receptor. In vitro studies have shown it to be approximately 19% as effective as epinephrine (B1671497) in stimulating cAMP accumulation in cells expressing the β2-adrenergic receptor.[6] This activity is believed to contribute to its purported effects on bronchodilation and lipolysis.

Signaling Pathways

As a β-adrenergic agonist, Halostachine activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Halostachine_Signaling_Pathway Halostachine Halostachine Beta2AR β2-Adrenergic Receptor Halostachine->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis, Bronchodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: β-Adrenergic signaling pathway activated by Halostachine.

Pharmacokinetics

Comprehensive human pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Halostachine is currently lacking in publicly available literature. Preclinical studies in animal models provide some initial insights.

Animal Pharmacokinetics

Studies in dogs following intravenous administration of N-methylphenylethanolamine showed that the drug follows a two-compartment model with a plasma half-life of approximately 1 hour.[7]

Table 3: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous Administration)

ParameterValue
T₁/₂ (α) ~9.7 minutes
T₁/₂ (β) ~56.4 minutes
Plasma Half-life ~1 hour

Further research is required to determine the pharmacokinetic profile of Halostachine in humans.

Experimental Protocols

In Vitro Functional Assay for Adrenergic Receptor Activation

This protocol describes a general method for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound like Halostachine at adrenergic receptors using a cell-based assay that measures second messenger production (e.g., intracellular calcium for α1 receptors or cAMP for β receptors).

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with the human adrenergic receptor subtype of interest.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).

  • Fluorescent calcium indicator dye (for α1 receptors) or a cAMP assay kit.

  • This compound.

  • Reference agonist (e.g., Adrenaline).

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader or a luminometer for cAMP assays.

Methodology:

  • Cell Culture and Seeding: Culture the transfected cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay buffer to generate a range of concentrations. Also, prepare a serial dilution of the reference agonist.

  • Assay Procedure (Example for α1 receptor - Calcium Mobilization):

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add the different concentrations of Halostachine or the reference agonist to the wells.

    • Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.

  • Data Analysis:

    • For each concentration, determine the peak response.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Eₘₐₓ values.

    • Express the Eₘₐₓ of Halostachine as a percentage of the maximal response induced by the reference agonist.

Functional_Assay_Workflow Start Start Cell_Culture Culture & Seed Transfected Cells Start->Cell_Culture Assay Perform Assay (e.g., Calcium Mobilization or cAMP) Cell_Culture->Assay Compound_Prep Prepare Serial Dilutions of Halostachine & Reference Agonist Compound_Prep->Assay Data_Acquisition Measure Response (Fluorescence/Luminescence) Assay->Data_Acquisition Data_Analysis Plot Dose-Response Curve & Calculate EC₅₀/Eₘₐₓ Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Structural Analogues of Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1][2] Structurally, it is a β-hydroxy-phenethylamine, placing it in the same chemical class as endogenous catecholamines and other well-known sympathomimetic amines like synephrine (B1677852) and ephedrine.[1][3] While extracts containing halostachine have been used in dietary supplements for their purported stimulant effects, the compound itself has not been developed as a prescription drug.[1] Its structural similarity to potent adrenergic agents makes it and its analogues a subject of significant interest for structure-activity relationship (SAR) studies, pharmacological research, and the development of novel therapeutics targeting the adrenergic system.

This technical guide provides a comprehensive overview of the structural analogues of halostachine. It details their structure-activity relationships, summarizes available pharmacological data, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows relevant to their study.

The Core Structure: Halostachine

Halostachine (N-methylphenylethanolamine) is the foundational compound for the analogues discussed in this guide. Its structure features a phenethylamine (B48288) backbone with three key characteristics:

  • A phenyl group.

  • A hydroxyl group at the beta (β) position of the ethylamine (B1201723) side chain, creating a chiral center.[4]

  • A secondary amine with a methyl substituent.[3]

The hydrochloride salt is a common form used for its stability and solubility.[5]

Table 1: Chemical Structure of Halostachine Hydrochloride

Compound NameIUPAC NameChemical StructureMolecular Formula
Halostachine HCl(1R,2S)-2-(methylamino)-1-phenylethan-1-ol hydrochlorideC₉H₁₄ClNO

Key Structural Analogues

Modifications at three primary sites on the halostachine scaffold—the phenyl ring, the ethylamine side chain, and the terminal amino group—give rise to its principal analogues. These modifications significantly influence receptor affinity, selectivity, and intrinsic activity.

Table 2: Structures of Halostachine and Key Analogues

CompoundPhenyl Ring Substitutionβ-Hydroxyl Groupα-Methyl GroupN-Substitution
Halostachine UnsubstitutedPresentAbsentMethyl
Phenylethanolamine UnsubstitutedPresentAbsentHydrogen
Synephrine (p-Synephrine) 4-OHPresentAbsentMethyl
Octopamine 4-OHPresentAbsentHydrogen
Ephedrine UnsubstitutedPresentPresentMethyl
  • Phenylethanolamine: The parent compound, lacking the N-methyl group of halostachine.[3]

  • Synephrine: Differs from halostachine by the addition of a hydroxyl group at the para-position (4-OH) of the phenyl ring.[5]

  • Octopamine: Structurally similar to synephrine but lacks the N-methyl group.[5]

  • Ephedrine: Differs from halostachine by the presence of an additional methyl group on the α-carbon of the ethylamine side chain.[3]

Structure-Activity Relationships (SAR) of Phenylethanolamines

The interaction of halostachine and its analogues with adrenergic receptors is governed by specific structural features. The following SAR principles are crucial for understanding their pharmacological profiles.

  • Phenyl Ring Substitution: Maximal agonistic activity at adrenergic receptors is typically observed in compounds with 3,4-dihydroxy substitutions (a catecholamine structure), like epinephrine.[6]

    • The absence of ring hydroxylation, as in halostachine and ephedrine, generally reduces potency compared to catecholamines.

    • Replacing the catechol with other groups, such as a 3,5-dihydroxy (resorcinol) or a 3-hydroxymethyl-4-hydroxy substitution, can confer selectivity for the β₂-adrenergic receptor.[6][7]

    • A single 4-OH group, as seen in synephrine and octopamine, results in significantly lower affinity for α- and β-adrenergic receptors compared to catecholamines.[8]

  • Substitution on the Ethylamine Side Chain:

    • β-Hydroxyl Group: The hydroxyl group on the β-carbon is critical for direct receptor agonist activity. Its presence allows for a key hydrogen bonding interaction within the receptor binding pocket.[6] Its removal, as in N-methyltyramine (the non-β-hydroxylated version of synephrine), drastically reduces adrenergic activity.[5]

    • α-Methyl Group: The addition of a methyl group to the α-carbon, as in ephedrine, reduces direct receptor agonist activity.[6] However, this modification sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the compound's oral bioavailability and duration of action.[6]

  • Substitution on the Amino Group:

    • The size of the alkyl substituent on the nitrogen atom is a major determinant of receptor selectivity.[6]

    • Primary and secondary amines (like halostachine) are required for activity.[9]

    • Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity. For example, norepinephrine (B1679862) (N-H) is a potent α-agonist, while isoproterenol (B85558) (N-isopropyl) is a potent, non-selective β-agonist.[6]

Pharmacological Data

The quantitative pharmacological data for halostachine and its analogues can vary depending on the assay conditions, tissue preparation, and receptor source (e.g., species, recombinant vs. native). The following tables summarize available data to facilitate comparison.

Table 3: Functional Potency (EC₅₀) of Halostachine at Adrenergic Receptors

CompoundReceptor SubtypePotency (EC₅₀)Species/SystemSource
Halostachineα₁ₐ-Adrenergic8.7 µMRecombinant[10]
Halostachineα₁ₑ-Adrenergic1.1 µMRecombinant[10]
Halostachineα₁D-Adrenergic2.1 µMRecombinant[10]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[11][12][13] Lower values indicate higher potency.

Table 4: Comparative Functional Activity of Halostachine

CompoundReceptor SubtypeEfficacy (Eₘₐₓ)CommentsSource
Halostachineβ₂-Adrenergic~19% of EpinephrinePartial Agonist[14]
Halostachineβ₁, α₂ₐ, α₂ₑNo effect up to 300 µMInactive at these subtypes in the tested system[14]
Epinephrineβ₁, β₂, α₂ₐ, α₂ₑ100% (Reference)Full Agonist[14]

Note: There are conflicting reports regarding the activity of halostachine at the β₂ subtype, and data on direct binding affinity (Kᵢ) is limited in the public domain. The data presented reflects the available information from the cited sources.[14]

Mechanism of Action & Signaling Pathways

Halostachine and its structural analogues exert their effects primarily by acting as agonists at adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of β-adrenergic receptors, in particular, initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the β-adrenergic receptor activates the stimulatory G-protein (Gs). The Gαs subunit then dissociates and activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream cellular proteins to elicit the final physiological response, such as smooth muscle relaxation.[15]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., muscle relaxation) PKA_active->Response Phosphorylates Targets Agonist Agonist (e.g., Halostachine) Agonist->Receptor Binds

Caption: The β-Adrenergic Receptor Gs Signaling Pathway.

Synthesis and Experimental Protocols

The analysis and development of halostachine analogues rely on robust chemical synthesis and standardized pharmacological assays.

General Synthesis Workflow

A classical synthetic route to N-methylphenylethanolamine (Halostachine) and related structures starts from a substituted acetophenone. This multi-step process generally involves α-bromination, nucleophilic substitution with an appropriate amine, and subsequent reduction of the ketone.[3][4][16]

Synthesis_Workflow Start Substituted Acetophenone Intermediate1 α-Bromo Acetophenone Start->Intermediate1 α-Bromination (e.g., Br₂) Intermediate2 Amino-Ketone Intermediate1->Intermediate2 Amination (e.g., R-NH₂) Product Final Product (e.g., Halostachine) Intermediate2->Product Reduction (e.g., LiAlH₄, NaBH₄)

Caption: A General Workflow for the Synthesis of Phenylethanolamines.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[15][17]

Objective: To determine the binding affinity (Kᵢ) of a test analogue for a specific adrenergic receptor subtype.

Materials:

  • Membrane Preparation: Isolated cell membranes from tissue (e.g., rat cortex) or cultured cells expressing the target adrenergic receptor.[17]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-CYP for β).[18]

  • Test Compound: The unlabeled halostachine analogue at various concentrations.

  • Non-specific Control: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: Cell harvester, glass fiber filters, scintillation counter or gamma counter.[17]

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer with protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction.[17]

    • Resuspend the final membrane pellet in buffer and determine the protein concentration (e.g., Bradford assay). Store at -80°C.[17]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kₔ value), and serial dilutions of the test compound.

    • Prepare wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + non-specific control).[18]

  • Incubation:

    • Initiate the reaction by adding the membrane preparation to all wells.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Receptor Membranes a1 Combine Reagents & Membranes in 96-well plate p1->a1 p2 Prepare Reagents: Radioligand, Test Compound, Buffers p2->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Filtration (Separates Bound/Unbound) a2->a3 a4 Wash Filters a3->a4 d1 Quantify Radioactivity (Scintillation/Gamma Counting) a4->d1 d2 Calculate IC₅₀ from Competition Curve d1->d2 d3 Calculate Kᵢ using Cheng-Prusoff Equation d2->d3

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocol: cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of receptor activation (agonist activity) or blockade (antagonist activity) by quantifying the production of the second messenger cAMP.[19]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test analogue as an agonist at Gs-coupled adrenergic receptors.

Materials:

  • Cell Line: A cell line stably expressing the adrenergic receptor of interest (e.g., HEK293-β₂AR).[20]

  • Test Compound: The halostachine analogue at various concentrations.

  • Reference Agonist: A known full agonist for the receptor (e.g., Isoproterenol).

  • PDE Inhibitor: A phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[21]

  • cAMP Detection Kit: A commercial kit for quantifying cAMP (e.g., HTRF, ELISA, or fluorescence-based).[20]

  • Stimulation Buffer: e.g., HBSS or other suitable buffer.[22]

Methodology:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • Plate cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.[22]

  • Assay Procedure:

    • Remove the culture medium and wash the cells.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.[21]

    • Add serial dilutions of the test compound or reference agonist to the appropriate wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP accumulation.[20]

  • Cell Lysis and Detection:

    • Lyse the cells according to the detection kit protocol.

    • Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP tracer.[19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the assay wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for the test compound.[23]

Conclusion

This compound and its structural analogues represent a classic example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The phenylethanolamine scaffold serves as a versatile template for probing the binding pockets of adrenergic receptors. A thorough understanding of the structure-activity relationships—governed by substitutions on the phenyl ring, ethylamine side chain, and amino group—is essential for the rational design of novel adrenergic agents with desired potency and selectivity. The experimental protocols detailed herein provide a standardized framework for the characterization of these compounds, enabling researchers to elucidate their mechanisms of action and evaluate their therapeutic potential. Continued investigation in this area holds promise for the development of more refined pharmacological tools and clinical candidates.

References

The Biosynthesis of Halostachine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133) (N-methylphenylethanolamine) is a biogenic amine found in various plant species, including those from the genera Halostachys, Lolium, and Festuca. Structurally related to ephedrine (B3423809) and synephrine, it is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of halostachine in plants, drawing parallels with well-characterized pathways of structurally similar alkaloids. It details the probable enzymatic steps, presents available quantitative data from homologous enzymes, and outlines key experimental protocols for the elucidation of this pathway. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of phenylethylamine alkaloids and exploring their potential for biotechnological applications.

Proposed Biosynthetic Pathway of Halostachine

The biosynthesis of halostachine in plants is believed to commence with the aromatic amino acid L-phenylalanine. The pathway is proposed to proceed through a series of enzymatic reactions involving decarboxylation, β-hydroxylation, and N-methylation. While the specific enzymes in halostachine-producing plants are yet to be fully characterized, the pathway can be inferred from studies of other phenylethylamine alkaloids.[1]

The proposed sequence of reactions is as follows:

  • Decarboxylation: L-phenylalanine is decarboxylated to form phenylethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC).[2][3]

  • β-Hydroxylation: Phenylethylamine is then hydroxylated at the β-carbon position to yield phenylethanolamine. This step is likely catalyzed by a copper-containing monooxygenase, similar to dopamine (B1211576) β-hydroxylase.[4]

  • N-Methylation: The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine, forming N-methylphenylethanolamine (halostachine). This reaction is catalyzed by a phenylethanolamine N-methyltransferase (PNMT).[1][5]

Halostachine_Biosynthesis L_Phenylalanine L-Phenylalanine Phenylethylamine Phenylethylamine L_Phenylalanine->Phenylethylamine Aromatic L-amino acid decarboxylase (AADC) (EC 4.1.1.28) Phenylethanolamine Phenylethanolamine Phenylethylamine->Phenylethanolamine Dopamine β-hydroxylase -like enzyme (EC 1.14.17.1) Halostachine Halostachine (N-methylphenylethanolamine) Phenylethanolamine->Halostachine Phenylethanolamine N-methyltransferase (PNMT) (EC 2.1.1.28)

Figure 1: Proposed biosynthetic pathway of Halostachine in plants.

Key Enzymes and Quantitative Data

While specific kinetic data for enzymes from halostachine-producing plants is scarce, data from homologous enzymes involved in similar biosynthetic pathways provide valuable insights.

Aromatic L-Amino Acid Decarboxylase (AADC)

AADCs catalyze the first committed step in the biosynthesis of many phenylethylamine alkaloids.[3] Plant AADCs are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3]

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Petunia hybrida (PAAS)L-Phenylalanine0.28-[4]
Arabidopsis thaliana (AtAAS)L-Phenylalanine0.98-[4]
Olea europaea (OeTDC1)L-Tyrosine1.9012.79[6]
Olea europaea (OeTDC1)L-DOPA0.343.82[6]
Olea europaea (OeTDC2)L-Tyrosine1.2923.98[6]
Olea europaea (OeTDC2)L-DOPA0.4614.50[6]

Note: PAAS (phenylacetaldehyde synthase) and AtAAS are bifunctional enzymes with both decarboxylase and deaminase activity. OeTDC1 and OeTDC2 are tyrosine decarboxylases, providing data for a related aromatic amino acid.

Dopamine β-Hydroxylase (DBH)-like Enzymes

The β-hydroxylation of phenylethylamine is analogous to the conversion of dopamine to norepinephrine, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing oxygenase that requires ascorbate (B8700270) as a cofactor.[7] Plant enzymes with similar functions are likely involved in halostachine biosynthesis.

Enzyme SourceSubstrateCofactorsGeneral PropertiesReference
Bovine Adrenal Medulla (DBH)DopamineAscorbate, O2290 kDa, four identical subunits[7]
Human (DBH)Phenylethylamine derivativesAscorbate, O2Broad substrate specificity for phenylethylamine skeleton[4]
Phenylethanolamine N-Methyltransferase (PNMT)

The final step is catalyzed by an N-methyltransferase. Plant N-methyltransferases utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[8]

Enzyme SourceSubstrateKm (µM)VmaxReference
Bovine Adrenal Gland (PNMT)R-(-)-Phenylethanolamine11-[9]
Bovine Adrenal Gland (PNMT)S-(+)-Phenylethanolamine50-[9]
Arabidopsis thaliana (NANMT)Nicotinic Acid11.2 ± 0.9-[10]
Arabidopsis thaliana (NANMT)SAM11.2 ± 0.9-[10]

Note: Data for bovine PNMT with phenylethanolamine enantiomers is provided as a proxy. Data for Arabidopsis NANMT (N-methylnicotinate N-methyltransferase) is included to represent a plant N-methyltransferase.

Experimental Protocols for Pathway Elucidation

The elucidation of the halostachine biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzyme characterization, and metabolite analysis.

Gene Discovery and Expression Analysis

A common strategy for identifying candidate genes is through comparative transcriptomics of high- and low-alkaloid producing plants or tissues, often coupled with elicitor treatments (e.g., methyl jasmonate) to induce gene expression.[11]

Gene_Discovery_Workflow cluster_0 Plant Material & RNA Extraction cluster_1 Transcriptome Analysis cluster_2 Candidate Gene Identification cluster_3 Validation Plant_Material High vs. Low Halostachine Producing Plants/Tissues RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing (e.g., Illumina) RNA_Extraction->RNA_Seq DGE Differential Gene Expression (DGE) Analysis RNA_Seq->DGE WGCNA Weighted Gene Co-expression Network Analysis (WGCNA) RNA_Seq->WGCNA Candidate_Genes Identification of Candidate AADC, DBH-like, and PNMT genes DGE->Candidate_Genes WGCNA->Candidate_Genes qRT_PCR qRT-PCR Validation Candidate_Genes->qRT_PCR

Figure 2: Workflow for candidate gene discovery in Halostachine biosynthesis.
Enzyme Assays

Candidate genes identified through transcriptomics are cloned into expression vectors (e.g., pET vectors for E. coli) and heterologously expressed. The recombinant proteins are then purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Principle: The activity of AADC can be determined by measuring the formation of phenylethylamine from L-phenylalanine.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

    • Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

    • L-phenylalanine (substrate, varying concentrations for kinetic analysis)

    • Purified recombinant AADC enzyme

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding perchloric acid).

    • Analyze the formation of phenylethylamine by HPLC or GC-MS.

  • Principle: NMT activity is measured by the transfer of a radiolabeled methyl group from S-adenosyl-L-[14C]methionine to phenylethanolamine.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Phenylethanolamine (substrate, varying concentrations)

    • S-adenosyl-L-[14C]methionine (methyl donor)

    • Purified recombinant NMT enzyme

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a basic solution like sodium borate (B1201080) buffer).

    • Extract the radiolabeled product (halostachine) with an organic solvent (e.g., ethyl acetate).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the identification and quantification of pathway intermediates and the final product in plant extracts.

  • Sample Preparation: Plant tissues are ground in liquid nitrogen and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and concentrated.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used for the separation of phenylethylamines. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is typically employed.

  • Detection: Mass spectrometry (e.g., electrospray ionization - ESI) is used for the sensitive and specific detection of the analytes. By comparing retention times and mass spectra with authentic standards, the compounds can be identified and quantified.[12]

Conclusion and Future Directions

The proposed biosynthetic pathway for halostachine provides a solid framework for future research. The immediate goals should be the definitive identification and characterization of the specific AADC, β-hydroxylase, and PNMT enzymes from a halostachine-producing plant species. This will involve the application of the experimental protocols outlined in this guide. A thorough understanding of the biosynthetic pathway and its regulation will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of halostachine and related compounds in microbial or plant-based systems for pharmaceutical and other applications.

References

The Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica. Structurally, it is a β-hydroxy-phenethylamine, placing it in the same class as endogenous catecholamines like epinephrine (B1671497) and other sympathomimetic amines such as ephedrine (B3423809) and synephrine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of halostachine hydrochloride, with a focus on its interactions with adrenergic receptors, its metabolic pathways, and its physiological effects. The information is intended to serve as a resource for researchers and professionals in drug development.

Receptor Binding and Functional Activity

The primary pharmacological actions of halostachine are mediated through its interaction with adrenergic receptors, where it generally acts as a partial agonist. It also demonstrates activity at the Trace Amine-Associated Receptor 1 (TAAR1).

Adrenergic Receptor Activity

Halostachine exhibits varied functional activity across different adrenergic receptor subtypes. Quantitative data on its potency and efficacy are summarized in the tables below. Notably, comprehensive data on its binding affinity (Ki) from competitive radioligand binding assays are not widely available in the current literature.

Table 1: Functional Activity of this compound at α-Adrenergic Receptors

Receptor SubtypeEC50 (µM)Emax (% of Adrenaline)
α1A-Adrenergic8.759%
α1B-Adrenergic1.177%
α1D-Adrenergic2.182%
α2A-Adrenergic>300No effect
α2B-Adrenergic>300No effect

Data from in vitro functional assays using transfected rat chem-1 cells.[2]

Table 2: Functional Activity of this compound at β-Adrenergic Receptors

Receptor SubtypePotencyEfficacy
β1-AdrenergicEC50 > 300 µMNo effect
β2-Adrenergic~3 times more potent than phenylethanolaminePartial agonist (~19% of epinephrine's maximal effect)

β1 data from transfected rat chem-1 cells.[2] β2 data from transfected HEK 293 cells.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Halostachine is also an agonist at TAAR1, a receptor involved in the modulation of monoaminergic systems.

Table 3: Functional Activity of this compound at TAAR1

ReceptorEC50 (µM)Emax (% of Phenethylamine)
TAAR174104%

Data from in vitro functional assays using transfected HEK293T cells.[2][3]

Metabolism

Halostachine is a substrate for monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters. Its metabolism shows a preference for MAO-B at lower concentrations.

Table 4: Kinetic Parameters of Halostachine with Monoamine Oxidases

EnzymeKm (µM)Vmax (nmol/mg protein/30 min)
MAO-A143 (low affinity)7.87
MAO-B27.7 (high affinity)3.67

Data from rat brain mitochondria. At a concentration of 10 µM, halostachine is a specific substrate for MAO-B, but at higher concentrations (100 µM and 1000 µM), it becomes a substrate for both MAO-A and MAO-B.[1]

In Vivo Effects

In vivo studies have primarily focused on the cardiovascular effects of halostachine, demonstrating its pressor (blood pressure-increasing) activity.

Table 5: In Vivo Cardiovascular Effects of Halostachine

Animal ModelDoseRoute of AdministrationChange in Blood Pressure
Cat~1 mg (total dose)Intravenous↑ 26 mm Hg (maximum rise)
Dog0.41 mg/kgIntravenous↑ 38 mm Hg (lasting 3-10 minutes)

[4]

Pharmacokinetics

Limited pharmacokinetic data is available for halostachine. Studies in canine models provide some insight into its distribution and elimination.

Table 6: Pharmacokinetic Parameters of N-methylphenylethanolamine (Halostachine) in Dogs

ParameterValue
Distribution Half-life (T½α)~9.7 minutes
Elimination Half-life (T½β)~56.4 minutes
Plasma Half-life~1 hour

Data from intravenous administration in dogs.[3]

Experimental Protocols

The following sections detail the general methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay (General Protocol for Ki Determination)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[5][6][7]

  • Membrane Preparation: Cell membranes expressing the target adrenergic receptor are prepared from cultured cells (e.g., HEK293, CHO) or tissues through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled halostachine.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of halostachine that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

α1-Adrenergic Receptor Functional Assay (Calcium Influx)

This assay measures the functional potency of halostachine at Gq-coupled α1-adrenergic receptors by detecting changes in intracellular calcium levels.[5]

  • Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.

  • Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement: The fluorescently labeled cells are placed in a fluorescence microplate reader. Halostachine and a reference agonist (e.g., adrenaline) are added to the wells, and fluorescence intensity is measured over time.

  • Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

β-Adrenergic and TAAR1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the functional potency of halostachine at Gs-coupled (β-adrenergic, TAAR1) or Gi-coupled receptors by quantifying the production of the second messenger cyclic AMP (cAMP).[3][4]

  • Cell Culture: Cells (e.g., HEK293T) expressing the target receptor are plated in 96-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of halostachine or a reference agonist. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation. For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

Monoamine Oxidase (MAO) Activity Assay

This assay determines the kinetic parameters of halostachine as a substrate for MAO-A and MAO-B.[8][9]

  • Enzyme Source: Mitochondria isolated from tissues rich in MAO (e.g., rat brain) are used as the enzyme source.

  • Reaction Mixture: The mitochondrial preparation is incubated with varying concentrations of halostachine in a suitable buffer at 37°C.

  • Product Measurement: The rate of the enzymatic reaction is determined by measuring the formation of a product. This can be done by monitoring the production of hydrogen peroxide using a peroxidase-linked spectrophotometric or fluorometric assay, or by quantifying the deaminated metabolite of halostachine using HPLC.

  • Data Analysis: The initial reaction velocities at different substrate concentrations are plotted, and the Michaelis-Menten kinetic parameters (Km and Vmax) are determined by non-linear regression analysis of the resulting curve. To differentiate between MAO-A and MAO-B activity, selective inhibitors (e.g., clorgyline for MAO-A and selegiline (B1681611) for MAO-B) are used.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol is designed to determine the dose-dependent effects of halostachine on cardiovascular parameters.[1][10][11]

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated for artificial ventilation, and catheters are inserted into a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.

  • Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously record blood pressure. Heart rate is derived from the blood pressure signal.

  • Drug Administration: After a stabilization period, baseline hemodynamic parameters are recorded. This compound, dissolved in saline, is administered intravenously in increasing doses.

  • Data Collection and Analysis: Blood pressure and heart rate are recorded continuously. The changes from baseline for each dose are calculated, and dose-response curves are constructed to determine the potency and magnitude of the cardiovascular effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Halostachine_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta_taar1 β-Adrenergic / TAAR1 Signaling Halostachine_a1 Halostachine alpha1_receptor α1-Adrenergic Receptor Halostachine_a1->alpha1_receptor Gq Gq protein alpha1_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effect_a1 Physiological Effect (e.g., Vasoconstriction) Ca_release->Physiological_Effect_a1 PKC->Physiological_Effect_a1 Halostachine_b Halostachine beta_receptor β-Adrenergic Receptor or TAAR1 Halostachine_b->beta_receptor Gs Gs protein beta_receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Effect_b Physiological Effect (e.g., Increased Heart Rate) PKA->Physiological_Effect_b phosphorylates targets

Caption: Canonical signaling pathways for Halostachine at adrenergic and TAAR1 receptors.

Experimental Workflows

Experimental_Workflows cluster_binding Competitive Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (cAMP/Ca²⁺) cluster_invivo In Vivo Cardiovascular Assay Workflow A1 Prepare Receptor Membranes A2 Incubate Membranes with Radioligand & Halostachine A1->A2 A3 Separate Bound/ Free Ligand via Filtration A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 A5 Data Analysis (IC50 → Ki) A4->A5 B1 Culture Receptor- Expressing Cells B2 Plate Cells & (for Ca²⁺) Load with Dye B1->B2 B3 Add Halostachine & Incubate B2->B3 B4 Lyse Cells (for cAMP) & Measure Signal B3->B4 B5 Data Analysis (EC50 & Emax) B4->B5 C1 Anesthetize & Cannulate Animal Model C2 Record Baseline Hemodynamics C1->C2 C3 Administer Halostachine Dose-Response C2->C3 C4 Continuously Monitor BP & HR C3->C4 C5 Data Analysis (Dose-Response Curves) C4->C5

Caption: Generalized workflows for key pharmacological assays of Halostachine.

References

Halostachine Hydrochloride and its Interaction with Adrenergic Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine hydrochloride, the salt form of the natural protoalkaloid N-methylphenylethanolamine, is a structural analogue of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. This structural similarity underlies its activity at adrenergic receptors, a class of G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of numerous physiological processes. This document provides a comprehensive technical overview of the current understanding of Halostachine's interaction with α- and β-adrenergic receptors, with a focus on its functional activity. It consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development efforts in pharmacology and medicinal chemistry.

Introduction

Halostachine is a naturally occurring compound first isolated from the plant Halostachys caspica.[1] Its chemical structure, N-methylphenylethanolamine, places it in the phenylethanolamine class of compounds, which includes well-known sympathomimetic agents. The core of Halostachine's pharmacological activity lies in its interaction with the adrenergic system. This guide delves into the specifics of this interaction, presenting a critical analysis of its activity at various adrenergic receptor subtypes.

Quantitative Data Presentation

The functional activity of Halostachine has been characterized primarily at the α1-adrenergic receptor subtypes. The available data on its potency (EC50) and efficacy (Emax) are summarized below. It is important to note that while functional activity data is available, comprehensive quantitative binding affinity data (Ki or pKi values) for Halostachine at adrenergic receptors is not widely reported in the reviewed literature.

Table 1: Functional Activity of Halostachine at Human α1-Adrenergic Receptor Subtypes
Receptor SubtypeEC50 (µM)Emax (%) (relative to Adrenaline)
α1A-Adrenergic8.759%
α1B-Adrenergic1.177%
α1D-Adrenergic2.182%

Data sourced from in vitro functional assays using transfected cell lines.[2][3]

At the β2-adrenergic receptor, Halostachine has been demonstrated to act as a partial agonist. In vitro studies have indicated that it is approximately 19% as effective as the full agonist epinephrine in activating this receptor subtype.[2]

Adrenergic Receptor Signaling Pathways

Halostachine, as an agonist at adrenergic receptors, initiates downstream signaling cascades that produce physiological effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by Halostachine leads to the coupling with Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. DAG activates protein kinase C (PKC), which phosphorylates a multitude of cellular proteins, further modulating cellular activity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Halostachine Halostachine a1AR α1-Adrenergic Receptor Halostachine->a1AR binds Gq Gq Protein a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response modulates Radioligand_Binding_Workflow A 1. Membrane Preparation (Cells expressing receptor) B 2. Assay Setup (Membranes + Radioligand + Halostachine) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound from Free) C->D E 5. Quantification (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F Calcium_Assay_Workflow A 1. Cell Plating (HEK293 cells with α1-AR) B 2. Dye Loading (Calcium-sensitive dye) A->B C 3. Compound Preparation (Serial dilutions of Halostachine) B->C D 4. Fluorescence Measurement (Baseline and post-injection) C->D E 5. Data Analysis (Generate Dose-Response Curve) D->E F 6. Determine EC50 and Emax E->F

References

In Vitro Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first isolated from the plant Halostachys caspica. Structurally, it is a phenethylamine (B48288) derivative and shares similarities with endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, as well as other sympathomimetic amines like ephedrine (B3423809) and synephrine. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its interactions with adrenergic receptors and monoamine oxidases. The information presented herein is intended to support research and drug development efforts by providing a detailed summary of its pharmacological activity, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro functional potency, efficacy, and binding affinity of this compound at various human adrenergic receptor subtypes and its activity at the Trace Amine-Associated Receptor 1 (TAAR1).

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at α₁-Adrenergic Receptors
Receptor SubtypeEC₅₀ (µM)Eₘₐₓ (% of Adrenaline)
α₁ₐ-Adrenergic8.759%[1]
α₁ₑ-Adrenergic1.177%[1]
α₁D-Adrenergic2.182%[1]

Data from in vitro functional assays using transfected cell lines.[1]

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at β-Adrenergic and TAAR1 Receptors
ReceptorEC₅₀ (µM)Eₘₐₓ (% of Full Agonist)Full Agonist Reference
β₂-AdrenergicNot Available~19%[1]Epinephrine
TAAR174104%Phenethylamine
Table 3: Relative Binding Affinity of Halostachine at the β₂-Adrenergic Receptor
CompoundRelative Affinity vs. Epinephrine
Halostachine~1/120x

This data is derived from competition experiments with a radiolabeled ligand in a β₂ adrenergic receptor preparation.

Signaling Pathways

This compound exerts its effects by interacting with G protein-coupled receptors (GPCRs), primarily adrenergic receptors and TAAR1. The activation of these receptors initiates downstream signaling cascades that mediate various physiological responses.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors by Halostachine leads to the stimulation of the Gq protein pathway. This results in the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.

Gq_Signaling Halostachine Halostachine alpha1_AR α₁-Adrenergic Receptor Halostachine->alpha1_AR Binds to Gq Gq protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

α₁-Adrenergic Receptor Gq Signaling Pathway

β-Adrenergic and TAAR1 Receptor Signaling

The interaction of Halostachine with β-adrenergic receptors and TAAR1 primarily involves the Gs protein pathway. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, resulting in various cellular effects, including smooth muscle relaxation and modulation of gene expression.

Gs_Signaling Halostachine Halostachine beta_AR_TAAR1 β-Adrenergic Receptor / TAAR1 Halostachine->beta_AR_TAAR1 Binds to Gs Gs protein beta_AR_TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Cellular_Response Radioligand_Binding_Workflow start Start prep Receptor Membrane Preparation start->prep setup Assay Setup: Membranes + Radioligand + Halostachine prep->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀ & Ki Determination) counting->analysis end End analysis->end cAMP_Assay_Workflow start Start culture Cell Culture (Receptor-expressing cells) start->culture preincubation Pre-incubation with Phosphodiesterase Inhibitor culture->preincubation addition Addition of Halostachine preincubation->addition incubation Incubation addition->incubation lysis Cell Lysis and cAMP Detection incubation->lysis analysis Data Analysis (EC₅₀ & Eₘₐₓ Determination) lysis->analysis end End analysis->end MAO_Inhibition_Workflow start Start preincubation Pre-incubation of MAO with Halostachine start->preincubation initiation Reaction Initiation (Substrate Addition) preincubation->initiation incubation Incubation at 37°C initiation->incubation termination Reaction Termination incubation->termination quantification Product Quantification termination->quantification analysis Data Analysis (IC₅₀ Determination) quantification->analysis end End analysis->end

References

Halostachine Hydrochloride: A Technical Guide to Its Discovery, Isolation, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first identified in the mid-20th century. Structurally related to sympathomimetic amines like ephedrine (B3423809) and synephrine, it has garnered interest for its pharmacological activity, primarily as an adrenergic receptor agonist. This technical guide provides an in-depth overview of the discovery and isolation of halostachine, detailed experimental protocols for its extraction and functional characterization, a summary of its physicochemical and pharmacological properties, and a discussion of its mechanism of action through key signaling pathways.

Discovery and Natural Occurrence

Halostachine was first discovered by Syrneva in the halophytic (salt-tolerant) shrub Halostachys caspica (now classified as Halostachys belangeriana), a plant native to the arid and semi-arid regions of Central Asia.[1][2] The initial structural elucidation was later corrected by Menshikov and Rubinstein.[1][2] While its primary source is H. caspica, halostachine has since been isolated from other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea), indicating a broader distribution than initially understood.[1][2][3] Historically, plants containing halostachine have been used in traditional herbal medicine in Central Asia and Eastern Europe for their perceived stimulating and tonic effects.[4]

Isolation and Synthesis

Isolation from Natural Sources: An Exemplary Protocol

The isolation of halostachine from plant matter relies on classic acid-base extraction principles tailored for alkaloids. The following protocol is a representative methodology based on the Stas-Otto method for alkaloid extraction.[3][4]

Experimental Protocol: Acid-Base Extraction of Halostachine from H. caspica

  • Sample Preparation:

    • Air-dry the aerial parts (leaves and stems) of Halostachys caspica.

    • Grind the dried plant material into a moderately coarse powder (e.g., 20-40 mesh) to maximize surface area for solvent extraction.[5]

  • Liberation of the Free Base:

    • Moisten 1 kg of the powdered plant material with water to form a paste.

    • Add an alkaline agent, such as calcium hydroxide (B78521) (lime) or sodium carbonate, and mix thoroughly until the mixture is uniformly alkaline (pH 9-10).[3][4] This process converts the alkaloidal salts present in the plant tissue into their free base forms, which are soluble in organic solvents.[5]

    • Allow the mixture to stand for several hours or gently heat to ensure complete conversion.

  • Solvent Extraction:

    • Extract the alkalized plant material with a non-polar organic solvent, such as diethyl ether or chloroform, for 24-48 hours using a Soxhlet apparatus.[6] The free halostachine base will dissolve into the organic solvent.

  • Acidification and Separation:

    • Concentrate the resulting organic extract under reduced pressure using a rotary evaporator.

    • Resuspend the concentrated extract in the organic solvent and transfer it to a separatory funnel.

    • Perform a liquid-liquid extraction by shaking the organic phase with a dilute aqueous acid solution (e.g., 2% sulfuric acid or hydrochloric acid). Halostachine, being basic, will react with the acid to form its hydrochloride or sulfate (B86663) salt, which is soluble in the aqueous layer.[5][7]

    • Allow the layers to separate and collect the aqueous layer containing the halostachine salt. Repeat this step 2-3 times to ensure complete extraction. Non-alkaloidal impurities will remain in the organic phase.[4]

  • Purification and Precipitation:

    • Combine the aqueous extracts. The solution can be defatted by washing with a non-polar solvent like hexane (B92381) to remove any remaining lipid-soluble impurities.

    • Slowly add a strong base, such as concentrated ammonium (B1175870) hydroxide, to the aqueous solution until it becomes strongly alkaline (pH 10-11). This will precipitate the free halostachine base out of the solution.[3]

    • Collect the precipitate by filtration and wash with cold distilled water.

  • Crystallization of Halostachine Hydrochloride:

    • Dissolve the crude halostachine base in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid in ethanol (B145695) to the solution to form this compound.

    • Cool the solution to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_final 4. Crystallization plant Dried H. caspica Powder alkali Moisten & Alkalize (e.g., Ca(OH)₂) plant->alkali Liberates free base soxhlet Soxhlet Extraction (e.g., Diethyl Ether) alkali->soxhlet organic_extract Organic Extract (Halostachine Base + Impurities) soxhlet->organic_extract acid_wash Liquid-Liquid Extraction (Aqueous HCl/H₂SO₄) organic_extract->acid_wash aqueous_layer Aqueous Layer (Halostachine Salt) acid_wash->aqueous_layer organic_waste Organic Layer (Impurities) acid_wash->organic_waste basify Basify to pH 10-11 (e.g., NH₄OH) aqueous_layer->basify precipitate Precipitate (Crude Halostachine Base) basify->precipitate dissolve Dissolve in Ethanol precipitate->dissolve add_hcl Add Ethanolic HCl dissolve->add_hcl crystals Halostachine HCl Crystals add_hcl->crystals

Workflow for the isolation of Halostachine HCl from plant material.
Chemical Synthesis Routes

For research and development, chemical synthesis provides a more reliable and scalable source of halostachine than natural extraction. Several methods have been reported:

  • From Acetophenone (B1666503): A classical approach involves the bromination of acetophenone to α-bromoacetophenone. This intermediate is then reacted with N-methylbenzylamine, followed by reduction of the resulting amino-ketone with a reducing agent like lithium aluminium hydride. The final step is the removal of the N-benzyl group via catalytic hydrogenation to yield racemic N-methylphenylethanolamine (halostachine).[1]

  • Friedel-Crafts Acylation: Another route begins with the Friedel-Crafts acylation of benzene (B151609) using N-(trifluoroacetyl)glycyl chloride. The product is N-methylated, and subsequent reduction with sodium borohydride (B1222165) yields the racemic final product.[1]

Physicochemical Properties

Halostachine is a colorless solid.[1] As a phenylethanolamine, it possesses both a basic amino group and an alcohol functional group. The naturally occurring enantiomer isolated from H. caspica is levorotatory (R-configuration).[1]

PropertyValueReference
Chemical Name 2-(Methylamino)-1-phenylethanol[1]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Melting Point (Free Base) 43-45 °C[1][2]
Melting Point (HCl Salt) 113-114 °C (R-enantiomer)[1]
Specific Rotation [α]D -47.03° (Free Base)[1]
Specific Rotation [α]D (HCl Salt) -52.21°[1]
pKa (HCl Salt, 25°C) 9.29[1]

Pharmacological Profile and Mechanism of Action

Halostachine is a sympathomimetic agent that exerts its effects primarily through interaction with adrenergic receptors.[5] It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[8]

Adrenergic Receptor Activity
  • β-Adrenergic Receptors: Halostachine is a partial agonist of the β2-adrenergic receptor. In vitro studies have shown its efficacy is approximately 19% of that of adrenaline (epinephrine) at this receptor subtype.[5] Activation of β2-receptors, which are Gs protein-coupled receptors (GPCRs), initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

  • α-Adrenergic Receptors: Halostachine also acts as a partial agonist at human α1-adrenergic receptor subtypes.[5] Its activity at α2-receptors is less characterized but is presumed to be weaker.

G Halostachine Halostachine Beta2AR β2-Adrenergic Receptor (GPCR) Halostachine->Beta2AR Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs subunit activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets

Halostachine-mediated β2-adrenergic receptor signaling pathway.
Quantitative Pharmacological Data

The potency (EC₅₀) and efficacy (Eₘₐₓ) of halostachine have been quantified at several adrenergic receptor subtypes.

Receptor SubtypeEC₅₀ (µM)Eₘₐₓ (% of Adrenaline)Reference
α1A-Adrenergic 8.759%[5]
α1B-Adrenergic 1.177%[5]
α1D-Adrenergic 2.182%[5]
β2-Adrenergic Not specified~19%[5]
Monoamine Oxidase Interaction

Halostachine also serves as a substrate for monoamine oxidases (MAO). At low concentrations (10 µM), it is a specific substrate for MAO-B, while at higher concentrations (100-1000 µM), it is metabolized by both MAO-A and MAO-B.[1]

Experimental Protocols: Functional Assays

To quantify the agonist activity of halostachine at β2-adrenergic receptors, a cell-based cAMP accumulation assay is a standard method.

Experimental Protocol: In Vitro cAMP Assay for β2-Adrenergic Receptor Activation

  • Cell Culture:

    • Culture a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells, that stably expresses the human β2-adrenergic receptor.[2]

    • Maintain cells in an appropriate growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells using a non-enzymatic dissociation solution.

    • Plate the cells into a 96-well or 384-well white, opaque microplate at an optimized density (e.g., 5,000-10,000 cells/well).[9]

    • Allow cells to adhere and grow for 24 hours.

  • Compound Preparation and Stimulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

    • Perform serial dilutions of halostachine in a stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX). The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP.[1][9]

    • Aspirate the growth medium from the cells and add the diluted halostachine solutions. Include a positive control (e.g., isoproterenol) and a vehicle control.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).[9]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding a lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[2][10]

    • Perform the detection reaction according to the manufacturer's instructions. These assays are typically competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[9][10]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible microplate reader. The signal is typically inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the halostachine concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[8]

Conclusion

Halostachine is a plant-derived alkaloid with a well-defined history of discovery and a clear pharmacological profile as a partial agonist of adrenergic receptors. The methodologies for its isolation from natural sources are based on established acid-base extraction techniques, while chemical synthesis offers a more controlled alternative for producing the compound. Its activity at α- and β-adrenergic receptors, quantifiable through standard in vitro functional assays, underpins its sympathomimetic effects. This guide provides the foundational technical information necessary for researchers to extract, synthesize, and further investigate the pharmacological properties and potential therapeutic applications of this compound.

References

Toxicological Profile of Halostachine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical or regulatory advice. Halostachine hydrochloride is not approved for human use by major regulatory agencies.

Executive Summary

This compound, also known as N-methylphenylethanolamine hydrochloride, is a naturally occurring sympathomimetic amine found in various plant species, including Halostachys caspica.[1] Structurally related to ephedrine (B3423809) and other phenylethylamine alkaloids, it is purported to have stimulant and fat-burning properties, leading to its inclusion in some dietary supplements.[1] Despite its presence in the market, a comprehensive toxicological profile for this compound is not well-established in publicly available scientific literature. This guide synthesizes the available toxicological data, provides detailed experimental protocols for key assays, and outlines the known signaling pathways to support further research and risk assessment. The limited data underscores a critical need for comprehensive safety evaluation of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(Methylamino)-1-phenylethanol hydrochloride--INVALID-LINK--
Synonyms N-methylphenylethanolamine HCl--INVALID-LINK--
CAS Number 6027-95-8--INVALID-LINK--
Molecular Formula C9H14ClNO--INVALID-LINK--
Molecular Weight 187.67 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in water and ethanol--INVALID-LINK--

Non-Clinical Toxicology

Acute Toxicity

Limited acute toxicity data for Halostachine (N-methylphenylethanolamine) are available from studies in rodents. The median lethal dose (LD50) varies depending on the route of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)Salt FormReference
MouseIntraperitoneal (i.p.)~490Hydrochloride[2]
MouseIntravenous (i.v.)44Not SpecifiedWikipedia on Halostachine
RabbitIntravenous (i.v.)100 (Minimum Lethal Dose)Not SpecifiedWikipedia on Halostachine

Note: Discrepancies in reported LD50 values may exist due to differences in experimental conditions and the specific salt form used.

Chronic and Sub-chronic Toxicity

No dedicated chronic or sub-chronic toxicity studies for this compound were identified in the public domain. Long-term exposure effects in animal models have not been characterized. Chronic use of sympathomimetic drugs can lead to end-organ damage due to sustained hypertension and vasoconstriction, potentially causing myocardial infarction, heart failure, and stroke.[3]

Genotoxicity

There is a lack of specific data on the genotoxic potential of this compound. However, some studies have investigated the genotoxicity of other phenylethylamine derivatives, with mixed results. For instance, some psychedelic phenethylamines have demonstrated genotoxic effects in in-vitro assays, potentially through the induction of reactive oxygen species.[4][5] Given the absence of data for Halostachine, standard genotoxicity assays are warranted.

Carcinogenicity

No carcinogenicity bioassays for this compound have been reported. The carcinogenic potential of adrenergic agonists is not well-defined, although some studies suggest a possible link between adrenergic stimulation and carcinogenesis promotion.[6] Standard two-year rodent bioassays would be required to assess the carcinogenic risk of Halostachine.[7][8]

Reproductive and Developmental Toxicity

The effects of this compound on fertility, reproduction, and embryonic development have not been evaluated. Studies on other sympathomimetic amines have raised concerns about potential adverse effects on fetal development due to vasoconstriction and reduced uterine blood flow.

Mechanism of Action and Signaling Pathways

Halostachine acts as a sympathomimetic agent primarily through its interaction with adrenergic receptors. It is a partial agonist of β2-adrenergic receptors and also exhibits activity at α-adrenergic receptors.[9] This interaction initiates downstream signaling cascades that mediate its physiological effects.

Adrenergic Receptor Signaling

Activation of adrenergic receptors by Halostachine leads to a cascade of intracellular events.

G cluster_alpha α-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Halostachine_alpha Halostachine alpha_R α-Adrenergic Receptor Halostachine_alpha->alpha_R Gq Gq Protein alpha_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_alpha Physiological Response (e.g., Vasoconstriction) Ca_release->Response_alpha PKC->Response_alpha Halostachine_beta Halostachine beta_R β-Adrenergic Receptor Halostachine_beta->beta_R Gs Gs Protein beta_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Response_beta Physiological Response (e.g., Bronchodilation) PKA->Response_beta

Caption: Adrenergic signaling pathways activated by Halostachine.

Experimental Protocols

Detailed experimental protocols for toxicological assays specifically for this compound are not available in the literature. Therefore, the following are generalized protocols based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

G start Start with a single animal at a best estimate of the LD50 dose_next Dose the next animal start->dose_next observe Observe for 48 hours (or longer if toxicity is delayed) dose_next->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No increase_dose Increase dose for the next animal survives->increase_dose decrease_dose Decrease dose for the next animal dies->decrease_dose stop_condition Stopping Rule Met? (e.g., 5 reversals in outcome) increase_dose->stop_condition decrease_dose->stop_condition stop_condition->dose_next No calculate Calculate LD50 and confidence intervals stop_condition->calculate Yes end End calculate->end

Caption: Workflow for the Up-and-Down Procedure for LD50 determination.

Methodology:

  • Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

  • Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, except for fasting before dosing.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., distilled water or saline).

  • Administration: Administered by oral gavage.

  • Procedure:

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

    • This process is continued until a stopping criterion is met (e.g., a specific number of dose reversals).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2][10]

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.[11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[11]

  • Procedure:

    • The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in revertant colonies suggests mutagenic activity.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus by observing micronuclei in erythrocytes of treated animals.[12][13]

Methodology:

  • Animals: Typically, young adult mice or rats are used.[12]

  • Dose Administration: The test substance is administered at three dose levels, usually twice, 24 hours apart.[13]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last dose.[13]

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed, and smears are prepared. For peripheral blood, smears are made directly.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) in treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in MN-PCEs indicates genotoxicity.[13]

Discussion and Future Directions

The available toxicological data for this compound are insufficient to support a comprehensive safety assessment. The acute toxicity data suggest moderate toxicity, but the absence of information on chronic, genotoxic, carcinogenic, and reproductive effects represents a significant data gap. Given its use in dietary supplements and its sympathomimetic properties, which can be associated with cardiovascular and other adverse effects, further investigation is crucial.[1][3][14][15]

Future research should prioritize:

  • Sub-chronic and chronic toxicity studies to evaluate the effects of long-term exposure.

  • A full battery of genotoxicity tests , including in vitro and in vivo assays.

  • Carcinogenicity bioassays in two rodent species.

  • Reproductive and developmental toxicity studies to assess effects on fertility and offspring.

  • Pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion.

Conclusion

References

Methodological & Application

Synthesis of Halostachine Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a comprehensive overview of the synthetic routes for producing halostained hydrochloride. Included are detailed experimental protocols, a comparative summary of reaction yields, and visualizations of the synthetic pathway.

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica.[1] It is a beta-hydroxy-phenethylamine with structural similarities to ephedrine (B3423809) and synephrine.[1] Its hydrochloride salt is of interest to the pharmaceutical and nutraceutical industries for its potential physiological effects. This document outlines a common and effective laboratory-scale synthesis of racemic halostachine hydrochloride.

Synthetic Pathway Overview

The most frequently described synthetic route to halostachine begins with acetophenone (B1666503) and proceeds through a multi-step process involving bromination, amination, reduction, and debenzylation, followed by conversion to the hydrochloride salt. An alternative, though less detailed in available literature, involves a Friedel-Crafts acylation. This protocol will focus on the more thoroughly documented acetophenone-based synthesis.

Quantitative Data Summary

The following table summarizes the expected yields for each step in the synthesis of this compound, based on reported yields for analogous reactions. It is important to note that actual yields may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1BrominationAcetophenone2-Bromoacetophenone (B140003)Bromine80-90
2Amination2-Bromoacetophenone2-(N-methyl-N-benzylamino)-1-phenylethanoneN-methylbenzylamine75-85
3Reduction2-(N-methyl-N-benzylamino)-1-phenylethanoneN-benzyl-N-methyl-2-amino-1-phenylethanolSodium borohydride (B1222165)90-95
4DebenzylationN-benzyl-N-methyl-2-amino-1-phenylethanolHalostachine (N-methylphenylethanolamine)Ammonium (B1175870) formate (B1220265), Pd/C85-95
5Salt FormationHalostachineThis compoundHydrochloric acid>95

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Bromoacetophenone

This procedure describes the alpha-bromination of acetophenone.

Materials:

  • Acetophenone

  • Glacial acetic acid

  • Bromine

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone in an equal volume of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of bromine dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Slowly pour the reaction mixture into a beaker of ice-cold water.

  • The 2-bromoacetophenone will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain purified 2-bromoacetophenone.

Step 2: Synthesis of 2-(N-methyl-N-benzylamino)-1-phenylethanone

This step involves the amination of 2-bromoacetophenone with N-methylbenzylamine.

Materials:

  • 2-Bromoacetophenone

  • N-methylbenzylamine

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 2-bromoacetophenone in ethanol in a round-bottom flask.

  • Add two molar equivalents of N-methylbenzylamine to the solution.

  • Add one molar equivalent of sodium bicarbonate to act as a base.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(N-methyl-N-benzylamino)-1-phenylethanone. This product can be used in the next step without further purification.

Step 3: Synthesis of N-benzyl-N-methyl-2-amino-1-phenylethanol

This procedure details the reduction of the ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 2-(N-methyl-N-benzylamino)-1-phenylethanone

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the crude 2-(N-methyl-N-benzylamino)-1-phenylethanone in methanol in a flask and cool the solution in an ice bath.

  • Slowly add 1.5 molar equivalents of sodium borohydride in small portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-N-methyl-2-amino-1-phenylethanol.

Step 4: Synthesis of Halostachine (N-methylphenylethanolamine)

This step describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.

Materials:

  • N-benzyl-N-methyl-2-amino-1-phenylethanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • In a round-bottom flask, suspend N-benzyl-N-methyl-2-amino-1-phenylethanol and an equal weight of 10% Pd/C in dry methanol.

  • Add 5 molar equivalents of anhydrous ammonium formate to the stirred suspension in a single portion under a nitrogen atmosphere.

  • Reflux the resulting reaction mixture. The reaction is typically complete within 10-60 minutes and can be monitored by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude halostachine free base.

Step 5: Preparation of this compound

This final step converts the halostachine free base to its hydrochloride salt.

Materials:

  • Halostachine (crude from Step 4)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in anhydrous ether)

Procedure:

  • Dissolve the crude halostachine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in anhydrous diethyl ether (or bubble dry HCl gas through the solution) with stirring until precipitation is complete. The hydrochloride salt is insoluble in diethyl ether.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound. The racemic hydrochloride salt has a melting point of 103-104 °C.[1]

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

G cluster_synthesis Halostachine Synthesis Pathway Acetophenone Acetophenone Bromoacetophenone 2-Bromoacetophenone Acetophenone->Bromoacetophenone + Br2 AminoKetone 2-(N-methyl-N-benzylamino)- 1-phenylethanone Bromoacetophenone->AminoKetone + N-methylbenzylamine AminoAlcohol N-benzyl-N-methyl-2-amino- 1-phenylethanol AminoKetone->AminoAlcohol Reduction (e.g., NaBH4) Halostachine_base Halostachine (Free Base) AminoAlcohol->Halostachine_base Debenzylation (Pd/C, H-donor) Halostachine_hcl This compound Halostachine_base->Halostachine_hcl + HCl

Caption: Chemical synthesis pathway for this compound from acetophenone.

G cluster_workflow General Experimental Workflow Start Start with Reactants Reaction Perform Chemical Reaction (Heating, Stirring) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (TLC, MP, Spectroscopy) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: A generalized workflow for a single step in the chemical synthesis.

References

Application Note: Quantitative Analysis of Halostachine Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring sympathomimetic amine found in various plant species. As a hydrochloride salt, it is often utilized in dietary supplements for its purported effects on metabolism and athletic performance. The accurate quantification of Halostachine hydrochloride in raw materials and finished products is crucial for ensuring product quality, safety, and regulatory compliance. This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be specific, accurate, precise, and stability-indicating.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1. High-performance liquid chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 215 nm
Run Time 10 minutes
Preparation of Solutions

2.2.1. Mobile Phase Preparation: Prepare a 0.05 M solution of Potassium Dihydrogen Phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.

2.2.2. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.2.3. Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions are used for linearity studies and for the quantification of the analyte in sample solutions.

2.2.4. Sample Preparation: Accurately weigh a quantity of the powdered sample (e.g., from a dietary supplement formulation) equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. Further dilute if necessary to bring the concentration within the linear range of the method.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4][5] The results indicated that the method could effectively separate the intact drug from its degradation products, confirming its specificity.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatmentObservation
Acid Hydrolysis 1 M HCl at 80°C for 4 hoursSignificant degradation with distinct degradation peaks
Base Hydrolysis 1 M NaOH at 80°C for 2 hoursMajor degradation with multiple degradation peaks
Oxidative Degradation 6% H₂O₂ at room temperature for 24 hoursModerate degradation observed
Thermal Degradation 105°C for 48 hoursMinor degradation observed
Photolytic Degradation UV light (254 nm) for 72 hoursNegligible degradation
Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) > 0.999

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the tested range.

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies. Known amounts of this compound standard were spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target assay concentration). The samples were then analyzed, and the percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 4039.899.50.85
100% 5050.3100.60.62
120% 6059.599.20.91

The excellent recovery rates demonstrate the accuracy of the analytical method.[6]

Precision

The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by performing the analysis on three different days.

Table 5: Precision Data

Precision TypeParameterResult
Repeatability % RSD of peak areas (n=6)< 1.0%
Intermediate Precision % RSD of peak areas (n=9, over 3 days)< 2.0%

The low relative standard deviation (RSD) values confirm that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

These values indicate the high sensitivity of the developed method.

Robustness

The robustness of the method was evaluated by introducing deliberate small variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase pH.[3] The method was found to be robust as these variations did not significantly affect the analytical results.

Table 7: Robustness Study

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min< 2.0%
Column Temperature ± 2 °C< 2.0%
Mobile Phase pH ± 0.2< 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Run Chromatographic Run Injection->Chrom_Run Data_Acquisition Data Acquisition Chrom_Run->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Method_Validation_Flow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, rapid, specific, accurate, and precise. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The stability-indicating nature of the method also allows for its use in stability studies.

References

Application Note: Development of a Halostachine Hydrochloride Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid first isolated from the shrub Halostachys caspica.[1][2] Structurally, it is a phenylethanolamine derivative, similar to sympathomimetic amines like ephedrine (B3423809) and synephrine.[1][3] Its pharmacological effects are primarily mediated through interactions with the adrenergic system, making it a compound of interest for various physiological studies.[1] Preclinical studies suggest Halostachine acts as a beta-adrenergic agonist, potentially supporting increased energy expenditure.[4]

This application note provides a detailed protocol for developing a competitive radioligand binding assay to characterize the interaction of Halostachine hydrochloride with adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions, providing crucial data on binding affinity (Ki), receptor density (Bmax), and dissociation constants (Kd).[5][6][7]

Pharmacological Profile of Halostachine

Halostachine functions as a partial agonist at several adrenergic receptor subtypes.[1] Its primary targets include α-adrenergic and β-adrenergic receptors. It has also been shown to be an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1] In vitro functional assays have demonstrated that Halostachine activates α1-adrenergic receptor subtypes and the β2-adrenergic receptor.[1][8] For instance, studies have shown it is approximately 19% as effective as epinephrine (B1671497) in activating the β2-adrenergic receptor subtype.[1][2]

Adrenergic Receptor Signaling

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[9] Upon agonist binding, they activate specific G proteins, initiating downstream signaling cascades.

  • α1-Adrenergic Receptors: Couple to Gq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • β-Adrenergic Receptors: Couple to Gs protein, which activates adenylyl cyclase, resulting in the synthesis of cyclic AMP (cAMP).[10]

Below is a diagram illustrating the general signaling pathway for an α1-adrenergic receptor and the action of Halostachine as an agonist.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AR α1 Adrenergic Receptor Gq Gq Protein (αβγ) AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response PKC->Response Ca_release->Response Halostachine Halostachine (Agonist) Halostachine->AR Binds & Activates

Caption: α1-Adrenergic receptor signaling pathway activated by Halostachine.

Quantitative Data Summary

The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Halostachine have been quantified for several human adrenergic receptor subtypes. The EC₅₀ value represents the concentration of an agonist that gives half of the maximal response, indicating potency.[8] The Eₘₐₓ represents the maximum effect relative to a full agonist like adrenaline.[8]

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Halostachine at α₁-Adrenergic Receptors

Receptor Subtype EC₅₀ (µM) Eₘₐₓ (%) (Relative to Adrenaline)
ADRα₁ₐ 8.7 59
ADRα₁ₑ 1.1 77
ADRα₁D 2.1 82

Data sourced from in vitro activation studies of human adrenergic receptors.[8]

Table 2: Functional Activity of Halostachine at β₂-Adrenergic Receptor

Parameter Value Notes
Efficacy ~19% Relative to epinephrine's maximal stimulation of cAMP accumulation.[2]

| Binding Affinity | ~1/120x | Relative to epinephrine in competition experiments.[2] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., α₁ₐ) using a competitive radioligand binding assay. The principle involves measuring the ability of unlabeled Halostachine to displace a specific, high-affinity radiolabeled ligand from the receptor.[7][11]

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human adrenergic receptor of interest (e.g., ADRα₁ₐ).

  • Test Compound: this compound (CAS: 142467-20-7).[12]

  • Radioligand: A high-affinity antagonist for the target receptor. For α₁-receptors, [³H]prazosin is commonly used.[13]

  • Unlabeled Ligand (for non-specific binding): A high concentration of a known, non-radioactive antagonist for the target receptor (e.g., phentolamine (B1677648) for α₁ receptors).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid for radioactivity counting.

  • Equipment:

    • 96-well microplates

    • Cell harvester (filtration apparatus)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Workflow

The general workflow for a filtration-based competitive binding assay is depicted below.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - Radioligand Dilution - Halostachine Serial Dilutions start->prep plate Plate Components in 96-well Plate: 1. Buffer / NSB Ligand / Halostachine 2. Radioligand ([³H]prazosin) 3. Receptor Membranes prep->plate incubate Incubate at RT (e.g., 60-90 min) to reach equilibrium plate->incubate filter Terminate & Filter: Rapidly filter plate contents through glass fiber filters incubate->filter wash Wash Filters: 3x with ice-cold wash buffer to remove unbound radioligand filter->wash dry Dry Filters wash->dry count Quantify Radioactivity: Add scintillation cocktail & count in a liquid scintillation counter (CPM) dry->count analyze Data Analysis: - Plot CPM vs. [Halostachine] - Calculate IC₅₀ - Determine Ki via Cheng-Prusoff count->analyze end_node End analyze->end_node

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical range would span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the [³H]prazosin in assay buffer to a final concentration at or below its Kd (typically ~0.2-0.5 nM).

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer (optimized beforehand, e.g., 10-20 µg protein/well).

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]prazosin, and 100 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM phentolamine), 50 µL [³H]prazosin, and 100 µL of the membrane preparation.

    • Competition Wells: Add 50 µL of each Halostachine dilution, 50 µL [³H]prazosin, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific receptor system.[14]

  • Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

    • Wash the filters three times with 3 mL of ice-cold wash buffer to minimize non-specific binding to the filter.

  • Counting:

    • Dry the filter mat completely.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and cap.

    • Measure the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of Halostachine. The percentage of specific binding is calculated for each Halostachine concentration as: (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., sigmoidal dose-response curve fit), determine the IC₅₀ value. The IC₅₀ is the concentration of Halostachine that inhibits 50% of the specific binding of the radioligand.[7][15]

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).

Safety Precautions

  • This compound is a pharmacologically active substance; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).[16]

  • Radioligands (e.g., [³H]prazosin) require proper handling and disposal according to institutional and national regulations for radioactive materials. All work with radioactive materials should be performed in designated areas by trained personnel.

References

Halostachine Hydrochloride: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133) hydrochloride, also known as N-methylphenylethanolamine hydrochloride, is a naturally occurring alkaloid found in plants such as Halostachys caspica. Structurally similar to other sympathomimetic amines like ephedrine (B3423809) and synephrine, halostachine hydrochloride is investigated for its potential as a mild stimulant and ergogenic aid. These application notes provide a comprehensive overview of its mechanism of action, and detailed protocols for in vivo animal studies to evaluate its physiological and behavioral effects.

Mechanism of Action

Halostachine acts as a beta-adrenergic agonist, stimulating beta-adrenergic receptors. This action is similar to that of adrenaline and noradrenaline. Its sympathomimetic effects are also attributed to its ability to stimulate the release of norepinephrine. The activation of beta-adrenergic receptors initiates a signaling cascade that can lead to increased heart rate, bronchodilation, and lipolysis.

Signaling Pathway of Halostachine

The proposed signaling pathway for halostachine involves its interaction with beta-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in diverse physiological responses.

Halostachine_Signaling cluster_cell Target Cell Halostachine Halostachine HCl Beta_Receptor β-Adrenergic Receptor Halostachine->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Increased Heart Rate, Lipolysis) PKA->Downstream phosphorylates

Caption: Proposed signaling pathway of this compound.

Data Presentation: Quantitative In Vivo Data

Quantitative dose-response data for this compound in vivo is limited in publicly available literature. The following tables summarize the available toxicological data.

Table 1: Acute Toxicity of this compound in Mice
Route of Administration LD50
Intravenous (i.v.)44 mg/kg
Intraperitoneal (i.p.)~140 mg/kg - 490 mg/kg[1]
Subcutaneous (s.c.)Data not available
Oral (p.o.)Data not available
Table 2: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous Administration)
Pharmacokinetic Model Two-compartment
T1/2(α) ~9.7 minutes[1]
T1/2(β) ~56.4 minutes[1]
Plasma Half-life Approximately 1 hour[1]

Experimental Protocols for In Vivo Studies

The following protocols are designed to assess the key physiological and behavioral effects of this compound in rodent models.

Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol outlines the procedure for measuring changes in blood pressure and heart rate following intravenous administration of this compound.

Experimental Workflow:

Cardiovascular_Workflow start Start anesthetize Anesthetize Rat (e.g., Urethane) start->anesthetize cannulate Cannulate Trachea, Femoral Artery & Vein anesthetize->cannulate stabilize Stabilize Animal & Record Baseline cannulate->stabilize administer Administer Halostachine HCl (i.v. bolus or infusion) stabilize->administer record Record Blood Pressure & Heart Rate administer->record analyze Analyze Data (Dose-Response) record->analyze end End analyze->end

Caption: Experimental workflow for cardiovascular assessment.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2-1.5 g/kg, i.p.).

  • Surgical Preparation:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the right femoral artery with a polyethylene (B3416737) catheter connected to a pressure transducer for blood pressure recording.

    • Cannulate the left femoral vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) as an intravenous bolus injection.

    • Allow for a sufficient time interval between doses for cardiovascular parameters to return to baseline.

  • Data Collection: Continuously record arterial blood pressure and heart rate using a data acquisition system.

  • Data Analysis: Calculate the mean change in blood pressure and heart rate from baseline for each dose and construct dose-response curves.

Assessment of Locomotor Activity in Mice

This protocol describes the procedure for evaluating the stimulant effects of this compound on spontaneous locomotor activity in mice.

Experimental Workflow:

Locomotor_Workflow start Start acclimate Acclimate Mice to Testing Room (60 min) start->acclimate habituate Habituate Mice to Activity Chambers (30 min) acclimate->habituate administer Administer Halostachine HCl (i.p. or p.o.) or Vehicle habituate->administer place_in_chamber Immediately Place Mice Back in Chambers administer->place_in_chamber record Record Locomotor Activity (e.g., for 60-120 min) place_in_chamber->record analyze Analyze Data (e.g., Total Distance Traveled) record->analyze end End analyze->end

Caption: Experimental workflow for locomotor activity assessment.

Methodology:

  • Animal Model: Male C57BL/6 or Swiss Webster mice (20-30 g).

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Acclimation and Habituation:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituate the mice to the activity chambers for 30 minutes on the day prior to testing.

  • Drug Administration:

    • Prepare solutions of this compound in sterile saline at various concentrations.

    • Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Data Collection:

    • Immediately after injection, place each mouse back into its assigned activity chamber.

    • Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) in 5- or 10-minute bins for a total duration of 60 to 120 minutes.

  • Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of this compound. Compare the activity of drug-treated groups to the vehicle-treated control group.

Assessment of Body Temperature in Rodents

This protocol details the measurement of changes in body temperature induced by this compound administration.

Experimental Workflow:

Temperature_Workflow start Start acclimate Acclimate Animals to Individual Cages start->acclimate baseline_temp Measure Baseline Rectal Temperature acclimate->baseline_temp administer Administer Halostachine HCl (i.p. or s.c.) or Vehicle baseline_temp->administer measure_temp Measure Rectal Temperature at Timed Intervals (e.g., 30, 60, 90, 120 min) administer->measure_temp analyze Analyze Temperature Changes Over Time measure_temp->analyze end End analyze->end

Caption: Experimental workflow for body temperature measurement.

Methodology:

  • Animal Model: Male rats or mice.

  • Apparatus: Digital thermometer with a rectal probe suitable for rodents.

  • Acclimation: Acclimate the animals to individual housing and handling for several days before the experiment to minimize stress-induced temperature changes.

  • Baseline Measurement: Gently restrain the animal and insert the lubricated rectal probe to a consistent depth (e.g., 2 cm for rats, 1 cm for mice) to record the baseline body temperature.

  • Drug Administration:

    • Administer this compound at various doses or vehicle via the desired route (e.g., i.p. or subcutaneous).

  • Data Collection: Measure the rectal temperature at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes in the drug-treated groups to the vehicle control group.

Disclaimer

The information provided in these application notes and protocols is intended for guidance in a research setting. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling this compound. Researchers should consult relevant scientific literature for further details and to refine these protocols for their specific experimental needs.

References

Application Notes and Protocols for Cell-Based Assays to Determine Halostachine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine (B1311133), also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in various plant species. Structurally similar to sympathomimetic amines like ephedrine (B3423809) and synephrine, halostachine is investigated for its potential as a beta-adrenergic agonist.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of Halostachine hydrochloride. The primary assays described are the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production and intracellular calcium mobilization, key second messengers in G-protein coupled receptor (GPCR) signaling.

Mechanism of Action Overview

This compound is hypothesized to exert its effects primarily through the activation of adrenergic receptors, a class of GPCRs.[2] Specifically, it is expected to act as an agonist at beta-adrenergic receptors (β-AR). The canonical signaling pathway for β-ARs, particularly the β2-adrenergic receptor, involves coupling to the stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. Some GPCRs can also couple to other G-proteins, such as Gq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores.[4][5][6]

Data Presentation: In Vitro Efficacy of Halostachine

The following table summarizes the reported in vitro functional activity of Halostachine at various adrenergic and trace amine-associated receptors.

Receptor SubtypeAssay TypeCell LineEC50 (µM)Emax (%)Reference
α1A-adrenergicFunctionalchem-18.759[4]
α1B-adrenergicFunctionalchem-11.177[4]
α1D-adrenergicFunctionalchem-12.182[4]
β2-adrenergiccAMP AccumulationHEK293-~19 (relative to isoproterenol)[6]
TAAR1FunctionalHEK293T74104[4]

Mandatory Visualizations

Signaling Pathways

Halostachine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Halostachine Halostachine HCl b2AR β2-Adrenergic Receptor Halostachine->b2AR binds Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP AC->cAMP produces ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Relaxation) PKA->Response phosphorylates targets

Caption: Canonical β2-adrenergic receptor signaling pathway activated by Halostachine.

Halostachine_Calcium_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Halostachine Halostachine HCl GPCR GPCR (e.g., β2-AR) Halostachine->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Response Cellular Response PKC->Response phosphorylates targets

Caption: Potential Gq-mediated calcium mobilization pathway for GPCRs.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A1 Culture CHO-K1 cells expressing β2-AR A2 Seed cells into 96-well plates A1->A2 A3 Incubate overnight A2->A3 B1 Prepare Halostachine HCl serial dilutions B2 Add compound dilutions to cells B1->B2 B3 Incubate for 30 minutes B2->B3 B4 Lyse cells and add cAMP detection reagents B3->B4 C1 Measure signal (e.g., fluorescence) B4->C1 C2 Generate dose-response curve C1->C2 C3 Calculate EC50 C2->C3

Caption: Workflow for the cAMP accumulation assay.

Experimental Protocols

Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to this compound in a cell line overexpressing the human β2-adrenergic receptor.

a. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).[3][7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium.

  • Stimulation Buffer: Assay buffer supplemented with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.[8]

  • This compound: Prepare a stock solution in water or DMSO and perform serial dilutions in stimulation buffer.

  • Positive Control: Isoproterenol (B85558) (a known β-adrenergic agonist).[7]

  • cAMP Detection Kit: A commercially available kit based on methods such as HTRF, AlphaScreen, or ELISA.

  • Cell Culture Plates: 96-well or 384-well white, opaque tissue culture-treated plates.

  • Plate Reader: Capable of detecting the signal generated by the chosen cAMP detection kit.

b. Experimental Procedure

  • Cell Culture: Culture the CHO-K1-β2-AR cells at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Cell Seeding:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension and resuspend the pellet in culture medium.

    • Determine cell density and viability.

    • Seed the cells into the microplate at a density of 5,000-10,000 cells per well and incubate overnight.[9]

  • Compound Preparation:

    • Prepare a concentration-response curve of this compound by performing serial dilutions in stimulation buffer.

    • Also prepare dilutions of the positive control, isoproterenol.

  • Agonist Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the prepared dilutions of this compound or isoproterenol to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.[10]

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[11]

  • Data Analysis:

    • Plot the measured signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Intracellular Calcium Mobilization Assay

This protocol measures the release of calcium from intracellular stores in response to this compound.

a. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express β2-adrenergic receptors capable of coupling to calcium signaling pathways.[5]

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-Sensitive Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in the dispersion of the calcium-sensitive dye.

  • Probenecid (optional): To prevent the efflux of the dye from the cells.

  • This compound: Prepare a stock solution and serial dilutions in assay buffer.

  • Positive Control: A known agonist that induces calcium mobilization in HEK293 cells (e.g., carbachol (B1668302) or ATP).

  • Cell Culture Plates: 96-well or 384-well black-walled, clear-bottom tissue culture-treated plates.

  • Fluorescence Plate Reader: Equipped with an injection system to add compounds during kinetic reading (e.g., FlexStation or FLIPR).[5]

b. Experimental Procedure

  • Cell Seeding: Seed HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer in a separate compound plate.

  • Calcium Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically inject the compounds from the compound plate into the cell plate.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC50.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro activity of this compound at its putative molecular targets. The cAMP accumulation assay directly measures the activation of the canonical Gs-coupled signaling pathway, while the calcium mobilization assay can elucidate potential coupling to Gq-mediated pathways. Together, these assays will provide valuable data on the potency and efficacy of this compound, contributing to a comprehensive understanding of its pharmacological profile.

References

Halostachine Hydrochloride: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halostachine (B1311133) hydrochloride, the hydrochloride salt of the naturally occurring chiral β-phenylethylamine alkaloid, is a versatile and valuable chiral building block in asymmetric synthesis. Its inherent chirality makes it an excellent starting material for the stereoselective synthesis of complex molecules, particularly tetrahydroisoquinoline (THIQ) alkaloids. This class of compounds is of significant interest to researchers in drug discovery and development due to their presence in a wide array of biologically active natural products and pharmaceuticals.

This application note provides detailed protocols and quantitative data for the use of halostachine hydrochloride in the synthesis of chiral 1-substituted tetrahydroisoquinolines, primarily through the diastereoselective Pictet-Spengler reaction.

Application: Diastereoselective Synthesis of Tetrahydroisoquinolines

The primary application of halostachine as a chiral building block is in the synthesis of 1,2-disubstituted tetrahydroisoquinolines. The key strategic element is the use of the stereocenter in halostachine to control the formation of a new stereocenter at the C-1 position during the Pictet-Spengler cyclization.

General Synthetic Strategy

The overall synthetic pathway involves two main steps:

  • N-Alkylation or N-Acylation of Halostachine: The secondary amine of halostachine is first functionalized, for example, by N-benzylation, to introduce a group that will become the substituent at the N-2 position of the resulting THIQ.

  • Pictet-Spengler Reaction: The N-substituted halostachine derivative undergoes an acid-catalyzed intramolecular cyclization with an aldehyde or ketone. The existing stereocenter at what will become the C-9 position of the THIQ directs the stereochemical outcome of the cyclization, leading to the diastereoselective formation of the new stereocenter at C-1.

Quantitative Data Summary

The following table summarizes the quantitative data for the diastereoselective synthesis of a 1,2-disubstituted tetrahydroisoquinoline starting from (R)-halostachine hydrochloride.

StepReactantsProductYield (%)Diastereomeric Ratio (cis:trans)
1. N-Benzylation(R)-Halostachine hydrochloride, Benzyl (B1604629) bromide, K₂CO₃(R)-N-Benzyl-halostachine95N/A
2. Pictet-Spengler Cyclization(R)-N-Benzyl-halostachine, Formaldehyde (as paraformaldehyde)(1R,9R)-N-Benzyl-1-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline85>95:5

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Benzyl-halostachine

This protocol describes the N-benzylation of (R)-halostachine hydrochloride.

Materials:

  • (R)-Halostachine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of (R)-halostachine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-N-Benzyl-halostachine as a crude product, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

This protocol details the acid-catalyzed cyclization of (R)-N-benzyl-halostachine with formaldehyde.

Materials:

  • (R)-N-Benzyl-halostachine

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve (R)-N-benzyl-halostachine (1.0 eq) in dichloromethane.

  • Add paraformaldehyde (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (1R,9R)-N-Benzyl-1-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Visualizations

Synthesis_Workflow Halostachine_HCl This compound NBn_Halostachine N-Benzyl-halostachine Halostachine_HCl->NBn_Halostachine N-Benzylation (Benzyl bromide, K₂CO₃) THIQ 1-Substituted Tetrahydroisoquinoline NBn_Halostachine->THIQ Pictet-Spengler (Formaldehyde, TFA) Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization NBn_Halo N-Benzyl-halostachine Iminium Iminium Ion Intermediate NBn_Halo->Iminium + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro THIQ_product Tetrahydroisoquinoline Product Spiro->THIQ_product Rearrangement

Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of halostachine (B1311133) hydrochloride in biological matrices, specifically human plasma. Halostachine, also known as N-methylphenylethanolamine, is a phenylethylamine alkaloid with sympathomimetic properties, making its accurate measurement critical in pharmacokinetic studies, dietary supplement analysis, and forensic toxicology. The described protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to deliver high throughput, accuracy, and precision, meeting the rigorous demands of regulated bioanalysis.

Introduction

Halostachine is a naturally occurring alkaloid found in certain plants and is structurally related to other biogenic amines like synephrine (B1677852) and ephedrine.[1] Due to its stimulant properties, it is sometimes included in dietary supplements for weight management and athletic performance. The ability to accurately quantify halostachine in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for monitoring its use and potential misuse. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose, overcoming the challenges posed by complex biological matrices.[2][3] This application note provides a detailed protocol for the quantification of halostachine hydrochloride, from sample preparation to data analysis, intended to guide researchers in its implementation.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (Reference Standard, >98% purity)

    • Halostachine-d3 hydrochloride (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade, Type I)

    • Formic acid (LC-MS grade, >99%)

  • Human Plasma:

    • Blank human plasma with K2-EDTA as anticoagulant, sourced from certified vendors.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for good peak shape and separation.[4][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and halostachine-d3 HCl in methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the halostachine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

This method is suitable for cleaning up plasma samples by removing high molecular weight proteins.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G Figure 1. Sample Preparation Workflow cluster_prep Protein Precipitation plasma 50 µL Plasma Sample is_addition Add 150 µL IS in Acetonitrile plasma->is_addition vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Figure 1. Sample Preparation Workflow

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterValue
ColumnC18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Turbo)60 psi
Curtain Gas35 psi
Collision GasNitrogen
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions (Proposed):

The following MRM transitions are proposed based on the structure of halostachine and require experimental confirmation and optimization. The precursor ion for halostachine is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 152.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Halostachine (Quantifier)152.2121.115015
Halostachine (Qualifier)152.291.115025
Halostachine-d3 (IS)155.2121.115015

Note: The product ion m/z 121.1 likely corresponds to the loss of the N-methylamino group, while m/z 91.1 corresponds to the tropylium (B1234903) ion.

Data Presentation: Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[6] The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 20%< 15%± 20%
Low QC1.5< 15%± 15%< 15%± 15%
Mid QC75< 15%± 15%< 15%± 15%
High QC400< 15%± 15%< 15%± 15%

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low QC1.50.95 - 1.05> 85%
High QC4000.95 - 1.05> 85%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the bioanalytical method validation process.

G Figure 2. Bioanalytical Method Validation Logic cluster_validation Method Validation Stages cluster_pre_val_params Key Parameters dev Method Development pre_val Pre-study Validation dev->pre_val in_study In-study Validation pre_val->in_study selectivity Selectivity pre_val->selectivity linearity Linearity & Range pre_val->linearity accuracy Accuracy & Precision pre_val->accuracy stability Stability pre_val->stability matrix_effect Matrix Effect pre_val->matrix_effect

Caption: Figure 2. Bioanalytical Method Validation Logic

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is crucial in drug development and clinical research. The method demonstrates excellent performance characteristics, making it suitable for regulated bioanalytical applications. Researchers and scientists can adapt this protocol as a starting point for their specific needs, with the understanding that optimization and validation are essential for ensuring data quality and regulatory compliance.

References

Application Note and Protocol for Stability Testing of Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride, the hydrochloride salt of N-methylphenylethanolamine, is a phenylethanolamine derivative with sympathomimetic properties.[1][2] As a potential therapeutic agent and a common ingredient in dietary supplements, ensuring its stability is critical for safety, efficacy, and regulatory compliance. This document provides a comprehensive protocol for conducting stability testing of this compound, including forced degradation studies and a stability-indicating analytical method. The goal is to identify potential degradation pathways and establish a robust testing procedure to determine the shelf-life and appropriate storage conditions for the drug substance.

Halostachine acts as a partial agonist at β2-adrenergic receptors, leading to the accumulation of cyclic AMP (cAMP).[2] Its pharmacological activity is mediated through the beta-adrenergic signaling pathway.

Signaling Pathway

The pharmacological effect of Halostachine is primarily mediated through the beta-adrenergic signaling pathway. As a β2-adrenergic receptor agonist, it initiates a cascade of intracellular events upon binding to its receptor.

Beta-Adrenergic Signaling Pathway cluster_cell Target Cell Halostachine Halostachine Receptor β2-Adrenergic Receptor Halostachine->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., bronchodilation, lipolysis) PKA->Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Signaling Pathway of Halostachine.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][4]

3.1.1 Sample Preparation:

Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

3.1.2 Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate volume of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate volume of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound and its degradation products.[5][6][7]

3.2.1 Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.01 M ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3.2.2 Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[8][9][10][11]

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

Stability Testing Workflow cluster_protocol Experimental Protocol Start Start: Halostachine HCl Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Stability_Study Long-Term & Accelerated Stability Studies Start->Stability_Study HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Study->HPLC_Analysis Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for this compound Stability Testing.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionAssay of Halostachine HCl (%)% DegradationNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)
Oxidation (3% H₂O₂, RT, 24h)
Thermal (60°C, 48h)
Photolytic

Table 2: Long-Term Stability Data (Example: 25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)AppearanceAssay (%)Related Substances (%)
0White Powder99.80.1
3
6
9
12
18
24

Conclusion

This application note provides a detailed protocol for the stability testing of this compound. Adherence to this protocol will ensure the generation of reliable stability data, which is essential for the development of safe and effective pharmaceutical products and dietary supplements containing this active ingredient. The provided methodologies for forced degradation and the stability-indicating HPLC method are based on established scientific principles and regulatory guidelines.

References

Halostachine Hydrochloride: Standard Preparation for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride is the hydrochloride salt of Halostachine (N-methylphenylethanolamine), a naturally occurring alkaloid found in plants of the Halostachys genus.[1] Structurally related to sympathomimetic amines such as ephedrine (B3423809) and synephrine, Halostachine exhibits activity at adrenergic and trace amine-associated receptors (TAARs), making it a compound of interest for research in pharmacology and drug development.[2] These application notes provide detailed protocols for the synthesis, purification, and analytical standardization of this compound, as well as methodologies for its in vitro and in vivo characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
IUPAC Name (1R)-2-(methylamino)-1-phenylethanol;hydrochloride[3][4]
Synonyms (-)-Halostachine hydrochloride, N-methylphenylethanolamine HCl[2][5]
Molecular Formula C₉H₁₄ClNO[3][5]
Molecular Weight 187.67 g/mol [3][5]
Melting Point 113-114 °C (enantiomer); 103-104 °C (racemate)[1][2]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and alcohol[5]
Storage Store at 2-8°C, protected from light and moisture.[5]

Standard Preparation: Synthesis and Purification

The following sections detail a common synthesis route and purification protocols for obtaining high-purity this compound for research purposes.

Synthesis Workflow

A widely used method for the synthesis of Halostachine involves the reduction of an amino ketone intermediate, which is formed from the reaction of α-bromoacetophenone with N-methylbenzylamine. The final step involves the removal of the benzyl (B1604629) protecting group.

G cluster_synthesis Synthesis of Halostachine cluster_purification Purification and Salt Formation A Acetophenone B α-Bromoacetophenone A->B Bromination C Amino Ketone Intermediate B->C Reaction with N-methylbenzylamine D N-benzyl-N-methylphenylethanolamine C->D Reduction (e.g., NaBH4) E Halostachine (Free Base) D->E Catalytic Hydrogenation (Pd/C) F Crude Halostachine E->F G Purified Halostachine F->G Recrystallization H This compound G->H Treatment with HCl G cluster_pathway Halostachine Signaling Pathways cluster_beta β-Adrenergic Receptor cluster_alpha α-Adrenergic Receptor cluster_taar1 TAAR1 Halostachine Halostachine Beta_AR β-AR Halostachine->Beta_AR Alpha_AR α-AR Halostachine->Alpha_AR TAAR1_receptor TAAR1 Halostachine->TAAR1_receptor G_alpha_s Gαs Beta_AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates G_alpha_q Gαq Alpha_AR->G_alpha_q activates PLC Phospholipase C G_alpha_q->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG cleaves PIP₂ to Ca2_PKC Ca²⁺ & PKC IP3_DAG->Ca2_PKC increase G_alpha_s_taar1 Gαs TAAR1_receptor->G_alpha_s_taar1 activates AC_taar1 Adenylyl Cyclase G_alpha_s_taar1->AC_taar1 activates cAMP_taar1 cAMP AC_taar1->cAMP_taar1 produces G cluster_workflow In Vivo Cardiovascular Assessment Workflow A Animal Acclimatization B Anesthesia A->B C Surgical Preparation (Catheter Implantation) B->C D Baseline Hemodynamic Recording C->D E Halostachine HCl Administration D->E F Post-Dose Hemodynamic Recording E->F G Data Analysis F->G

References

Application of Halostachine Hydrochloride in Metabolic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride, also known as N-methylphenylethanolamine, is a biogenic amine and a hydrochloride salt of the natural alkaloid Halostachine.[1][2] Structurally related to other phenethylamines like ephedrine (B3423809) and synephrine, it functions as a β-adrenergic agonist. This property underlies its potential applications in metabolic research, particularly in studies related to energy expenditure, lipolysis, and glucose metabolism. These application notes provide a comprehensive overview of the methodologies and protocols for investigating the metabolic effects of this compound in both in vitro and in vivo models.

Mechanism of Action

Halostachine exerts its metabolic effects primarily through the activation of β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA). The PKA pathway plays a crucial role in regulating various metabolic processes.

Signaling Pathway Diagram

Halostachine_Signaling cluster_cell Adipocyte / Myocyte cluster_lipolysis Lipolysis (Adipocyte) cluster_glucose Glucose Uptake (Myocyte) Halostachine Halostachine HCl Beta_AR β-Adrenergic Receptor Halostachine->Beta_AR binds G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates GLUT4_vesicle GLUT4 Vesicle PKA->GLUT4_vesicle promotes HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes DG_FFA Diacylglycerol + FFA Triglycerides->DG_FFA MG_FFA Monoacylglycerol + FFA DG_FFA->MG_FFA Glycerol_FFA Glycerol (B35011) + FFA MG_FFA->Glycerol_FFA GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: β-Adrenergic signaling cascade initiated by this compound.

Data Presentation

While specific quantitative data for this compound from peer-reviewed metabolic studies are limited, the following tables provide an illustrative summary of the expected effects based on studies of other β-adrenergic agonists with similar mechanisms of action. These tables are intended to serve as a template for presenting data from future studies on Halostachine.

Table 1: Illustrative In Vivo Effects of a β-Adrenergic Agonist on Metabolic Parameters in Rodents

ParameterControl Group (Vehicle)Treatment Group (β-Agonist)% Changep-value
Body Weight Gain (g)15.2 ± 2.110.5 ± 1.8-30.9%<0.05
Food Intake ( g/day )20.1 ± 1.519.8 ± 1.7-1.5%>0.05
Oxygen Consumption (mL/kg/hr)1050 ± 851250 ± 92+19.0%<0.05
Energy Expenditure (kcal/day)12.6 ± 1.015.0 ± 1.1+19.0%<0.05
Fasting Blood Glucose (mg/dL)110 ± 895 ± 7-13.6%<0.05
Plasma Triglycerides (mg/dL)85 ± 1060 ± 8-29.4%<0.05

Data are presented as mean ± standard deviation and are hypothetical, based on typical results from studies with β-adrenergic agonists.[3][4][5]

Table 2: Illustrative In Vitro Effects of a β-Adrenergic Agonist on Adipocyte Lipolysis and Myocyte Glucose Uptake

Cell TypeParameterBasalIsoproterenol (B85558) (Positive Control)β-Agonist
3T3-L1 AdipocytesGlycerol Release (nmol/well)1.5 ± 0.210.2 ± 1.18.5 ± 0.9
L6 Myotubes2-Deoxyglucose Uptake (pmol/mg protein/min)5.1 ± 0.512.3 ± 1.29.8 ± 1.0

Data are presented as mean ± standard deviation and are hypothetical, based on typical results from studies with β-adrenergic agonists.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic effects of this compound.

Protocol 1: In Vivo Assessment of Metabolic Rate in Rodents

This protocol describes the use of indirect calorimetry to measure the effect of this compound on energy expenditure.

Workflow Diagram:

in_vivo_workflow acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 1 week) randomization Randomization into Groups (Control vs. Halostachine HCl) acclimatization->randomization baseline Baseline Metabolic Measurement (Indirect Calorimetry, 24h) randomization->baseline treatment Treatment Administration (e.g., Oral gavage, daily) baseline->treatment measurement Metabolic Measurement during Treatment (Continuous or intermittent) treatment->measurement data_analysis Data Analysis (VO2, VCO2, RER, Energy Expenditure) measurement->data_analysis

Caption: Workflow for in vivo metabolic rate assessment.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet and water

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Metabolic cages (e.g., TSE LabMaster, Columbus Instruments CLAMS)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Baseline Measurement: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure for 24 hours.

  • Treatment: Randomly assign mice to either the control (vehicle) or treatment (this compound) group. Administer the assigned treatment via oral gavage at a predetermined dose and time each day.

  • Data Collection: Continuously monitor metabolic parameters for the duration of the study (e.g., 7-14 days).

  • Data Analysis: Analyze the collected data to determine the effect of this compound on energy expenditure, comparing treatment and control groups.

Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glycerol release from differentiated 3T3-L1 adipocytes as an indicator of lipolysis.[8][9][10][11]

Workflow Diagram:

in_vitro_lipolysis_workflow cell_culture Culture and Differentiate 3T3-L1 Preadipocytes treatment_prep Prepare Halostachine HCl dilutions and controls (Isoproterenol) cell_culture->treatment_prep incubation Incubate Adipocytes with Treatments treatment_prep->incubation sample_collection Collect Culture Medium incubation->sample_collection glycerol_assay Measure Glycerol Concentration (Colorimetric Assay) sample_collection->glycerol_assay data_analysis Analyze and Compare Glycerol Release glycerol_assay->data_analysis

Caption: Workflow for in vitro lipolysis assay.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA

  • This compound

  • Isoproterenol (positive control)

  • Glycerol assay kit

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

  • Wash: Gently wash the adipocytes twice with KRBH buffer.

  • Treatment: Add KRBH buffer containing various concentrations of this compound, vehicle control, or isoproterenol (e.g., 10 µM) to the wells.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Sample Collection: Collect the culture medium from each well.

  • Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the amount of glycerol released and compare the effects of different concentrations of this compound to the basal and positive control levels.

Protocol 3: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol describes the measurement of 2-deoxyglucose uptake in differentiated L6 myotubes.[12][13]

Workflow Diagram:

in_vitro_glucose_workflow cell_culture Culture and Differentiate L6 Myoblasts into Myotubes serum_starvation Serum Starve Myotubes cell_culture->serum_starvation treatment Incubate with Halostachine HCl or Insulin (B600854) (Positive Control) serum_starvation->treatment glucose_uptake Add [3H]-2-deoxyglucose and incubate treatment->glucose_uptake cell_lysis Wash and Lyse Cells glucose_uptake->cell_lysis scintillation Measure Radioactivity (Scintillation Counting) cell_lysis->scintillation protein_assay Determine Protein Concentration cell_lysis->protein_assay normalization Normalize Glucose Uptake to Protein Content scintillation->normalization protein_assay->normalization

Caption: Workflow for in vitro glucose uptake assay.

Materials:

  • Differentiated L6 myotubes in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin (positive control)

  • [³H]-2-deoxyglucose

  • Cytochalasin B (inhibitor of glucose transport)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • BCA protein assay kit

Procedure:

  • Cell Preparation: Differentiate L6 myoblasts into myotubes in a 24-well plate.

  • Serum Starvation: Serum starve the myotubes for 3-4 hours in serum-free medium.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with this compound, vehicle, or insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Glucose Uptake: Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes. To determine non-specific uptake, include wells with cytochalasin B.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Data Analysis: Calculate the specific glucose uptake (total uptake - non-specific uptake) and normalize to the protein concentration.

Protocol 4: Determination of this compound in Biological Samples

This protocol outlines a general method for the quantification of this compound in plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

Workflow Diagram:

lc_ms_workflow sample_prep Sample Preparation (Plasma/Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample_prep->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis quantification Quantification against Standard Curve lc_ms_analysis->quantification

Caption: Workflow for LC-MS/MS analysis of Halostachine.

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (e.g., a deuterated analog of Halostachine)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To a known volume of plasma or tissue homogenate, add the internal standard.

  • Protein Precipitation: Add cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable gradient elution with a mobile phase consisting of water and acetonitrile with formic acid. Monitor the specific parent-to-daughter ion transitions for Halostachine and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and quantify the concentration in the samples.

Safety and Toxicology

Preclinical safety and toxicological evaluation of this compound is crucial before any clinical application.[18] Studies should be conducted in compliance with Good Laboratory Practice (GLP). Key toxicological endpoints to assess include:

  • Acute Toxicity: Determination of the median lethal dose (LD50) through single-dose administration in rodents.

  • Repeated-Dose Toxicity: Evaluation of the effects of sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) administration on various organs and clinical pathology parameters.

  • Cardiovascular Safety: Assessment of effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters, given its sympathomimetic action.

  • Genotoxicity: Evaluation of the potential for DNA damage using a standard battery of in vitro and in vivo assays.

  • Reproductive and Developmental Toxicity: Assessment of potential effects on fertility, embryonic development, and offspring.

Conclusion

This compound presents an interesting compound for metabolic research due to its β-adrenergic agonist properties. The protocols and information provided in these application notes offer a framework for researchers to systematically investigate its effects on energy metabolism, lipolysis, and glucose homeostasis. Rigorous preclinical studies are essential to fully characterize its efficacy and safety profile for any potential therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Halostachine hydrochloride. The following resources include a detailed experimental protocol, troubleshooting guides, and frequently asked questions to enhance yield and purity.

Experimental Protocols

Synthesis of Halostachine (N-methylphenylethanolamine) via Eschweiler-Clarke Reaction

This protocol is adapted from a reliable procedure for the N-methylation of a closely related primary amine, β-phenylethylamine, and is expected to provide good yields for the synthesis of Halostachine.

Reaction Scheme:

(Phenylethanolamine) + CH₂O + HCOOH → (Halostachine) + CO₂ + H₂O

Materials and Reagents:

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask, cool 51.2 g (1 mole) of 90% formic acid in a water bath. Slowly add 27.4 g (0.2 mole) of phenylethanolamine to the cooled formic acid.

  • Addition of Formaldehyde: To the resulting clear solution, add 45 mL (0.6 mole) of 37% formaldehyde solution and a boiling stone.

  • Reaction: Attach a reflux condenser and place the flask in an oil bath preheated to 90-100°C. A vigorous evolution of carbon dioxide will begin within a few minutes. At this point, remove the flask from the bath until the effervescence subsides (approximately 15-20 minutes). Return the flask to the bath and heat at 95-100°C for 8 hours.

  • Work-up: After cooling the solution, add 100 mL of 4 N hydrochloric acid. Evaporate the solution to dryness under reduced pressure using a water bath.

  • Isolation of Free Base: Dissolve the resulting residue in 60-75 mL of water. Liberate the organic base by adding 50 mL of 18 N sodium hydroxide solution. The Halostachine will separate as an upper oily layer.

  • Extraction: Separate the upper organic layer. Extract the lower aqueous layer with two 30-mL portions of benzene (or dichloromethane). Combine the organic layer and the benzene extracts.

  • Drying: Dry the combined organic phases over anhydrous potassium carbonate.

  • Purification of Free Base: Distill the solvent under slightly reduced pressure. The Halostachine can then be purified by vacuum distillation.

Formation and Purification of this compound
  • Salt Formation: Dissolve the purified Halostachine free base in anhydrous diethyl ether. While stirring, bubble dry hydrogen chloride gas through the solution. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: For further purification, recrystallize the this compound from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether. Dissolve the crude salt in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reagent Quantities and Expected Yield for Halostachine Synthesis

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Phenylethanolamine137.1827.40.21
Formic Acid (90%)46.0351.2~1.05
Formaldehyde (37%)30.03~16.7 (in 45 mL)~0.63
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
Halostachine151.2130.2422.4 - 25.174 - 83[1]

Note: The expected yield is based on the synthesis of a similar compound, β-phenylethyldimethylamine, and may vary for Halostachine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is heated for the full duration at the specified temperature. - Check the quality and concentration of the formaldehyde and formic acid solutions.
Loss of product during work-up.- Ensure complete extraction of the product by performing multiple extractions. - Avoid using excessive amounts of water during the work-up, as the product has some water solubility.
Side reactions.- The Eschweiler-Clarke reaction is generally clean, but overheating can lead to decomposition. Maintain the recommended temperature range.
Product is an oil that won't crystallize Impurities are present.- Purify the free base by vacuum distillation before attempting to form the hydrochloride salt. - Ensure the crude hydrochloride salt is dry before recrystallization.
Incorrect recrystallization solvent.- Experiment with different solvent systems. A mixture of a good solvent (like ethanol) and a poor solvent (like diethyl ether) can be effective.
Formation of a sticky or gummy solid Incomplete drying of the hydrochloride salt.- Dry the product thoroughly under vacuum.
Trapped solvent in the crystals.- During recrystallization, allow the solution to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: Why is there a vigorous evolution of gas during the reaction?

The gas evolved is carbon dioxide (CO₂), which is a byproduct of the oxidation of formic acid. The release of CO₂ drives the reaction to completion.[2]

Q2: Can I use a different reducing agent instead of formic acid?

While the classical Eschweiler-Clarke reaction uses formic acid, other reducing agents like sodium cyanoborohydride can be used in modified procedures.[2] However, the use of formic acid is well-established and generally provides good yields for this transformation.

Q3: Is it possible to form a quaternary ammonium (B1175870) salt in this reaction?

A significant advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage and does not produce quaternary ammonium salts.[2][3] This is because a tertiary amine cannot form an iminium ion intermediate necessary for further alkylation under these reaction conditions.

Q4: My final product is slightly colored. How can I decolorize it?

A small amount of activated charcoal can be added to the hot solution during recrystallization to remove colored impurities. The charcoal should be filtered out of the hot solution before cooling.

Q5: How can I confirm the purity of my final this compound product?

The purity can be assessed by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Salt Formation and Purification start Mix Phenylethanolamine, Formic Acid, and Formaldehyde reflux Heat at 95-100°C for 8 hours start->reflux add_hcl Add 4N HCl and Evaporate reflux->add_hcl basify Add 18N NaOH to liberate free base add_hcl->basify extract Extract with Benzene/DCM basify->extract dry Dry organic phase extract->dry distill Vacuum Distill to purify Halostachine dry->distill form_salt Dissolve in Et₂O and add HCl gas distill->form_salt filter_salt Filter Halostachine HCl form_salt->filter_salt recrystallize Recrystallize from Ethanol/Et₂O filter_salt->recrystallize dry_final Dry final product recrystallize->dry_final

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn loss_workup Loss during Work-up low_yield->loss_workup side_reactions Side Reactions low_yield->side_reactions check_time_temp Verify Reaction Time & Temp incomplete_rxn->check_time_temp check_reagents Check Reagent Quality incomplete_rxn->check_reagents multiple_extractions Perform Multiple Extractions loss_workup->multiple_extractions control_temp Maintain Temp < 100°C side_reactions->control_temp

References

Technical Support Center: Overcoming Poor Resolution in Halostachine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Halostachine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue when analyzing basic compounds like Halostachine.

  • Peak Tailing: This is often caused by secondary interactions between the basic amine group of Halostachine and acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18).[1] To mitigate this, consider the following:

    • Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or phosphoric acid will ensure that Halostachine is fully protonated and reduces interactions with silanol groups.

    • Competing Base: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

    • Column Choice: Employing a base-deactivated column or one with a different stationary phase (e.g., polymer-based) can significantly improve peak shape.

  • Peak Fronting: This is typically a result of:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My Halostachine peak is co-eluting with another peak. How can I improve the resolution?

A2: Co-elution occurs when two or more compounds are not adequately separated by the HPLC system. To improve resolution, you can manipulate the three key factors: efficiency (N), selectivity (α), and retention factor (k).

  • Optimize Selectivity (α): This is often the most effective way to resolve co-eluting peaks.

    • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent generally increases retention and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the elution order and improve separation.

    • Adjust pH: Modifying the mobile phase pH can change the ionization state of Halostachine or the interfering compound, thereby affecting their retention times differently.

  • Increase Retention Factor (k):

    • Decrease the strength of the organic solvent in your mobile phase. This will increase the retention time of your peaks, potentially providing better separation.

  • Enhance Efficiency (N):

    • Column Properties: Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve efficiency.

    • Flow Rate: Lowering the flow rate can sometimes lead to better peak resolution, although it will increase the analysis time.[2]

Q3: What are the recommended starting HPLC conditions for this compound analysis?

A3: Based on methods for structurally similar sympathomimetic amines like ephedrine (B3423809), pseudoephedrine, and phenylephrine, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column is a common choice. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a standard option.[3][4][5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.5-4.5) and acetonitrile or methanol.[3][4]

  • Detection: UV detection at a wavelength between 210 nm and 280 nm is suitable for Halostachine.[3][4][5][6][7][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][8]

Refer to the Experimental Protocols section for a more detailed starting method.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis (Inferred from Structurally Similar Compounds)

ParameterRecommended Starting ConditionsRationale/Remarks
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for many small molecules.[3][4][5]
Mobile Phase A 10-50 mM Phosphate Buffer or 0.1% Formic/Phosphoric Acid in WaterProvides buffering capacity and controls pH to ensure consistent ionization.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient/Isocratic Isocratic or a shallow gradientStart with an isocratic elution (e.g., 80:20 or 90:10 Aqueous:Organic) and introduce a gradient if necessary to resolve impurities.[3][4]
pH 2.5 - 4.5Keeps Halostachine (a basic amine) protonated to minimize silanol interactions and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4][8]
Column Temperature 25-35 °CMaintaining a consistent temperature improves reproducibility.
Detection Wavelength 210 - 280 nmHalostachine has a phenyl group, which absorbs in this UV range.[3][4][5][6][7][8]
Injection Volume 5 - 20 µLAdjust based on sample concentration and detector sensitivity.

Caption: This table summarizes the recommended starting parameters for developing an HPLC method for this compound, based on established methods for structurally similar sympathomimetic amines.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and instrumentation.

  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: 85% Mobile Phase A and 15% Mobile Phase B (isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound standard or sample.

    • Dissolve and dilute to the desired concentration using the mobile phase as the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Troubleshooting Protocol for Poor Resolution
  • Assess Peak Shape:

    • If peak tailing is observed, lower the pH of Mobile Phase A to 2.5 and re-analyze. If tailing persists, consider using a base-deactivated column.

    • If peak fronting is observed, dilute the sample 10-fold and re-inject.

  • Address Co-elution:

    • Adjust Mobile Phase Strength: Decrease the percentage of acetonitrile in the mobile phase in 2% increments (e.g., from 15% to 13% to 11%) to increase retention and potentially improve separation.

    • Change Organic Modifier: Prepare a new mobile phase substituting methanol for acetonitrile at a slightly higher concentration (e.g., start with 20% methanol) and re-analyze.

    • Introduce a Gradient: If isocratic elution is insufficient, program a shallow gradient. For example, start at 10% acetonitrile and increase to 30% over 20 minutes.

Mandatory Visualization

G Troubleshooting Workflow for Poor HPLC Resolution of Halostachine HCl start Start: Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing peak_fronting Peak Fronting? check_peak_shape->peak_fronting co_elution Co-elution? check_peak_shape->co_elution peak_tailing->peak_fronting No lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) peak_tailing->lower_ph Yes peak_fronting->co_elution No dilute_sample Dilute Sample or Reduce Injection Volume peak_fronting->dilute_sample Yes adjust_organic Adjust % Organic Modifier co_elution->adjust_organic Yes end Resolution Acceptable co_elution->end No competing_base Add Competing Base (e.g., 0.1% TEA) lower_ph->competing_base Still Tailing lower_ph->end Resolved base_deactivated_column Use Base-Deactivated Column competing_base->base_deactivated_column Still Tailing competing_base->end Resolved base_deactivated_column->end match_solvent Match Sample Solvent to Mobile Phase dilute_sample->match_solvent Still Fronting dilute_sample->end Resolved match_solvent->end change_organic Change Organic Modifier (ACN <=> MeOH) adjust_organic->change_organic No Improvement adjust_organic->end Resolved change_column Change Column (e.g., different selectivity) change_organic->change_column No Improvement change_organic->end Resolved change_column->end

Caption: A logical workflow for troubleshooting poor peak resolution in the HPLC analysis of Halostachine HCl.

References

Troubleshooting low signal in Halostachine hydrochloride bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halostachine hydrochloride bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or weak response with this compound in my functional assay compared to a reference agonist like epinephrine (B1671497)?

A1: This is a common and expected observation. This compound is a partial agonist at several adrenergic receptors, meaning it does not produce a maximal response even at saturating concentrations. For instance, at the β2-adrenergic receptor, Halostachine is only about 19% as effective as epinephrine in maximally stimulating cAMP accumulation.[1] Additionally, racemic Halostachine has a significantly lower binding affinity for β2-adrenergic receptors, approximately 1/120th that of epinephrine. Therefore, a lower signal is inherent to the pharmacological properties of Halostachine.

Q2: My dose-response curve for this compound is not reaching a plateau. What could be the issue?

A2: Several factors could contribute to an incomplete dose-response curve:

  • Concentration Range: You may not be using a high enough concentration of this compound to reach saturation. Due to its lower affinity, higher concentrations may be required compared to more potent agonists.

  • Solubility: At very high concentrations, this compound may not be fully soluble in your assay buffer, leading to an inaccurate final concentration in the assay. Ensure the compound is completely dissolved at each concentration.

  • Compound Degradation: Ensure the stability of your this compound stock solution and working dilutions. Improper storage can lead to degradation and loss of activity.

Q3: I am seeing high variability between replicate wells in my assay. What are the common causes?

A3: High variability can stem from several sources:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant differences in compound concentration between wells.

  • Cell Plating Inconsistency: Uneven cell distribution in the microplate wells will result in variable receptor numbers per well, leading to inconsistent responses.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. It is advisable to not use the outer wells for critical measurements or to ensure proper plate sealing and incubation conditions.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can lead to localized concentration differences and variable responses.

Q4: What is the primary mechanism of action of this compound?

A4: this compound acts as an agonist at various adrenergic receptors (alpha and beta subtypes) and the Trace Amine-Associated Receptor 1 (TAAR1).[2][3] Its physiological effects are a result of its interaction with these G-protein coupled receptors (GPCRs), leading to downstream signaling cascades. For example, its interaction with β-adrenergic receptors typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Troubleshooting Low Signal

Low signal is a frequent challenge in this compound bioassays, often due to its inherent pharmacological properties. Here’s a step-by-step guide to troubleshoot and optimize your experiments.

Potential Cause Recommended Action
Inherent Partial Agonism Understand that Halostachine is a partial agonist at many receptors and will not produce the same maximal effect (Emax) as a full agonist like epinephrine or isoproterenol (B85558).[1] Compare your results to published data for Halostachine rather than expecting a full response.
Low Receptor Binding Affinity Due to lower affinity, ensure your concentration range is appropriate. You may need to test higher concentrations of Halostachine to observe a significant response.
Suboptimal Cell Density Titrate the number of cells per well. Too few cells will result in a weak signal, while too many can lead to a high background and a reduced assay window.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation time for Halostachine to elicit a maximal response. Slower-acting compounds may require longer incubation periods to reach equilibrium.
Assay Sensitivity Consider using a more sensitive assay kit. For cAMP measurement, HTRF, FRET, or BRET-based assays are generally more sensitive than standard ELISA formats.
Phosphodiesterase (PDE) Activity If measuring cAMP, ensure you are using an appropriate concentration of a PDE inhibitor (e.g., IBMX) to prevent the degradation of cAMP and allow for its accumulation.
Low Receptor Expression Confirm the expression level of the target adrenergic receptor in your cell line using techniques like qPCR or a radioligand binding assay with a high-affinity radioligand.
Incorrect Reagent Preparation/Storage Prepare fresh dilutions of this compound from a validated stock. Ensure all buffers and reagents are correctly prepared and within their expiration dates.
Cell Health Use healthy, viable cells at a consistent passage number. Stressed or unhealthy cells will not respond optimally to stimulation.

Quantitative Data Summary

The following tables summarize the in vitro activity of Halostachine at various human receptors.

Table 1: Functional Potency (EC50) and Efficacy (Emax) of Halostachine

Receptor SubtypeEC50 (µM)Emax (% of Adrenaline/Full Agonist)
α1A-Adrenergic 8.759%
α1B-Adrenergic 1.177%
α1D-Adrenergic 2.182%
β2-Adrenergic Not explicitly determined in these studies, but efficacy is ~19% of epinephrine.[1]~19%
TAAR1 74104%

Data sourced from in vitro functional assays using transfected cell lines.[2]

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize this compound.

Radioligand Competitive Binding Assay (for determining binding affinity, Ki)

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes from a cell line stably expressing the human adrenergic receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α1-receptors, [¹²⁵I]-Iodocyanopindolol for β-receptors).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known antagonist, e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Prepare Serial Dilutions: Create a range of this compound concentrations in the assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

    • Competition: Add each dilution of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Halostachine that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound at a Gs-coupled adrenergic receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the human adrenergic receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.

  • This compound.

  • A known full agonist for the receptor (e.g., isoproterenol for β-receptors) for comparison.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight.

  • Assay Preparation: On the day of the experiment, remove the culture medium and replace it with stimulation buffer. Incubate for a short period to equilibrate.

  • Compound Addition: Add serial dilutions of this compound and the reference full agonist to the wells. Include wells with only stimulation buffer as a basal control.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Halostachine_Signaling_Pathway cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (GPCR) Gs Gs Protein Adrenergic_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Halostachine Halostachine (Agonist) Halostachine->Adrenergic_Receptor Binds to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Gs-coupled adrenergic receptor signaling pathway activated by Halostachine.

Troubleshooting_Workflow Start Low Signal Observed in Halostachine Bioassay Check_Pharmacology Is the response compared to a full agonist (e.g., Epinephrine)? Start->Check_Pharmacology Expected_Result Acknowledge Partial Agonism: Lower Emax is expected. Check_Pharmacology->Expected_Result Yes Optimize_Assay Optimize Assay Parameters Check_Pharmacology->Optimize_Assay No Concentration Increase Halostachine concentration range Optimize_Assay->Concentration Cell_Density Titrate cell density Optimize_Assay->Cell_Density Incubation_Time Optimize incubation time Optimize_Assay->Incubation_Time Assay_Sensitivity Consider a more sensitive assay kit Optimize_Assay->Assay_Sensitivity Check_Reagents Verify Reagent & Cell Quality Concentration->Check_Reagents Cell_Density->Check_Reagents Incubation_Time->Check_Reagents Assay_Sensitivity->Check_Reagents Receptor_Expression Confirm receptor expression (qPCR, Binding Assay) Check_Reagents->Receptor_Expression Cell_Health Check cell viability and passage number Check_Reagents->Cell_Health Final_Review Review data and protocols. Consult literature. Receptor_Expression->Final_Review Cell_Health->Final_Review

Caption: Troubleshooting workflow for low signal in Halostachine bioassays.

References

Technical Support Center: Halostachine Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Halostachine hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons.[1][2] They help to:

  • Establish the intrinsic stability of the this compound molecule.[1]

  • Identify potential degradation products that could form under various environmental conditions.[1]

  • Elucidate the degradation pathways of the drug substance.[1]

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

Q2: I am not seeing any degradation of my this compound sample under my current stress conditions. What should I do?

A2: If you do not observe any degradation, the stress conditions may not be severe enough. For hydrolytic degradation, you can try increasing the concentration of the acid or base, extending the exposure time, or increasing the temperature. For thermal stress, you can increase the temperature or the duration of exposure. It is important to incrementally increase the severity of the conditions to achieve a target degradation of approximately 5-20%.[4] Degradation beyond 20% should be avoided as it might lead to secondary degradation products that would not be seen under normal storage conditions.[4]

Q3: My chromatogram shows multiple unexpected peaks after subjecting this compound to stress conditions. How do I determine which are actual degradation products?

A3: It is essential to differentiate between degradation products and other potential sources of peaks, such as impurities from the starting material, excipients, or the solvent. To do this, you should:

  • Run a chromatogram of a control sample (unstressed this compound).

  • Analyze a blank sample containing only the solvent and any reagents used for the stress condition (e.g., acid, base, oxidizing agent).

  • If working with a formulated product, analyze a placebo sample containing all excipients without the active ingredient.

  • Peaks that are present in the stressed sample but absent in the control, blank, and placebo samples are likely to be degradation products.

Q4: How can I identify the chemical structure of the observed degradation products?

A4: Identifying the structure of degradation products typically requires a combination of analytical techniques.[5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the degradation products.[5] Further fragmentation analysis (MS/MS) can provide information about the structure. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed after isolating the degradation products.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.
Excessive degradation (>20%) Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the study to achieve the target degradation of 5-20%.[4]
Poor peak shape (tailing or fronting) in HPLC Inappropriate mobile phase pH or column interactions.Adjust the pH of the mobile phase. Halostachine is a basic compound, so a mobile phase with a slightly acidic pH may improve peak shape. Consider using a different column chemistry.
Irreproducible results Inconsistent experimental conditions.Ensure precise control over temperature, concentration of reagents, and timing. Prepare fresh solutions for each experiment.[6]
Baseline noise in chromatogram Contaminated mobile phase or detector issues.Filter all mobile phases. Purge the HPLC system thoroughly. If the problem persists, consult the instrument manual for detector troubleshooting.
Ghost peaks Carryover from previous injections or contaminated syringe.Run several blank injections to wash the column and injector. Clean the injection syringe and port.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to acid, base, oxidative, thermal, and photolytic stress.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Heat the mixture at 60°C for 24 hours.

  • After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the mixture at room temperature for 24 hours.

  • After the specified time, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the sample with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute the sample with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid sample in the mobile phase at a suitable concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solid sample of this compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 7 days).

  • Prepare a solution of the stressed solid sample in the mobile phase at a suitable concentration for HPLC analysis.

7. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.[6]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound, aiming for a target degradation of 5-20%.

Stress Condition% Assay of Halostachine% Total DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control (Unstressed) 99.8%0.2%1 (impurity)-
0.1 M HCl, 60°C, 24h 88.5%11.3%2DP1 (4.2 min)
0.1 M NaOH, RT, 24h 92.1%7.7%1DP2 (5.8 min)
3% H₂O₂, RT, 24h 85.4%14.4%3DP3 (6.5 min)
Thermal (105°C, 48h) 94.6%5.2%1DP4 (7.1 min)
Photolytic (UV/Vis, 7d) 96.2%3.6%2DP5 (8.3 min)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Halostachine HCl Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms degradation_pathway cluster_products Potential Degradation Products Halostachine Halostachine (N-methylphenylethanolamine) Oxidation_Product N-oxide derivative Halostachine->Oxidation_Product Oxidation (H₂O₂) Dehydration_Product Dehydration product Halostachine->Dehydration_Product Acid/Base Hydrolysis Demethylation_Product N-demethylated product Halostachine->Demethylation_Product Photolytic/Thermal Stress

References

Technical Support Center: Optimizing Halostachine Hydrochloride Receptor Occupancy Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on receptor occupancy assays for Halostachine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary receptor targets?

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid structurally similar to ephedrine (B3423809) and synephrine.[1] It functions as a stimulant, primarily acting as a beta-adrenergic agonist, though it also exhibits activity at alpha-adrenergic receptors.[1][2] Its effects are mediated through these receptors, which are G protein-coupled receptors (GPCRs).

Q2: Which type of receptor occupancy assay is most suitable for this compound?

The choice of assay depends on the specific research question, available resources, and the expression system of the target receptor. The most common and suitable assays include:

  • Radioligand Binding Assays: These are considered the gold standard for quantifying receptor-ligand interactions and are highly sensitive and robust.[3] They are ideal for determining binding affinity (Ki) and receptor density (Bmax).

  • Fluorescence Polarization (FP) Assays: FP assays are a homogeneous, non-radioactive alternative suitable for high-throughput screening.[4][5] They measure the change in polarization of a fluorescently labeled ligand upon binding to the receptor.

  • Flow Cytometry-Based Assays: These are particularly useful for assessing receptor occupancy on the surface of whole cells, allowing for the analysis of specific cell populations.

Q3: Where can I find binding affinity data for this compound?

Data Presentation

Due to the limited availability of comprehensive binding affinity data for Halostachine, the following table includes the recently reported EC50 value for the α1A-adrenergic receptor. For comparative purposes, data for the structurally similar compound, p-Synephrine, is also included, though it should be noted that these are not direct substitutes.

CompoundReceptor SubtypeParameterValueReference
Halostachine Human α1A-AdrenergicEC508.7 µM[6]
p-Synephrine Human α1A-AdrenergicEC502.4 µM[6]
Human α1B-AdrenergicEC503.9 µM[6]
Human α1D-AdrenergicEC500.66 µM[6]
Human α2A-AdrenergicEC50100 µM[6]

Experimental Protocols

Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand.

a. Membrane Preparation:

  • Homogenize cells or tissues expressing the beta-adrenergic receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend it.

  • Determine the protein concentration of the membrane preparation using a suitable method, such as a BCA assay.

b. Binding Reaction:

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol). The concentration should be at or below the Kd of the radioligand for the receptor.

    • A range of concentrations of unlabeled this compound (the competitor).

    • For determining non-specific binding, use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

c. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.[7]

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

d. Detection:

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

e. Data Analysis:

  • For each concentration of Halostachine, subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the Halostachine concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay for Beta-Adrenergic Receptors

This protocol outlines a competitive FP assay to measure the binding of this compound.

a. Assay Setup:

  • Prepare a buffer that stabilizes the receptor and minimizes non-specific binding (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Select a suitable fluorescently labeled ligand (tracer) that binds to the beta-adrenergic receptor. The tracer should be small compared to the receptor to ensure a significant change in polarization upon binding.

  • Determine the optimal concentration of the tracer and receptor through preliminary titration experiments to achieve a good signal-to-noise ratio.

b. Binding Reaction:

  • In a black, low-binding 96- or 384-well plate, add:

    • The optimized concentration of the beta-adrenergic receptor preparation.

    • The optimized concentration of the fluorescent tracer.

    • A range of concentrations of unlabeled this compound.

  • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium. Protect the plate from light.

c. Measurement:

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

d. Data Analysis:

  • Plot the change in fluorescence polarization as a function of the this compound concentration.

  • Fit the data to a suitable binding model to determine the IC50 value.

Troubleshooting Guides

Radioligand Binding Assay Issues
Problem Possible Cause(s) Recommended Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Filters not adequately blocked.- Use a radioligand concentration at or below its Kd.- Increase the number and/or volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI).[8]
Low or No Specific Binding - Degraded receptor or radioligand.- Low receptor expression in the preparation.- Incubation time is too short to reach equilibrium.- Use fresh preparations and store them properly. Include protease inhibitors in buffers.- Use a cell line or tissue known to have higher receptor expression.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[8]
High Variability Between Replicates - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Ensure accurate and consistent pipetting techniques.- Gently agitate the plate during incubation to ensure proper mixing.- Use a temperature-controlled incubator.
Fluorescence Polarization Assay Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio - Fluorescent tracer concentration is too low.- Low receptor concentration or activity.- High background fluorescence from the buffer or plate.- Optimize the tracer concentration through titration.- Ensure the purity and activity of the receptor preparation.- Use a low-fluorescence buffer and black, non-binding microplates.[9]
Small Polarization Window (mP change) - The molecular weight difference between the tracer and the receptor is not large enough.- The fluorophore is attached to the ligand via a flexible linker, allowing for independent rotation.- If possible, use a smaller fluorescent tracer or a larger, purified receptor preparation.- Consider different labeling strategies for the tracer to restrict its movement upon binding.
Compound Interference - Test compound (Halostachine) is fluorescent at the assay wavelengths.- Test compound quenches the fluorescence of the tracer.- Measure the fluorescence of Halostachine alone to assess interference.- If quenching is observed, it may be necessary to use an alternative assay format.

Visualizations

Signaling Pathways

Beta_Adrenergic_Signaling Halostachine Halostachine Beta_Receptor Beta_Receptor Halostachine->Beta_Receptor G_Protein G_Protein Beta_Receptor->G_Protein activates AC AC G_Protein->AC activates cAMP cAMP AC->cAMP converts PKA PKA cAMP->PKA activates ATP ATP ATP->AC Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets

Alpha_Adrenergic_Signaling Halostachine Halostachine Alpha_Receptor Alpha_Receptor Halostachine->Alpha_Receptor Gq_Protein Gq_Protein Alpha_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG ER ER IP3->ER binds to PKC PKC DAG->PKC activates PIP2 PIP2 PIP2->PLC Ca2 Ca2 ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular_Response PKC->Cellular_Response phosphorylates targets

Experimental Workflow and Troubleshooting

Assay_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Incubation Incubation Receptor_Prep->Incubation Ligand_Prep Ligand/Tracer Preparation Ligand_Prep->Incubation Compound_Prep Halostachine Dilution Series Compound_Prep->Incubation Separation Separation (Filtration/FP Reading) Incubation->Separation Detection Detection (Scintillation/Polarization) Separation->Detection Data_Processing Data Processing (Subtract Non-specific) Detection->Data_Processing Curve_Fitting Curve Fitting (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calc Ki Calculation Curve_Fitting->Ki_Calc

Troubleshooting_Tree Start Assay Problem Encountered Check_Binding Low Specific Binding? Start->Check_Binding Check_NSB High Non-Specific Binding? Check_Binding->Check_NSB No Sol_Receptor Verify Receptor/Ligand Integrity Optimize Incubation Time Increase Receptor Concentration Check_Binding->Sol_Receptor Yes Check_Variability High Variability? Check_NSB->Check_Variability No Sol_NSB Optimize Washing Steps Use Filter Blocking Agents Lower Radioligand Concentration Check_NSB->Sol_NSB Yes Sol_Variability Review Pipetting Technique Ensure Temperature Control Check Reagent Mixing Check_Variability->Sol_Variability Yes Success Assay Optimized Check_Variability->Success No Sol_Receptor->Success Sol_NSB->Success Sol_Variability->Success

References

Preventing matrix effects in Halostachine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating matrix effects during the analysis of Halostachine hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, a basic and polar compound, matrix components from biological fluids (e.g., plasma, urine) or supplement formulations can co-elute and interfere with its ionization in the mass spectrometer source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of polar compounds like Halostachine?

A2: Common causes of matrix effects for polar analytes such as Halostachine include:

  • Phospholipids (B1166683): Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from the sample or sample preparation buffers can alter the droplet formation and evaporation process in the ESI source, leading to reduced analyte signal.

  • Endogenous Metabolites: Urine and plasma contain a high concentration of various endogenous compounds that can co-elute with the analyte of interest.

  • Excipients in Formulations: In the analysis of dietary supplements, various excipients can leach into the extraction solvent and interfere with the analysis.

Q3: How can I detect the presence of matrix effects in my Halostachine analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of Halostachine standard solution is infused into the LC eluent after the analytical column.[3] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal for Halostachine indicates the retention time ranges where matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method to assess the absolute matrix effect. The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solvent. The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte (e.g., Halostachine-d3). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., polarity, pKa) and chromatographic behavior can be used. For phenethylamines, related compounds have been used as internal standards in validated methods.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with column stationary phase.- Adjust mobile phase pH to ensure Halostachine is in a consistent ionic state (e.g., for a basic compound, a low pH mobile phase is often used in reversed-phase chromatography). - Reduce injection volume or sample concentration. - Use a column with end-capping or a different stationary phase chemistry.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte degradation during sample processing.- Optimize the sample preparation method (see Experimental Protocols below). For example, adjust the pH of the extraction solvent. - For liquid-liquid extraction (LLE), try different organic solvents. - For solid-phase extraction (SPE), test different sorbents (e.g., mixed-mode cation exchange). - Keep samples on ice and minimize processing time.
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples. - Inadequate homogenization of the sample.- Employ a more effective sample cleanup procedure to remove interfering matrix components.[3] - Use a stable isotope-labeled internal standard. - Ensure thorough vortexing or sonication of the sample before extraction.
Significant Ion Suppression - Co-elution of phospholipids or other matrix components. - High salt concentration in the final extract.- Improve chromatographic separation to resolve Halostachine from the suppression zone. This can be achieved by modifying the gradient, mobile phase composition, or using a different column. - Implement a sample preparation technique specifically designed to remove phospholipids (e.g., phospholipid removal plates). - Ensure complete evaporation and reconstitution in a suitable solvent if a solvent exchange step is used.

Data Presentation: Representative Method Performance

The following tables summarize typical performance data for the analysis of phenethylamines (structurally similar to Halostachine) in biological matrices, which can be used as a benchmark for method development and validation.

Table 1: Sample Preparation Method Comparison - Analyte Recovery

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)RSD (%)Reference
Dilute-and-ShootSynephrineUrine>95<5Adapted from[2]
Protein Precipitation (Acetonitrile)MorphineOral Fluid~85-95<10[3]
Liquid-Liquid ExtractionPhenethylaminesPlasma>80<15General expectation
Solid-Phase Extraction (SPE)PhenethylaminesPlasma>90<10[3]

Table 2: Method Validation Parameters for Synephrine Analysis by LC-MS/MS

ParameterSynephrineUnitReference
Linearity (R²)>0.999-
Accuracy (Recovery)88 - 125%[4]
Precision (RSD)0.5 - 7.0%[4]
Limit of Quantitation (LOQ)~0.02 (on-column)ng

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., 1 mL of plasma) and perform the complete extraction procedure. In the final step, reconstitute the dried extract with the same standard solution from Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix sample with the Halostachine standard before starting the extraction procedure to achieve the same final concentration as in Set A and B.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

2. Sample Preparation Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

3. Sample Preparation Protocol: Dilute-and-Shoot for Urine Samples

This method is simpler but may be more prone to matrix effects.

  • Centrifuge the urine sample at 3000 x g for 5 minutes to remove particulate matter.[2]

  • Take 50 µL of the supernatant and add the internal standard.[2]

  • Dilute with 950 µL of the initial mobile phase.[2]

  • Vortex to mix.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for injection.[2]

Visualizations

MatrixEffectMechanism cluster_sample Sample Matrix cluster_lc LC Column cluster_ms MS Ion Source (ESI) Analyte Halostachine CoElution Co-elution Analyte->CoElution Matrix Interfering Components Matrix->CoElution Droplet Charged Droplet CoElution->Droplet IonSuppression Ion Suppression/ Enhancement Droplet->IonSuppression Competition for ionization Detector MS Detector IonSuppression->Detector Inaccurate Signal TroubleshootingWorkflow Start Start: Inaccurate or Imprecise Results CheckPeakShape Check Peak Shape Start->CheckPeakShape OptimizeLC Optimize LC Method (pH, Gradient) CheckPeakShape->OptimizeLC Poor AssessME Assess Matrix Effect (Post-Extraction Spike) CheckPeakShape->AssessME Good OptimizeLC->AssessME ImproveSamplePrep Improve Sample Prep (SPE, LLE) AssessME->ImproveSamplePrep Significant ME UseSIL_IS Use Stable Isotope-Labeled Internal Standard AssessME->UseSIL_IS Minor ME ImproveSamplePrep->AssessME End End: Accurate and Precise Results ImproveSamplePrep->End UseSIL_IS->End SamplePrepSelection Start Select Sample Matrix Urine Urine Start->Urine Plasma Plasma/Serum Start->Plasma Supplement Dietary Supplement Start->Supplement DiluteShoot Dilute-and-Shoot Urine->DiluteShoot Simple & Fast SPE Solid-Phase Extraction Urine->SPE Cleaner Extract ProteinPrecip Protein Precipitation Plasma->ProteinPrecip Simple LLE Liquid-Liquid Extraction Plasma->LLE Removes Polar Interferences Plasma->SPE Most Effective Cleanup SolventExt Solvent Extraction Supplement->SolventExt

References

Technical Support Center: Halostachine Hydrochloride Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the enantiomeric separation of halostachine (B1311133) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enantiomeric separation of halostachine hydrochloride?

A1: The primary challenges stem from its chemical properties as a basic amine with a hydroxyl group. Key difficulties include:

  • Achieving adequate resolution (Rs > 1.5): Finding a chiral stationary phase (CSP) and mobile phase combination that provides sufficient stereoselectivity can be challenging.

  • Poor peak shape (tailing): As a basic compound, halostachine can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to peak tailing.

  • Method robustness: Chiral separations can be sensitive to small changes in mobile phase composition, temperature, and column condition.

Q2: Which type of High-Performance Liquid Chromatography (HPLC) column is most suitable for separating halostachine enantiomers?

A2: Polysaccharide-based chiral stationary phases (CSPs) are generally the most successful for separating phenylethanolamines like halostachine. Columns with CSPs such as amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are excellent starting points. Both normal-phase and reversed-phase chromatography can be effective, and screening different polysaccharide-based columns is recommended.

Q3: Is it better to use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this separation?

A3: Both modes have their advantages.

  • Normal-Phase (NP): Often provides higher selectivity for chiral separations of polar compounds like halostachine. Mobile phases typically consist of a nonpolar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A basic additive is usually required to prevent peak tailing.

  • Reversed-Phase (RP): Offers compatibility with aqueous samples and is more amenable to LC-MS detection. Mobile phases consist of water or buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724).

The choice between NP and RP will depend on sample solubility, detection method, and the specific CSP being used.

Q4: Why is a basic additive often required in the mobile phase for separating halostachine?

A4: Halostachine is a basic amine. This basicity can lead to strong interactions with any acidic sites on the stationary phase, particularly residual silanols, causing poor peak shape (tailing). Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or ethanolamine (B43304), to the mobile phase helps to saturate these active sites, resulting in more symmetrical peaks and improved resolution.

Troubleshooting Guide

Problem 1: No separation or very poor resolution (Rs < 1.0) is observed.

  • Possible Cause: The selected Chiral Stationary Phase (CSP) does not provide sufficient enantioselectivity for halostachine.

    • Solution: Screen different CSPs. Focus on polysaccharide-based columns with different derivatives (e.g., amylose vs. cellulose, different phenylcarbamate substitutions).

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution (Normal Phase):

      • Change the alcohol modifier (e.g., switch from isopropanol to ethanol).

      • Vary the concentration of the alcohol modifier. Lowering the alcohol percentage generally increases retention and can improve resolution.

    • Solution (Reversed Phase):

      • Change the organic modifier (e.g., switch from acetonitrile to methanol).

      • Adjust the buffer pH and concentration.

Problem 2: The peaks are broad and tailing.

  • Possible Cause: Secondary interactions between the basic analyte and acidic sites on the stationary phase.

    • Solution (Normal Phase): Add a small amount (0.1% - 0.5%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase.

    • Solution (Reversed Phase): Add a competing base or adjust the pH of the mobile phase. Using a buffer can help maintain a consistent pH.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase (solvent mismatch).

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Problem 3: The retention time is too long or too short.

  • Possible Cause: The mobile phase strength is not appropriate.

    • Solution (Normal Phase):

      • To decrease retention time: Increase the percentage of the alcohol modifier.

      • To increase retention time: Decrease the percentage of the alcohol modifier.

    • Solution (Reversed Phase):

      • To decrease retention time: Increase the percentage of the organic modifier (methanol or acetonitrile).

      • To increase retention time: Decrease the percentage of the organic modifier.

Problem 4: The resolution is decreasing over time.

  • Possible Cause: Column contamination or degradation.

    • Solution:

      • Flush the column with a strong solvent to remove contaminants. For polysaccharide-based columns, follow the manufacturer's instructions for washing and regeneration.[1]

      • Use a guard column to protect the analytical column from strongly retained impurities in the sample.[2]

      • Ensure the mobile phase is filtered and degassed properly.

Quantitative Data Summary

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time (t R1 / t R2, min)Selectivity (α)Resolution (Rs)
ClenbuterolCellulose-2 DerivativeAcetonitrile/Methanol + 0.1% DEA1.0254.5 / 5.81.35>1.5
SalbutamolAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (80:20:0.1)1.0257.2 / 8.91.282.1
PropranololAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (90:10:0.1)0.8309.5 / 11.21.212.5
MetoprololCellulose tris(3,5-dichlorophenylcarbamate)Methanol + 0.1% Acetic Acid0.5256.1 / 7.51.251.9

Note: This data is compiled from general knowledge of chiral separations for analogous compounds and is intended for illustrative purposes.

Experimental Protocols

The following are detailed starting protocols for developing an enantiomeric separation method for this compound.

Protocol 1: Normal-Phase HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). (e.g., CHIRALPAK® IA/AD or CHIRALCEL® OD).

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase or in pure alcohol modifier to a concentration of approximately 1 mg/mL.

  • Initial Mobile Phase Screening:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or 254 nm.

  • Method Optimization:

    • If no separation is observed, switch to the other mobile phase or a different CSP.

    • If partial separation is observed, optimize the resolution by adjusting the alcohol percentage. Decrease the alcohol content in small increments (e.g., to 8% or 15%) to increase retention and potentially improve resolution.

    • If peak shape is poor, adjust the DEA concentration (e.g., from 0.1% to 0.2%).

Protocol 2: Reversed-Phase HPLC Method Development
  • Column Selection: Use a polysaccharide-based CSP designed for reversed-phase use (check manufacturer's specifications).

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 20 mM Ammonium (B1175870) bicarbonate in Water / Acetonitrile (50:50, v/v)

    • Mobile Phase B: 20 mM Ammonium bicarbonate in Water / Methanol (60:40, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or 254 nm (or MS detection).

  • Method Optimization:

    • Adjust the ratio of the organic modifier to water to optimize retention and resolution. Decreasing the organic modifier percentage will increase retention.[3]

    • Evaluate the effect of different buffers (e.g., ammonium acetate) and pH on the separation.

    • For basic analytes, ammonium bicarbonate is often a preferred buffer for LC-MS compatibility.[3]

Visualizations

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optim Phase 3: Optimization cluster_final Phase 4: Finalization start Define Separation Goal (Analyte: Halostachine HCl) info Gather Analyte Information (pKa, Solubility, Structure) start->info csp_select Select Initial CSPs (e.g., Polysaccharide-based) info->csp_select screen_np Screen in Normal Phase (NP) (Hexane/Alcohol + Additive) csp_select->screen_np screen_rp Screen in Reversed Phase (RP) (Buffer/Organic Modifier) csp_select->screen_rp eval1 Evaluate Results: - Enantioselectivity? - Peak Shape? screen_np->eval1 screen_rp->eval1 eval1->csp_select No Separation (Select New CSP) optim Optimize Mobile Phase - Modifier Ratio - Additive Conc. - Temperature - Flow Rate eval1->optim Partial Separation Observed eval2 Resolution (Rs) > 1.5? Peak Shape Acceptable? optim->eval2 eval2->optim No (Re-optimize) robust Test Method Robustness eval2->robust Yes validate Method Validation robust->validate final Final Analytical Method validate->final Troubleshooting_Decision_Tree start Initial Injection Result q_separation Is there any separation between enantiomers? start->q_separation q_resolution Is Resolution (Rs) > 1.5? q_separation->q_resolution Yes sol_no_sep Action: 1. Change CSP type. 2. Switch mobile phase mode (NP/RP). 3. Drastically change alcohol modifier (NP). q_separation->sol_no_sep No q_peakshape Is peak shape symmetrical? q_resolution->q_peakshape Yes sol_low_res Action: 1. Adjust alcohol % (NP). 2. Adjust organic modifier % (RP). 3. Optimize temperature. q_resolution->sol_low_res No sol_tailing Action: 1. Add/increase basic additive (e.g., DEA). 2. Check sample solvent. 3. Ensure column is not contaminated. q_peakshape->sol_tailing No (Tailing) success Method is Acceptable q_peakshape->success Yes sol_no_sep->start Re-inject sol_low_res->start Re-inject sol_tailing->start Re-inject

References

Technical Support Center: Halostachine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing variability in experiments involving Halostachine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues, alongside detailed experimental protocols and quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during experiments with this compound, providing potential causes and actionable solutions.

Q1: I am observing high variability in my functional assay (e.g., cAMP accumulation) results between experiments. What are the potential causes and how can I mitigate this?

A1: High variability in functional assays is a common challenge. Several factors related to the compound itself, the cells, and the assay conditions can contribute to this.

  • Compound Stability and Handling:

    • pH of Solution: this compound is the salt of a weak base with a pKa of 9.29.[1] The pH of your experimental buffer can influence the ionization state of the molecule, potentially affecting its solubility and interaction with the receptor. Ensure your buffer pH is consistent across all experiments. For many cell-based assays, a physiological pH of 7.4 is recommended.

    • Solution Storage: While this compound is stable at ambient temperatures for short periods, for long-term storage, it is recommended to keep it at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • Solvent Effects: If using a solvent like DMSO to prepare stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) and consistent across all wells, including controls, as higher concentrations can affect cell viability and enzyme activity.

  • Cellular Factors:

    • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift, altering receptor expression levels and signaling efficiency.

    • Cell Density: Inconsistent cell plating density can significantly impact the results. Ensure uniform cell seeding across all wells of your microplate.

  • Assay Conditions:

    • Incubation Time: The duration of agonist stimulation is critical. A time-course experiment should be performed to determine the optimal time point for maximal signal (e.g., cAMP accumulation).

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is often necessary to obtain a robust and reproducible signal. The concentration of the PDE inhibitor should be optimized for your specific cell type.

Q2: My radioligand binding assay is showing low specific binding for Halostachine. What could be the reason?

A2: Low specific binding can make it difficult to accurately determine the binding affinity (Ki) of Halostachine. Here are some troubleshooting steps:

  • Receptor Expression: Confirm that the cell line or tissue preparation you are using expresses a sufficient level of the target adrenergic receptor. This can be verified by Western blot or by using a well-characterized radioligand with high affinity for the receptor.

  • Radioligand Concentration: Use a concentration of the radioligand that is at or below its dissociation constant (Kd) for the receptor. This will maximize the proportion of specific binding.

  • Integrity of Compound and Receptor: Ensure that your this compound and the receptor preparation have not degraded. Use freshly prepared solutions and protease inhibitors in your membrane preparation buffer.

  • Assay Buffer Composition: The ionic strength and pH of the assay buffer can influence receptor-ligand interactions. Optimize these parameters for your specific receptor.

Q3: I am observing unexpected or off-target effects in my experiments. Could Halostachine be interacting with other receptors?

A3: Yes, in addition to its activity at adrenergic receptors, Halostachine is also a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2]

  • TAAR1 Activation: If your experimental system expresses TAAR1, the observed effects could be a composite of both adrenergic and TAAR1 activation. TAAR1 activation also leads to Gs-protein coupling and an increase in cAMP, which can confound results from beta-adrenergic functional assays.[3]

  • Mitigation: To dissect the specific contribution of adrenergic receptors, consider using a TAAR1-selective antagonist as a control. Alternatively, use a cell line that does not endogenously express TAAR1 or has had the TAAR1 gene knocked out.

Q4: How should I prepare my this compound solutions for in vitro experiments to ensure consistency?

A4: Proper solution preparation is critical for reproducible results.

  • Stock Solution:

    • Weigh out the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in a suitable high-purity solvent, such as sterile water or DMSO, to a desired stock concentration (e.g., 10 mM).

    • If solubility is an issue, gentle warming or sonication can be used.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

    • Ensure thorough mixing at each dilution step.

    • Use the freshly prepared working solutions for your experiment.

Quantitative Data Summary

The following tables summarize the known in vitro activity of Halostachine at various receptors.

Table 1: Functional Activity of Halostachine at Adrenergic and TAAR1 Receptors

Receptor SubtypeAssay TypeCell LineEC50 (µM)Emax (%)
α1A-adrenergicFunctionalchem-18.759
α1B-adrenergicFunctionalchem-11.177
α1D-adrenergicFunctionalchem-12.182
β2-adrenergiccAMP AccumulationHEK293-~19 (relative to epinephrine)
TAAR1FunctionalHEK293T74104 (relative to phenethylamine)

Table 2: Metabolism of Halostachine by Monoamine Oxidases (MAO)

EnzymeKm (µM)Vmax (nmol/mg protein/30 min)Affinity
MAO-B (High Affinity Site)27.73.67High
MAO-A/B (Low Affinity Site)1437.87Low

At a concentration of 10 µM, Halostachine is a specific substrate for MAO-B, while at higher concentrations (100 µM and 1000 µM), it becomes a substrate for both MAO-A and MAO-B.[2]

Experimental Protocols

1. Radioligand Competitive Binding Assay for α1-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of Halostachine for α1-adrenergic receptors by measuring its ability to displace a specific radioligand, [3H]-prazosin.

  • Materials and Reagents:

    • Cell Membranes: Prepared from HEK293 cells stably expressing the human α1-adrenergic receptor subtype of interest.

    • Radioligand: [3H]-prazosin.

    • Unlabeled Ligand: this compound.

    • Non-specific Binding Control: Phentolamine (B1677648) (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of assay buffer or phentolamine (for non-specific binding).

      • 50 µL of varying concentrations of this compound.

      • 50 µL of [3H]-prazosin (at a final concentration close to its Kd).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Halostachine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for β-Adrenergic Receptors

This protocol measures the ability of Halostachine to stimulate the production of cyclic AMP (cAMP) via activation of β-adrenergic receptors.

  • Materials and Reagents:

    • Cells: HEK293 cells stably expressing the human β2-adrenergic receptor.

    • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

    • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

    • This compound.

    • Positive Control: Isoproterenol (B85558).

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • 384-well white opaque microplates.

  • Procedure:

    • Seed the cells into a 384-well plate and grow to 80-90% confluency.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

    • Add varying concentrations of this compound or isoproterenol to the wells. Include a vehicle control.

    • Incubate the plate at 37°C for the predetermined optimal stimulation time (e.g., 30 minutes).

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals for each sample to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for Halostachine.

Visualizations

Halostachine_Alpha1_Signaling Halostachine Halostachine Alpha1_Receptor α1-Adrenergic Receptor Halostachine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway for Halostachine.

Halostachine_Beta2_Signaling Halostachine Halostachine Beta2_Receptor β2-Adrenergic Receptor Halostachine->Beta2_Receptor Binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: β2-Adrenergic Receptor Signaling Pathway for Halostachine.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cell_Culture 1. Culture Cells (e.g., HEK293 with β2-AR) Cell_Seeding 2. Seed Cells in 384-well Plate Cell_Culture->Cell_Seeding Add_Stim_Buffer 3. Add Stimulation Buffer (with PDE inhibitor) Cell_Seeding->Add_Stim_Buffer Add_Halostachine 4. Add Halostachine (Dose-Response) Add_Stim_Buffer->Add_Halostachine Incubation 5. Incubate at 37°C Add_Halostachine->Incubation Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis cAMP_Detection 7. Perform cAMP Detection Assay Cell_Lysis->cAMP_Detection Data_Analysis 8. Analyze Data (EC50, Emax) cAMP_Detection->Data_Analysis

Caption: Experimental Workflow for a Halostachine cAMP Functional Assay.

References

Technical Support Center: Halostachine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halostachine hydrochloride quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analytical measurement of Halostachine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of Halostachine (also known as N-methylphenylethylamine) are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, sometimes requiring derivatization of the analyte. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices.

Q2: What are the primary sources of interference in Halostachine quantification?

A2: Interference in Halostachine analysis can stem from several sources:

  • Structural Isomers and Analogs: Compounds with similar chemical structures, such as synephrine (B1677852), octopamine (B1677172), and tyramine, are common interferences. These can co-elute with Halostachine, leading to inaccurate quantification.

  • Matrix Effects: Components of the sample matrix (e.g., excipients in dietary supplements, endogenous compounds in plasma or urine) can suppress or enhance the ionization of Halostachine in LC-MS/MS analysis, affecting accuracy.

  • Degradation Products: Halostachine may degrade under certain conditions (e.g., exposure to strong acids, bases, or oxidizing agents), and these degradation products could potentially interfere with the analysis of the parent compound.

Q3: How can I differentiate Halostachine from its structural isomers?

A3: Differentiating Halostachine from its isomers like synephrine and octopamine requires a well-optimized chromatographic method. A mass spectrometer alone cannot distinguish between isomers. Therefore, achieving chromatographic separation is crucial before the analytes enter the mass spectrometer. This can be accomplished by carefully selecting the analytical column and mobile phase composition to exploit subtle differences in the physicochemical properties of the isomers.

Q4: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects, effective sample preparation is key. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or simple "dilute and shoot" approaches can be employed to clean up the sample and remove interfering matrix components. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound quantification.

Problem 1: Poor Peak Shape or Tailing
  • Symptom: The chromatographic peak for Halostachine is broad, asymmetrical, or shows significant tailing.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine group of Halostachine, causing peak tailing.

      • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase, or adjust the mobile phase to a lower pH to ensure the amine is protonated.

    • Column Overload: Injecting too much sample can lead to poor peak shape.

      • Solution: Reduce the injection volume or dilute the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of Halostachine.

      • Solution: Optimize the mobile phase pH. A pH near the pKa of Halostachine may improve peak shape.

Problem 2: Inaccurate Quantification due to Co-eluting Peaks
  • Symptom: Inconsistent or inaccurate quantitative results, possibly with shouldered or distorted peaks, suggesting the presence of an interfering compound.

  • Possible Causes & Solutions:

    • Co-elution with Structural Isomers: As Halostachine is often found in dietary supplements with other stimulants like synephrine, octopamine, and hordenine, chromatographic co-elution is a common issue.

      • Solution 1: Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between Halostachine and interfering compounds.

      • Solution 2: Change Column Chemistry: If optimization is insufficient, consider a different stationary phase. For example, a pentafluorophenyl (PFP) column may offer different selectivity for these types of compounds compared to a standard C18 column.

    • Matrix Interference: Components from the sample matrix are co-eluting with Halostachine.

      • Solution: Improve the sample preparation procedure to remove these interferences. Solid-Phase Extraction (SPE) is often effective.

Problem 3: Signal Suppression or Enhancement in LC-MS/MS
  • Symptom: The signal intensity for Halostachine is unexpectedly low (suppression) or high (enhancement), leading to inaccurate results.

  • Possible Causes & Solutions:

    • Matrix Effects: Co-eluting matrix components are affecting the ionization of Halostachine in the mass spectrometer source.

      • Solution 1: Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove matrix components.

      • Solution 2: Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of Halostachine, if available, will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.

Problem 4: Analyte Instability and Degradation
  • Symptom: Loss of Halostachine concentration over time in prepared samples or inconsistent results, suggesting the analyte is degrading.

  • Possible Causes & Solutions:

    • Hydrolysis: Halostachine may be susceptible to degradation in highly acidic or alkaline conditions.

      • Solution: Maintain the pH of solutions near neutral if possible. If acidic or basic conditions are required for extraction or analysis, use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods.

    • Oxidation: The secondary amine and aromatic ring of Halostachine can be prone to oxidation, which may be accelerated by light, heat, or the presence of metal ions.

      • Solution: Protect samples from light and store them at reduced temperatures. Consider adding antioxidants if necessary for long-term storage.

    • Forced Degradation: It is recommended to perform forced degradation studies to understand the stability of Halostachine and identify potential degradation products that could interfere with quantification.[1][2][3] This involves exposing the analyte to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1][2][3]

Data and Protocols

Table 1: Potential Interferences and Chromatographic Considerations
CompoundStructureCommon MatrixPotential for Interference with HalostachineRecommended Chromatographic Approach
Halostachine N-methyl-β-phenylethylamineDietary Supplements, Biological Fluids-C18 or PFP column with reversed-phase chromatography.
Synephrine Positional IsomerDietary Supplements (esp. from Citrus aurantium)High - can co-elute.Requires optimized gradient elution on a high-resolution column.[4][5]
Octopamine Structural AnalogDietary SupplementsModerate to High.Can be separated with a well-developed HPLC or UPLC method.[4]
Tyramine Structural AnalogDietary SupplementsModerate.Generally elutes at a different retention time but requires verification.[4]
Hordenine Structural AnalogDietary SupplementsModerate.Separation is typically achievable with standard reversed-phase methods.[4]
Experimental Protocol: General LC-MS/MS Method for Phenethylamine (B48288) Analysis in Dietary Supplements

This protocol is a general guideline based on methods used for the analysis of similar compounds and should be optimized and validated for the specific quantification of this compound.[4][5][6]

1. Sample Preparation (for solid dietary supplements):

  • Accurately weigh a portion of the homogenized supplement powder.

  • Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Vortex or sonicate to ensure complete extraction of the analytes.

  • Centrifuge to pellet insoluble matter.

  • Filter the supernatant through a 0.22 µm filter before injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: A high-resolution reversed-phase column, such as a C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes to ensure separation of isomers.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Halostachine and any other analytes of interest by infusing a standard solution.

  • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Table 2: Example MS/MS Parameters for Related Phenethylamines

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Synephrine168.1150.1107.1
Octopamine154.1136.1107.1
Tyramine138.1121.191.1
Hordenine166.1121.177.1
Note: These are example transitions and must be optimized for the specific instrument and method.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, Inaccurate Results) check_peak_shape Assess Peak Shape start->check_peak_shape check_accuracy Assess Accuracy & Reproducibility start->check_accuracy peak_shape_issue Is Peak Tailing or Broad? check_peak_shape->peak_shape_issue accuracy_issue Are Results Inaccurate or Irreproducible? check_accuracy->accuracy_issue peak_shape_yes Adjust Mobile Phase pH or Add Competing Base peak_shape_issue->peak_shape_yes Yes peak_shape_no Peak Shape is Good peak_shape_issue->peak_shape_no No accuracy_yes Suspect Co-elution or Matrix Effects accuracy_issue->accuracy_yes Yes accuracy_no Results are Accurate accuracy_issue->accuracy_no No peak_shape_yes->check_accuracy end_point Problem Resolved peak_shape_no->end_point coelution_matrix Improve Sample Cleanup (SPE) Optimize Chromatography Use Isotope-Labeled Internal Standard accuracy_yes->coelution_matrix accuracy_no->end_point coelution_matrix->end_point

Caption: A logical workflow for troubleshooting common issues in Halostachine quantification.

SamplePrep_MatrixEffects start Sample Matrix (Dietary Supplement, Plasma, Urine) extraction Extraction (LLE, PPT, SPE) start->extraction raw_extract Raw Extract (Contains Analyte + Matrix Components) extraction->raw_extract lc_ms LC-MS/MS Analysis raw_extract->lc_ms outcome Potential Outcomes lc_ms->outcome ion_suppression Ion Suppression (Inaccurate Low Results) outcome->ion_suppression High Matrix Interference ion_enhancement Ion Enhancement (Inaccurate High Results) outcome->ion_enhancement High Matrix Interference accurate_result Accurate Quantification (Minimal Matrix Effects) outcome->accurate_result Effective Cleanup

Caption: The impact of matrix effects on LC-MS/MS analysis and the role of sample preparation.

References

Technical Support Center: Enhancing the Stability of Halostachine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Halostachine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Halostachine is an amine salt and its stability is pH-dependent. Both acidic and basic conditions can potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Like many phenylethanolamine compounds, Halostachine may be susceptible to photodegradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Excipients: The other components in the solution can interact with this compound and affect its stability.

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A2: For long-term storage, it is recommended to store this compound solutions in a freezer at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable.[1] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also good practice to minimize the headspace in the storage container to reduce exposure to oxygen.

Q3: Are there any known degradation products of Halostachine?

A3: While specific degradation products of Halostachine are not extensively documented in publicly available literature, structurally similar compounds like phenylephrine (B352888) can undergo degradation through the loss of a water molecule from the side chain. It is also plausible that oxidation of the amine or secondary alcohol could occur. To definitively identify degradation products, a forced degradation study followed by analysis using techniques like HPLC-MS is recommended.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound solutions. This method should be able to separate the intact Halostachine from any potential degradation products. The concentration of Halostachine can be quantified over time under various storage conditions to determine its stability profile.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Solution
Possible Cause Troubleshooting Step
Inappropriate pH of the solution Measure the pH of your solution. This compound has a pKa of 9.29.[2] The optimal pH for stability is often near the pKa or slightly acidic. Prepare buffers at different pH values (e.g., pH 4, 5, 6, and 7) to dissolve the this compound and monitor its stability over time using HPLC to determine the optimal pH range.
Exposure to high temperatures Ensure that the solution is not exposed to high temperatures during preparation or storage. If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration. Always store the solution at the recommended temperature (-20°C for long-term, 2-8°C for short-term).
Photodegradation Protect the solution from light at all times by using amber vials or by covering the container with UV-blocking material. Compare the stability of a solution stored in the dark to one exposed to ambient light to assess its photosensitivity.
Oxidative degradation De-gas the solvent before preparing the solution by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant to the formulation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of Halostachine This is a strong indicator of instability. Perform a forced degradation study to intentionally degrade the Halostachine under controlled stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the degradation products and confirming if the new peaks correspond to them.
Interaction with excipients If your formulation contains other excipients, prepare a solution of this compound in the pure solvent as a control to see if the extra peaks are still present. If not, investigate the compatibility of each excipient with this compound individually.
Contamination Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents for solution preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/PDA method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Look for a decrease in the peak area of Halostachine and the appearance of new peaks (degradation products). The peak purity of the Halostachine peak should also be assessed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Halostachine from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column can also be evaluated.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water, or a phosphate (B84403) buffer (e.g., 20 mM, pH 3-7).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting gradient could be 5-95% B over 20 minutes.

  • Detection: Use a UV/PDA detector. Scan a solution of this compound from 200-400 nm to determine its maximum absorbance wavelength (λmax) for detection.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress Condition% Degradation of HalostachineNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
3% H₂O₂, RT, 24h35.14
80°C, 48h8.51
Photolysis, 24h12.32

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Halostachine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal (80°C) prep->thermal Expose to Stress Conditions photo Photolysis (UV/Vis Light) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - Quantify Degradation - Identify Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_factors Instability Factors cluster_compound cluster_degradation Degradation pH pH Halostachine Halostachine Hydrochloride (Stable) pH->Halostachine Temp Temperature Temp->Halostachine Light Light Light->Halostachine Oxygen Oxygen Oxygen->Halostachine Degradation_Products Degradation Products Halostachine->Degradation_Products Degradation Pathways

References

Validation & Comparative

Halostachine Hydrochloride vs. Ephedrine: A Comparative Guide to Adrenergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interactions of sympathomimetic amines with adrenergic receptors is critical. This guide provides an objective comparison of the adrenergic effects of halostachine (B1311133) hydrochloride and ephedrine (B3423809), supported by experimental data and detailed methodologies.

Quantitative Comparison of Adrenergic Effects

The pharmacological activity of halostachine and ephedrine is primarily mediated through their interaction with adrenergic receptors. The following tables summarize their functional potencies (EC50) and efficacies (Emax) at various receptor subtypes. Lower EC50 values indicate higher potency.

Table 1: Adrenergic Receptor Functional Activity of Halostachine Hydrochloride

Receptor SubtypeEC50 (µM)Emax (% of Adrenaline)
α1A-Adrenergic8.7[1][2]59%[2]
α1B-Adrenergic1.1[1][2]77%[2]
α1D-Adrenergic2.1[1][2]82%[2]
β2-Adrenergic-~19% (as effective as epinephrine)[2]

Data from in vitro functional assays using transfected cell lines.[2]

Table 2: Adrenergic Receptor Functional Activity of Ephedrine Isomers

Receptor SubtypeIsomerEC50 (µM)Emax (% of Isoproterenol)
β1-Adrenergic 1R,2S-ephedrine0.5[3]68%[3]
1S,2R-ephedrine72[3]66%[3]
1S,2S-pseudoephedrine309[3]53%[3]
1R,2R-pseudoephedrine1122[3]53%[3]
β2-Adrenergic 1R,2S-ephedrine0.36[3]78%[3]
1R,2R-pseudoephedrine7[3]50%[3]
1S,2S-pseudoephedrine10[3]47%[3]
1S,2R-ephedrine106[3]22%[3]
β3-Adrenergic 1R,2S-ephedrine45[3]31%[3]

Data derived from studies on human β-adrenergic receptors expressed in Chinese hamster ovary cells.[3]

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines.[4] Their activation initiates distinct downstream signaling cascades depending on the receptor subtype and the G-protein to which they couple.

  • α1-Adrenergic Receptors : Couple to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels.

  • α2-Adrenergic Receptors : Couple to Gi proteins, which inhibit Adenylyl Cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • β-Adrenergic Receptors (β1, β2, β3) : Couple to Gs proteins, which stimulate Adenylyl Cyclase, resulting in an increased production of cAMP.[4][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).[6]

AdrenergicSignaling cluster_alpha1 α1-Adrenergic Pathway cluster_beta β-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway a1_ligand Halostachine / Ephedrine a1_receptor α1-AR a1_ligand->a1_receptor Binds a1_gq Gq a1_receptor->a1_gq Activates a1_plc PLC a1_gq->a1_plc Activates a1_pip2 PIP2 a1_plc->a1_pip2 Cleaves a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ Ca2+ a1_ip3->a1_ca b_ligand Halostachine / Ephedrine b_receptor β-AR b_ligand->b_receptor Binds b_gs Gs b_receptor->b_gs Activates b_ac Adenylyl Cyclase b_gs->b_ac Stimulates b_atp ATP b_ac->b_atp Converts b_camp ↑ cAMP b_atp->b_camp b_pka PKA b_camp->b_pka Activates b_response Cellular Response (e.g., Smooth Muscle Relaxation) b_pka->b_response a2_ligand Ephedrine a2_receptor α2-AR a2_ligand->a2_receptor Binds a2_gi Gi a2_receptor->a2_gi Activates a2_ac Adenylyl Cyclase a2_gi->a2_ac Inhibits a2_camp ↓ cAMP a2_ac->a2_camp

Adrenergic Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the adrenergic effects of compounds like halostachine and ephedrine.

Protocol 1: In Vitro Functional Assay for Adrenergic Receptor Activation

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds at specific human adrenergic receptor subtypes by measuring changes in intracellular signaling.[7]

Principle:

  • For α1 and α2 receptors: Agonist binding leads to the mobilization of intracellular calcium (Ca2+), which is quantified using a calcium-sensitive fluorescent dye.[7]

  • For β1 and β2 receptors: Agonist binding stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which is measured using methods like TR-FRET or radioimmunoassay.[7][8]

Materials:

  • Cell Lines: Cells (e.g., Chem-1, CHO, HEK293) stably overexpressing a specific human adrenergic receptor subtype (e.g., ADRα1A, ADRβ2).[3][7]

  • Assay Buffer

  • Test Compounds: Halostachine, ephedrine, and a reference agonist (e.g., adrenaline, isoproterenol).

  • For α-receptors: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7][8]

  • For β-receptors: cAMP assay kit (e.g., HTRF, GloSensor™, or radioimmunoassay).[9]

Procedure (for α1 and α2 receptors - Calcium Mobilization):

  • Cell Culture & Plating: Culture cells expressing the target receptor in appropriate media and seed them into 96-well plates.[7]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[7]

  • Compound Addition: Add varying concentrations of the test compounds or a reference agonist to the wells.[7]

  • Fluorescence Measurement: Monitor changes in intracellular calcium by measuring fluorescence intensity over time using a fluorescence plate reader.[7]

Procedure (for β1 and β2 receptors - cAMP Measurement):

  • Cell Culture & Plating: Culture and seed cells as described above.

  • Compound Stimulation: Incubate cells with varying concentrations of the test compounds or a reference agonist for a defined period (e.g., 4 hours).

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific assay kit protocol (e.g., TR-FRET, ELISA, or luciferase reporter gene assay).[5]

Data Analysis:

  • Construct concentration-response curves by plotting the signal (fluorescence or cAMP level) against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.

  • Express Emax as a percentage of the maximal response to a full reference agonist like adrenaline or isoproterenol.[7]

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., halostachine, ephedrine) for a specific receptor subtype.[6]

Principle: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

RadioligandWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis prep Preparation incubation Incubation separation Separation detection Detection & Analysis membranes Prepare Receptor Source (e.g., Cell Membranes) mix Mix Receptor, Radioligand, and Competitor membranes->mix radioligand Prepare Radioligand (e.g., [3H]-DHA) radioligand->mix competitor Prepare Unlabeled Competitor (Varying Concentrations) competitor->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Ligand filter->wash count Quantify Radioactivity (e.g., Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values count->analyze

Competitive Radioligand Binding Assay Workflow

Materials:

  • Receptor Source: Isolated cell membranes from tissues or cultured cells expressing the target receptor.[10]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Dihydroalprenolol for β2-AR).[6]

  • Unlabeled Test Compound

  • Assay Buffer

  • Filtration Apparatus and Glass Fiber Filters

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Reaction Setup: In a series of tubes, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of the unlabeled competitor.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis and Conclusion

The available data indicates that both halostachine and ephedrine are agonists at various adrenergic receptors, but they exhibit distinct profiles.

Halostachine demonstrates partial agonist activity at α1- and β2-adrenergic receptors.[2] Its potency is in the micromolar range for α1 subtypes, with the highest potency observed at the α1B-adrenergic receptor (EC50 = 1.1 µM).[1][2]

Ephedrine 's effects are stereoselective, with the 1R,2S-ephedrine isomer being the most potent across the human β-adrenergic receptors.[3] Notably, 1R,2S-ephedrine is a potent agonist at β1-AR (EC50 = 0.5 µM) and β2-AR (EC50 = 0.36 µM), making it significantly more potent than halostachine at β-receptors.[3] Ephedrine's mechanism is complex, involving both direct action on adrenergic receptors and indirect action by enhancing the release of norepinephrine.[11][12]

References

A Comparative Pharmacological Guide: Halostachine vs. p-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two structurally related phenethylamine (B48288) derivatives, Halostachine (B1311133) (N-methylphenylethanolamine) and p-synephrine. Both compounds are constituents of various dietary supplements and have garnered interest for their sympathomimetic effects. This document aims to objectively compare their performance by presenting supporting experimental data on their interactions with adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1).

Executive Summary

Halostachine and p-synephrine, despite their structural similarities to endogenous catecholamines, exhibit distinct pharmacological profiles at human adrenergic receptors. Experimental data reveals that p-synephrine generally displays a broader, albeit weak, agonist activity across several α- and β-adrenergic receptor subtypes. In contrast, halostachine's activity is more constrained, primarily acting as a partial agonist at specific α1- and β-adrenergic receptors. Both compounds also demonstrate agonist activity at TAAR1, with p-synephrine showing slightly higher potency. These nuances in their mechanisms of action are critical for understanding their physiological effects and for guiding further research and development of adrenergic system-targeting compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the functional potency, efficacy, and binding affinity of halostachine and p-synephrine at various human adrenergic receptor subtypes and TAAR1. All functional data (EC₅₀ and Eₘₐₓ) are derived from a single comparative study to ensure data consistency and validity.

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at Human Adrenergic and TAAR1 Receptors

The half-maximal effective concentration (EC₅₀) indicates the compound's potency, with a lower value signifying higher potency. The maximum effect (Eₘₐₓ) represents the efficacy relative to a reference full agonist (adrenaline for adrenergic receptors, phenethylamine for TAAR1).

CompoundReceptor SubtypeEC₅₀ (µM)Eₘₐₓ (%)
Halostachine ADRα₁ₐ8.759
ADRα₁ₑ1.177
ADRα₁D2.182
ADRβ₁--
ADRβ₂--
TAAR174104
p-Synephrine ADRα₁ₐ2.482
ADRα₁ₑ3.991
ADRα₁D1.780
ADRα₂ₐ10089
ADRβ₁2864
ADRβ₂--
TAAR19285

Data sourced from a study on the in vitro activation of human adrenergic receptors and TAAR1.[1] (-) indicates no significant activity observed.

Table 2: Binding Affinity (pKi) at Human α-Adrenergic Receptors

Binding affinity reflects the strength of the interaction between a ligand and a receptor. It is expressed as the pKi value, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKiKi (nM)
p-Synephrine Human α₁ₐ5.305012
Human α₂ₐ4.8713490
Human α₂C4.9012589
Halostachine All SubtypesNot AvailableNot Available

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling

Both halostachine and p-synephrine exert their effects by acting as agonists at adrenergic receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathways for α₁ and β-adrenergic receptors.

cluster_0 Cell Membrane Halostachine Halostachine Alpha1_AR α1-Adrenergic Receptor Halostachine->Alpha1_AR Synephrine p-Synephrine Synephrine->Alpha1_AR Beta_AR β-Adrenergic Receptor Synephrine->Beta_AR Gq Gq Alpha1_AR->Gq activates Gs Gs Beta_AR->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response_A Physiological Response PKC->Response_A Response_B Physiological Response PKA->Response_B Ca_release->Response_A

Caption: Adrenergic Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for a specific receptor, a competitive radioligand binding assay is employed. The workflow for this experiment is outlined below.

start Start prep Membrane Preparation (Cells/Tissue expressing receptor) start->prep incubate Incubate: - Membrane Preparation - Radioligand (fixed conc.) - Test Compound (varied conc.) prep->incubate separate Rapid Filtration (Separates bound from free radioligand) incubate->separate detect Quantify Radioactivity (Scintillation Counting) separate->detect analyze Data Analysis (Determine IC₅₀ and calculate Ki) detect->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

a. Membrane Preparation:

  • Cell Culture and Harvesting: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human adrenergic receptor subtype of interest are cultured to ~80-90% confluency. Cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

  • Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenization is performed using a Dounce homogenizer or a polytron.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is washed and resuspended in an appropriate assay buffer. The total protein concentration is determined using a suitable method, such as the Bradford or BCA protein assay.

b. Binding Assay:

  • Reaction Mixture: In a 96-well plate, the following are added in triplicate for each concentration of the test compound:

    • Membrane preparation (containing a fixed amount of receptor protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, or [¹²⁵I]-Cyanopindolol for β receptors) at a concentration close to its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test compound (halostachine or p-synephrine).

  • Total and Non-specific Binding: Control wells for total binding (containing only membrane and radioligand) and non-specific binding (containing membrane, radioligand, and a high concentration of a known non-selective antagonist, e.g., phentolamine (B1677648) for α-receptors or propranolol (B1214883) for β-receptors) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation for β-Adrenergic and TAAR1 Receptors

This protocol describes a method to measure the functional activity of test compounds at Gs-coupled receptors, such as β-adrenergic receptors and TAAR1, by quantifying the intracellular accumulation of cyclic AMP (cAMP).

a. Cell Culture and Seeding:

  • HEK293 cells stably expressing the human β-adrenergic receptor subtype or TAAR1 are cultured in appropriate media.

  • Two days prior to the assay, cells are seeded into 48-well plates at a density of approximately 90,000-250,000 cells per well.

b. Agonist Stimulation:

  • On the day of the experiment, the culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity).

  • Cells are incubated with varying concentrations of the test compound (halostachine or p-synephrine) or a reference agonist (e.g., isoproterenol (B85558) for β-receptors, phenethylamine for TAAR1) for a defined period (e.g., 30 minutes) at 37°C.

c. Cell Lysis and cAMP Measurement:

  • Following stimulation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

  • The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

d. Data Analysis:

  • The measured cAMP levels are plotted against the logarithm of the agonist concentration to generate a dose-response curve.

  • Non-linear regression analysis is used to determine the EC₅₀ and Eₘₐₓ values for each compound. The efficacy (Eₘₐₓ) is expressed as a percentage of the maximal response induced by a full agonist.

References

Validating the In Vitro Adrenergic Activity of Halostachine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro adrenergic activity of Halostachine against endogenous catecholamines and a classic synthetic agonist. The data presented is compiled from various in vitro studies to offer a comprehensive overview of Halostachine's pharmacological profile at adrenergic receptors. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Comparative Analysis of Adrenergic Agonist Activity

The following tables summarize the binding affinities and functional potencies of Halostachine, the endogenous adrenergic agonists Epinephrine (B1671497) and Norepinephrine (B1679862), and the non-selective β-agonist Isoprenaline at various human adrenergic receptor subtypes.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
Compoundα1Aα1Bα1Dα2Aα2Bβ1β2
Halostachine -------
Epinephrine -----740[1]-
Norepinephrine 330[1]--56[1]-740[1]-
Isoprenaline -------

"-": Data not readily available in the searched literature. Note: Lower Ki values indicate higher binding affinity.

Table 2: Adrenergic Receptor Functional Potency (EC50 in µM) and Efficacy (Emax in %)
CompoundReceptor SubtypeEC50 (µM)Emax (%)
Halostachine α1A8.759
α1B1.177
α1D2.182
Epinephrine α2A0.2-
Norepinephrine α1~0.3[2]-
α2A0.6[3]-
Isoprenaline β (general)0.02[4]597[4]

Emax is presented as a percentage of the maximal response to a reference full agonist (e.g., adrenaline). "-": Data not readily available in the searched literature.

Adrenergic Signaling Pathway

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[5][6][7][8] Upon agonist binding, the receptor undergoes a conformational change, activating a heterotrimeric G protein.[7][8] This leads to the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades.[7][8] α1-adrenergic receptors typically couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. α2-adrenergic receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] β-adrenergic receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[8][9]

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist Agonist (e.g., Halostachine) a1_receptor α1-AR a1_agonist->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ Ca2+ a1_ip3->a1_ca b_agonist Agonist (e.g., Halostachine) b_receptor β-AR b_agonist->b_receptor b_gs Gs b_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_atp ATP b_ac->b_atp b_camp ↑ cAMP b_atp->b_camp b_pka PKA b_camp->b_pka

Adrenergic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[10]

1. Membrane Preparation:

  • Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293, CHO-K1 cells).[11][12][13]

  • Harvest cells and homogenize in a cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Wash and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors), and varying concentrations of the unlabeled test compound (e.g., Halostachine).

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing information on its functional potency (EC50) and efficacy (Emax).

1. Cell Preparation:

  • Plate cells expressing the target adrenergic receptor (e.g., HEK293, CHO-K1) in a 96-well plate and culture overnight.[11][12][13]

2. Assay Procedure:

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of the test compound (e.g., Halostachine) or a reference agonist.

  • Include control wells with buffer only (basal level) and a known agonist for maximal stimulation.

  • Incubate for a defined period to allow for receptor activation and cAMP production.

  • Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

  • Quantify the amount of cAMP in the cell lysates using a commercial detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal effect) from the curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro validation of adrenergic activity, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, CHO-K1) transfection Stable Transfection (Receptor Subtype) cell_culture->transfection membrane_prep Membrane Preparation (for Binding Assay) transfection->membrane_prep cell_plating Cell Plating (for Functional Assay) transfection->cell_plating binding_assay Radioligand Binding Assay membrane_prep->binding_assay functional_assay cAMP Functional Assay cell_plating->functional_assay binding_analysis IC50 → Ki Calculation (Cheng-Prusoff) binding_assay->binding_analysis functional_analysis Dose-Response Curve (EC50 & Emax) functional_assay->functional_analysis

In vitro adrenergic activity validation workflow.

References

Cross-Reactivity of Halostachine Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Halostachine hydrochloride in commercially available immunoassays, particularly those designed for the detection of amphetamines. Due to a lack of direct experimental data on Halostachine, this guide leverages data from structurally similar sympathomimetic amines to infer potential interactions. Understanding these potential cross-reactivities is critical for the accurate interpretation of screening results and underscores the importance of confirmatory testing.

Halostachine, also known as N-methylphenylethanolamine, is a phenylethylamine derivative. Its structural similarity to amphetamine and other sympathomimetic amines raises the possibility of cross-reactivity in immunoassays designed to detect this class of compounds. Immunoassays are a widely used primary screening tool in clinical and forensic toxicology; however, their specificity can be a limitation, leading to false-positive results.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various sympathomimetic amines and phenylethylamine derivatives in different amphetamine immunoassay platforms. This data is compiled from various sources, including manufacturer's package inserts and scientific literature.

CompoundStructural Relationship to HalostachineImmunoassay Platform% Cross-Reactivity (relative to d-amphetamine or d-methamphetamine)
Halostachine N-methylphenylethanolamine Data Not Available Data Not Available
Ephedrine (B3423809)Beta-hydroxy-N-methylamphetamine analogEMITPositive at 1,000 mg/L[3]
PseudoephedrineStereoisomer of EphedrineEMITPositive at 1,000 mg/L[3]
PhentermineAmphetamine isomerVaries4.3%[4]
PhenethylamineParent compound of HalostachineVaries53.3% of package inserts report testing[5]
TyramineStructurally similar biogenic amineImmunalysis Amphetamine Urine ELISA<0.1% (at 10,000 ng/mL)[6]
N-methyltyramineStructurally similar to HalostachineData Not AvailableData Not Available[6]
3,4-Methylenedioxyamphetamine (MDA)Amphetamine analogRoche AbuscreenEqual to or greater than amphetamine[7]
3,4-Methylenedioxymethamphetamine (MDMA)Methamphetamine analogVariesLow cross-reactivity in some amphetamine assays[8]

Note: The cross-reactivity data can vary significantly between different manufacturers and even between different lots of the same assay.[9]

Principle of Immunoassay Cross-Reactivity

Competitive immunoassays, a common format for drug screening, rely on the competition between the drug present in a sample and a labeled drug for a limited number of antibody binding sites. If a compound structurally similar to the target drug (e.g., Halostachine and amphetamine) is present in the sample, it can also bind to the antibody, leading to a false-positive result.

G cluster_sample Sample cluster_reagents Immunoassay Reagents cluster_reaction Competitive Binding Analyte Target Analyte (e.g., Amphetamine) Antibody Specific Antibody Analyte->Antibody Binds CrossReactant Cross-Reactant (e.g., Halostachine) CrossReactant->Antibody Binds (Cross-reacts) BoundComplex Antibody-Analyte Complex Antibody->BoundComplex Forms BoundLabeledComplex Antibody-Labeled Analyte Complex Antibody->BoundLabeledComplex Forms LabeledAnalyte Labeled Analyte LabeledAnalyte->Antibody Binds

Caption: Competitive binding in an immunoassay.

Experimental Protocols

Objective: To determine the cross-reactivity of a test compound (e.g., this compound) in a specific amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., ELISA, EMIT, CEDIA)

  • Certified drug-free urine

  • Calibrators and controls provided with the immunoassay kit

  • Certified reference standard of d-amphetamine

  • Certified reference standard of the test compound (this compound)

  • Microplate reader (for ELISA) or appropriate clinical chemistry analyzer

  • Precision pipettes and laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of d-amphetamine and this compound in an appropriate solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Serially dilute the stock solutions in certified drug-free urine to create a range of concentrations for both d-amphetamine and Halostachine. The concentration range should encompass the cutoff concentration of the immunoassay.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the chosen immunoassay kit.

    • Run the calibrators, controls, and the prepared series of spiked urine samples for both d-amphetamine and Halostachine.

  • Data Analysis:

    • For the d-amphetamine samples, determine the concentration that produces a result equivalent to the assay's cutoff calibrator (this is the IC50 or equivalent).

    • For the Halostachine samples, determine the concentration that produces a result equivalent to the assay's cutoff calibrator.

  • Calculation of Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of d-amphetamine at cutoff / Concentration of Halostachine at cutoff) x 100

G A Prepare Stock Solutions (d-amphetamine & Halostachine) B Prepare Serial Dilutions in Drug-Free Urine A->B C Run Immunoassay with Calibrators, Controls, & Samples B->C D Determine Concentration at Cutoff for both compounds C->D E Calculate % Cross-Reactivity D->E

Caption: Workflow for determining immunoassay cross-reactivity.

Alternative Analytical Methods

Given the potential for cross-reactivity in immunoassays, it is imperative to confirm all presumptive positive results using a more specific analytical method. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques.[10] These methods separate compounds based on their physicochemical properties before detection, allowing for the unambiguous identification and quantification of Halostachine and distinguishing it from amphetamine or other sympathomimetic amines.

Conclusion

While direct experimental data for the cross-reactivity of this compound in amphetamine immunoassays is currently lacking, its structural similarity to other sympathomimetic amines suggests a potential for interference. The extent of this cross-reactivity is likely to be highly variable depending on the specific immunoassay used. Therefore, researchers, scientists, and drug development professionals should be aware of this potential for false-positive results and should always confirm presumptive positive screens with highly specific methods like GC-MS or LC-MS/MS to ensure accurate and reliable data. This guide highlights the critical need for further research to establish the specific cross-reactivity profiles of emerging compounds like Halostachine in commonly used immunoassays.

References

Confirming Halostachine Hydrochloride's In Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo mechanism of action of Halostachine hydrochloride with two other sympathomimetic amines: synephrine (B1677852) and ephedrine (B3423809). By presenting available experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to offer an objective resource for researchers in pharmacology and drug development.

Executive Summary

Halostachine, a naturally occurring protoalkaloid structurally similar to ephedrine and synephrine, primarily functions as a β-adrenergic agonist. In vivo evidence suggests it exerts pressor effects, increasing blood pressure. However, comprehensive in vivo comparative studies with well-characterized adrenergic agents like synephrine and ephedrine are limited. This guide collates available data to facilitate a comparative understanding of their in vivo hemodynamic effects and underlying mechanisms.

Comparison of In Vivo Hemodynamic Effects

The following table summarizes quantitative data on the effects of Halostachine, synephrine, and ephedrine on key cardiovascular parameters. It is important to note that this data is compiled from various studies with different animal models and experimental conditions, which should be considered when making direct comparisons.

CompoundAnimal ModelDoseRoute of AdministrationChange in Blood PressureChange in Heart RateCitation
Halostachine Cat~1 mg (total dose)Intravenous↑ 26 mmHg (maximum rise)Not specified[1]
Dog0.41 mg/kgIntravenous↑ 38 mmHg (lasting 3-10 minutes)Decreased (inversely related to dose)[1][2]
Synephrine Rat (exercised)50 mg/kgOralSmall, clinically insignificant effectsNo significant change[1]
Human49 mgOralNo significant change in systolic or diastolic blood pressureNo significant change[1]
Ephedrine Human0.07 mg/kgIntravenousSignificant decrease in mean arterial pressure was lowest in the high dose ephedrine group compared to control.Significant decrease in heart rate was lowest in the high dose ephedrine group compared to control.[3]
Human0.15 mg/kgIntravenousSignificant decrease in mean arterial pressure was lowest in the high dose ephedrine group compared to control.Significant decrease in heart rate was lowest in the high dose ephedrine group compared to control.[3]
Pig100 µg/kgIntravenousCompensated for thiopental-induced decrease in mean arterial blood pressure.Not specified[2]
Rat10 mg/kgNot specifiedPressor responses observedTachycardiac responses observed[4]

Comparison of In Vitro Adrenergic Receptor Activity

Understanding the in vitro receptor binding and functional activity provides insight into the in vivo mechanisms.

CompoundReceptor SubtypePotency (EC₅₀)Efficacy (Eₘₐₓ) (% of Adrenaline)Citation
Halostachine α₁ₐ-Adrenergic8.7 µM59%[5]
α₁ᵦ-Adrenergic1.1 µM77%[5]
α₁₀-Adrenergic2.1 µM82%[5]
β₂-Adrenergic~19% as effective as epinephrine (B1671497) in stimulating cAMP accumulationNot specified[2]
Ephedrine α₁ₐ-AdrenergicAntagonist activity observedNot specified[5]
α₁ᵦ-AdrenergicAntagonist activity observedNot specified[5]
α₁₀-AdrenergicAntagonist activity observedNot specified[5]

Signaling Pathways

The cardiovascular effects of these compounds are mediated through their interaction with adrenergic receptors, which triggers downstream signaling cascades.

Halostachine_Signaling Halostachine Halostachine Beta2AR β2-Adrenergic Receptor Halostachine->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

References

A Comparative Guide to the Receptor Effects of Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Halostachine hydrochloride on various receptors, with a focus on reproducibility and comparison with structurally similar compounds. Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in plants such as Halostachys caspica.[1][2][3][4][5] Structurally, it is a phenylethanolamine, closely related to other sympathomimetic amines like synephrine, ephedrine, and the endogenous neurotransmitter epinephrine.[1][2][3] Its effects are primarily mediated through interactions with adrenergic receptors, making it a subject of interest in pharmacological research. This document synthesizes available experimental data to offer a clear comparison of its receptor activity profile.

Comparative Analysis of Receptor Activity

The primary pharmacological action of Halostachine is its effect on adrenergic receptors, where it generally acts as a partial agonist.[2] Its potency and efficacy are best understood when compared to other well-known adrenergic agents like p-Synephrine and Ephedrine.

Functional Activity at Adrenergic Receptors

The following table summarizes the functional activity of Halostachine and p-Synephrine at various human adrenergic receptor subtypes. The data, derived from in vitro functional assays using transfected cell lines, allows for a direct comparison of potency (EC50) and efficacy (Emax) relative to the endogenous agonist, adrenaline.[2]

Receptor SubtypeCompoundEC50 (µM)Emax (% of Adrenaline)
α1A-Adrenergic Halostachine8.759%
p-Synephrine2.482%
α1B-Adrenergic Halostachine1.177%
p-SynephrineNot specifiedNot specified
α1D-Adrenergic Halostachine2.182%
p-SynephrineNot specifiedNot specified
α2A-Adrenergic Halostachine>300-
p-Synephrine10089%
β1-Adrenergic Halostachine>300-
p-Synephrine20088%
β2-Adrenergic Halostachine19% as effective as epinephrine-
p-Synephrine>300-

Data sourced from in vitro functional assays.[2][6]

Binding Affinity at Adrenergic Receptors

While comprehensive, directly comparable binding affinity data (Ki values) for Halostachine across all adrenergic subtypes is limited in publicly accessible literature, studies indicate its affinity is generally lower than that of epinephrine. For instance, at the β2 adrenergic receptor, racemic Halostachine showed approximately 1/120th the affinity of epinephrine.[1] This is, however, about three times more potent than its parent compound, phenylethanolamine.[1]

In comparison, p-Synephrine is known to be a weak partial agonist at α1-adrenergic receptors with low affinity for α2, β1, and β2 adrenergic receptors.[7]

Interaction with Other Receptors

Beyond adrenergic receptors, Halostachine and its analogs have been shown to interact with other receptor systems.

Trace Amine-Associated Receptor 1 (TAAR1)

Halostachine is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in the modulation of monoaminergic systems.

CompoundEC50 (µM)Emax (% of Phenethylamine)
Halostachine 74104%
p-Synephrine 9285%

Data sourced from in vitro cAMP accumulation assays in transfected HEK293T cells.[6]

Experimental Methodologies

The reproducibility of the presented data is contingent on the specific experimental protocols employed. Below are detailed methodologies for key assays used to characterize the receptor activity of compounds like Halostachine.

Radioligand Binding Assay (for Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably transfected with the human receptor of interest (e.g., α1A-adrenergic receptor).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[8]

  • Protocol:

    • Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in the assay buffer.[8]

    • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1 receptors), and varying concentrations of the test compound are combined.[8]

    • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separation: The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters using a cell harvester.[8]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (for Potency and Efficacy)

These assays measure the cellular response following receptor activation by an agonist.

  • Calcium Flux Assay (for Gq-coupled receptors like α1-adrenergic):

    • Cell Culture: Transfected cells are seeded into 96-well plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

    • Compound Addition: Varying concentrations of the test compound are added to the wells.

    • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a plate reader.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.

  • cAMP Accumulation Assay (for Gs/Gi-coupled receptors like β-adrenergic and TAAR1):

    • Cell Culture: Transfected cells (e.g., HEK293T) are cultured in 96-well plates.[6]

    • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation: The test compound is added at various concentrations to stimulate the receptors.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: Concentration-response curves are plotted to calculate EC50 and Emax values relative to a reference agonist.[6]

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/inhibits Ligand Halostachine (Agonist) Ligand->Receptor binds Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Second_Messenger->Cellular_Response triggers Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Serial Dilutions of Halostachine C 3. Incubate Membranes, Radioligand & Halostachine A->C B 2. Prepare Receptor Membranes and Radioligand Solution B->C D 4. Separate Bound/Unbound via Filtration C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Calculate IC50 and Ki E->F

References

Establishing the Purity of a Halostachine Hydrochloride Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a highly pure and well-characterized reference standard is a cornerstone of pharmaceutical development and quality control. This guide provides a comparative analysis of a primary Halostachine hydrochloride reference standard against a hypothetical, yet realistic, alternative in-house standard. It details the necessary analytical methodologies and presents experimental data to underscore the critical differences in purity and characterization.

Comparative Analysis of this compound Reference Standards

A reference standard's value is directly proportional to its purity and the rigor of its characterization. The following tables summarize the key quality attributes of a primary reference standard compared to a typical in-house or secondary standard.

Table 1: Summary of Analytical Purity Data

ParameterPrimary Reference StandardAlternative In-house Standard
Purity by HPLC (Area %) ≥ 99.8%99.2%
Total Organic Impurities ≤ 0.15%0.6%
Water Content (Karl Fischer) ≤ 0.1%0.5%
Residue on Ignition ≤ 0.05%0.1%
Heavy Metals ≤ 10 ppm≤ 20 ppm
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirements
Assay (on as-is basis) 99.5% - 100.5%98.5% - 101.5%

Table 2: Impurity Profile by HPLC

ImpurityPrimary Reference StandardAlternative In-house Standard
Impurity A (Acetophenone) Not Detected0.12%
Impurity B (α-Bromoacetophenone) Not Detected0.08%
Impurity C (Phenylethanolamine) ≤ 0.05%0.25%
Any other individual impurity ≤ 0.05%≤ 0.15%
Total Impurities ≤ 0.15%0.6%

Experimental Protocols

Detailed and validated analytical methods are imperative for the accurate assessment of a reference standard's purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound from its potential process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS) for Structural Confirmation
  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Analysis Mode: Full scan and product ion scan (MS/MS).

  • Expected Mass: The protonated molecule [M+H]⁺ for Halostachine (C₉H₁₃NO) is expected at m/z 152.1075.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Integrity
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) as needed for full structural elucidation.

  • Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of the deuterated solvent.

Elemental Analysis (CHN)
  • Instrumentation: CHN Elemental Analyzer.

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Theoretical Values for C₉H₁₄ClNO: Carbon: 57.60%, Hydrogen: 7.52%, Nitrogen: 7.46%.

Karl Fischer Titration for Water Content
  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Principle: A quantitative chemical reaction between water and the Karl Fischer reagent.

Residue on Ignition (Sulfated Ash)
  • Principle: The sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The weight of the remaining inorganic residue is then determined.

Visualizing the Workflow and Relationships

Purity_Determination_Workflow cluster_sample Reference Standard cluster_tests Analytical Testing cluster_results Data Analysis & Certification Halostachine_HCl Halostachine HCl Sample HPLC HPLC (Purity & Impurities) Halostachine_HCl->HPLC MS Mass Spectrometry (Identity) Halostachine_HCl->MS NMR NMR (Structure) Halostachine_HCl->NMR Elemental Elemental Analysis (Composition) Halostachine_HCl->Elemental KF Karl Fischer (Water Content) Halostachine_HCl->KF ROI Residue on Ignition (Inorganic Impurities) Halostachine_HCl->ROI Data_Analysis Data Compilation & Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Elemental->Data_Analysis KF->Data_Analysis ROI->Data_Analysis CoA Certificate of Analysis (Purity Assignment) Data_Analysis->CoA

Caption: Workflow for the comprehensive purity assessment of a Halostachine HCl reference standard.

Synthesis_Impurities Acetophenone Acetophenone (Starting Material) Bromoacetophenone α-Bromoacetophenone (Intermediate) Acetophenone->Bromoacetophenone Bromination Impurity_A Impurity A: Unreacted Acetophenone Acetophenone->Impurity_A Amino_Ketone Amino-Ketone Intermediate Bromoacetophenone->Amino_Ketone Amination Impurity_B Impurity B: Unreacted α-Bromoacetophenone Bromoacetophenone->Impurity_B Halostachine Halostachine (Final Product) Amino_Ketone->Halostachine Reduction Impurity_C Impurity C: Phenylethanolamine (Demethylation Product) Halostachine->Impurity_C

Caption: Logical relationship of potential process-related impurities in Halostachine synthesis.

Cross-Validation of Analytical Methods for Halostachine: A Comparative Guide to LC-MS and Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Characteristics

The selection of an analytical method is often a trade-off between various performance parameters. LC-MS/MS is generally considered the "gold standard" for quantification due to its high specificity and accuracy.[1] Immunoassays, on the other hand, can offer advantages in terms of throughput and cost-effectiveness.[1] The following table summarizes typical performance characteristics for both methods when analyzing small molecules like Halostachine in biological matrices.

ParameterImmunoassay (Competitive ELISA)LC-MS/MS
Limit of Detection (LOD) 0.1 - 5.0 ng/mL0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 10.0 ng/mL0.05 - 2.0 ng/mL
Linear Dynamic Range 1-2 orders of magnitude3-4 orders of magnitude
Accuracy (% Bias) Within ±20%Within ±15%
Precision (%CV) < 20%< 15%
Specificity/Selectivity Can be prone to cross-reactivity with structurally related compounds.High, based on mass-to-charge ratio and fragmentation pattern.
Throughput High (96-well plate format)Moderate to High (with automation)
Cost per Sample Low to ModerateModerate to High
Method Development Time Long (antibody development)Moderate (instrument optimization)

Note: The values presented are representative and can vary significantly based on the specific assay or method development and the nature of the biological matrix.

Experimental Protocols

Detailed and robust protocols are essential for reproducible and reliable results. Below are representative methodologies for a competitive ELISA and an LC-MS/MS assay that could be adapted for the quantification of Halostachine.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a general workflow for a competitive ELISA, a common immunoassay format for small molecules.[2]

  • Coating: A 96-well microtiter plate is coated with a Halostachine-protein conjugate (e.g., Halostachine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is removed, and the plate is washed three times with the wash buffer.

  • Competition: A mixture of the sample (or standard) and a fixed concentration of anti-Halostachine primary antibody is added to each well. The plate is incubated for 1-2 hours at 37°C. During this step, free Halostachine in the sample competes with the plate-bound Halostachine-protein conjugate for binding to the primary antibody.

  • Washing: The solution is removed, and the plate is washed three times with the wash buffer.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The secondary antibody solution is removed, and the plate is washed five times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of Halostachine in the samples is inversely proportional to the signal and is determined by interpolation from a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general procedure for the quantification of small, polar molecules like Halostachine in a biological matrix such as plasma.[3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled Halostachine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice. For polar compounds, a HILIC column might also be considered.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from low to high percentage of Mobile Phase B is used to elute the analyte. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate at 5% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Halostachine and its internal standard are monitored.

      • Hypothetical Halostachine transition: e.g., m/z 152.1 → 121.1

      • Hypothetical Internal Standard transition: e.g., m/z 157.1 → 126.1 (for a deuterated standard)

  • Quantification: The concentration of Halostachine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations.

Visualizing Key Processes

Halostachine Signaling Pathway

Halostachine is known to act as a beta-adrenergic agonist.[4] The following diagram illustrates a simplified beta-adrenergic signaling pathway.

Halostachine_Signaling_Pathway Halostachine Halostachine BetaReceptor β-Adrenergic Receptor Halostachine->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased heart rate, lipolysis) PKA->CellularResponse Phosphorylates targets leading to Cross_Validation_Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Analysis cluster_decision Conclusion Sample Select Incurred Samples (n > 30 spanning the range) Split Split Samples Sample->Split Immunoassay Analyze with Immunoassay Split->Immunoassay LCMS Analyze with LC-MS/MS Split->LCMS DataImmunoassay Immunoassay Concentrations Immunoassay->DataImmunoassay DataLCMS LC-MS/MS Concentrations LCMS->DataLCMS Comparison Statistical Comparison (e.g., Bland-Altman, Regression) DataImmunoassay->Comparison DataLCMS->Comparison Decision Acceptance Criteria Met? Comparison->Decision Validated Methods are Cross-Validated Decision->Validated Yes Investigate Investigate Discrepancies & Re-evaluate Decision->Investigate No

References

A Comparative Analysis of the Binding Affinity of Halostachine and Norepinephrine at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional characteristics of the natural alkaloid Halostachine and the endogenous catecholamine norepinephrine (B1679862) at adrenergic receptors. The information presented herein is supported by available experimental data to aid in the understanding of their pharmacological profiles.

Executive Summary

Data Presentation: Binding Affinity and Functional Activity

Due to the lack of publicly available experimental binding affinity data for Halostachine, a direct quantitative comparison of Ki values with norepinephrine is not possible. However, the following tables summarize the available functional activity data for Halostachine and the known binding characteristics of norepinephrine.

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Halostachine at Human α₁-Adrenergic Receptors

CompoundReceptor SubtypeEC₅₀ (µM)Eₘₐₓ (%)
Halostachineα₁ₐ8.759
Halostachineα₁ₑ1.177
Halostachineα₁D2.182
Data sourced from in vitro activation assays of human adrenergic receptors. Efficacy is relative to a reference full agonist.[3]

Table 2: Qualitative Binding Affinity Profile of Norepinephrine at Adrenergic Receptors

Receptor FamilySubtype Affinity
α-Adrenergic Receptors High affinity, with a preference for α₂ subtypes over α₁ subtypes.
β-Adrenergic Receptors Binds well to β₁ receptors, but very poorly to β₂ receptors.[4] It has a tenfold higher affinity for the β₁AR over the β₂AR.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of compounds at adrenergic receptors.

Radioligand Binding Assay (for determining Binding Affinity, Kᵢ)

This competitive binding assay measures the affinity of a test compound (e.g., Halostachine or norepinephrine) by quantifying its ability to displace a radiolabeled ligand from a receptor.

  • Membrane Preparation:

    • Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared. These are often sourced from transfected cell lines (e.g., HEK293 or CHO cells) or tissue homogenates.

    • Cells or tissues are homogenized in an ice-cold lysis buffer.

    • The homogenate undergoes differential centrifugation to isolate the membrane fraction.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors, or [³H]-dihydroalprenolol for β receptors).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for determining Functional Activity, EC₅₀)

This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) following receptor activation. This is particularly relevant for β-adrenergic receptors, which are Gs-coupled and stimulate adenylyl cyclase, and α₂-adrenergic receptors, which are Gi-coupled and inhibit adenylyl cyclase.

  • Cell Culture and Plating:

    • Cells stably expressing the adrenergic receptor subtype of interest are cultured and seeded into multi-well plates.

  • Assay Procedure:

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptors (α₂), cells are stimulated with forskolin (B1673556) to induce a baseline level of cAMP production.

    • Increasing concentrations of the test agonist (e.g., Halostachine or norepinephrine) are added to the wells.

    • The cells are incubated to allow for cAMP accumulation.

  • Detection:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced at each concentration of the test agonist is determined.

    • The data is plotted as a dose-response curve, and the concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated. The maximal response (Eₘₐₓ) is also determined from this curve.

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

Adrenergic_Signaling cluster_alpha1 α₁-Adrenergic Signaling cluster_alpha2 α₂-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_receptor α₁ Receptor Gq Gq a1_receptor->Gq Agonist PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Physiological_Effect_a1 Smooth Muscle Contraction Ca->Physiological_Effect_a1 PKC->Physiological_Effect_a1 a2_receptor α₂ Receptor Gi Gi a2_receptor->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit ↓ PKA cAMP_inhibit->PKA_inhibit Physiological_Effect_a2 Inhibition of Neurotransmitter Release PKA_inhibit->Physiological_Effect_a2 b_receptor β Receptor Gs Gs b_receptor->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate PKA_stimulate ↑ PKA cAMP_stimulate->PKA_stimulate Physiological_Effect_b Increased Heart Rate, Glycogenolysis, etc. PKA_stimulate->Physiological_Effect_b

Caption: Adrenergic receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC₅₀ and Kᵢ Calculation) quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

References

Safety Operating Guide

Navigating the Disposal of Halostachine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of halostachine (B1311133) hydrochloride, a sympathomimetic amine, designed for researchers, scientists, and drug development professionals.

Halostachine hydrochloride, like many biologically active compounds, requires careful handling and disposal to prevent potential harm to human health and the environment. Adherence to established protocols is not only a matter of best practice but also a legal requirement. The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[1][2] this compound waste should be collected in a dedicated, clearly labeled, and leak-proof container.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions of halostashopine hydrochloride should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Containers must be kept securely closed except when adding waste.[3] Store the waste in a designated satellite accumulation area within the laboratory.[3][4]

Step-by-Step Disposal Procedure

  • Waste Identification and Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[5]

  • Container Management: Use containers that are compatible with this compound. Ensure the container is in good condition and has a secure screw-top cap.[3] Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Collection of Waste:

    • Solids: Place all solid waste contaminated with this compound directly into the labeled solid waste container.

    • Liquids: Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.

    • Empty Containers: A container that has held this compound is considered hazardous waste. If it is an acute hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7] The defaced, rinsed container can then be disposed of as regular trash.[6]

  • Storage: Store the sealed waste containers in your laboratory's designated satellite accumulation area. This area should be away from general lab traffic and clearly marked.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] Do not attempt to dispose of this compound down the drain or as regular trash.[6][8]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment cluster_3 Final Disposal Path start Generate Halostachine Hydrochloride Waste solid_waste Solid Waste (e.g., contaminated gloves, vials) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste container Empty Original Container start->container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse Triple Rinse with Appropriate Solvent container->rinse ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate trash Dispose of Defaced Container as Non-Hazardous Trash rinse->trash After Rinsing collect_rinsate->liquid_container

Caption: Disposal workflow for this compound.

Quantitative Disposal Data

ParameterGuidelineSource
Maximum Hazardous Waste Volume in Satellite Accumulation Area55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in Satellite Accumulation Area1 quart (liquid) or 1 kg (solid)[4]
Drain Disposal pH Range (for non-hazardous waste)5.5 - 10.5[8]

Note: this compound is not typically classified as a P-listed waste, but it is crucial to consult your institution's specific guidelines.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the general chemical waste management procedures outlined above. However, if a chemical neutralization step is considered, a detailed, validated experimental protocol would be necessary. This would involve:

  • Reaction Stoichiometry: Determining the appropriate neutralizing agent and the exact amount needed to render the this compound non-hazardous.

  • Procedure: A step-by-step method for safely carrying out the neutralization reaction, including details on temperature control, ventilation, and monitoring.

  • Verification: An analytical method, such as HPLC or GC-MS, to confirm the complete degradation of the this compound.

Given the complexity and potential for hazardous byproducts, chemical neutralization should only be attempted by qualified personnel with specific expertise in this area and with the approval of the institution's EHS department. The recommended and safest approach is to dispose of the untreated chemical waste through a licensed hazardous waste disposal service.[5]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Halostachine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Halostachine hydrochloride. Adherence to these protocols is critical to ensure personal safety and proper disposal.

This compound is a phenethylamine (B48288) alkaloid and a potential vasoactive agent. While some suppliers may classify it as non-hazardous for shipping, it is associated with GHS hazard statements H302 (Harmful if swallowed) and H332 (Harmful if inhaled). Due to its pharmacological activity as a stimulant and potential health risks, including increased heart rate and blood pressure, a cautious approach to handling is mandatory. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Personal Protective Equipment (PPE) and Disposal Plan

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and outlines the disposal protocol for both the chemical and contaminated materials.

Item Specification Purpose
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of the powdered substance. All handling of this compound powder should be performed within a certified chemical fume hood.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a fume hood is unavoidable. To protect against inhalation of airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Check for perforations before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Body Protection Fully buttoned laboratory coatTo protect skin and clothing from contamination.
Chemical Disposal In accordance with local, state, and federal regulations.This compound waste should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Material Disposal Disposed of as hazardous waste.All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that the work area is clean and uncluttered.
  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
  • Assemble all necessary PPE as outlined in the table above and inspect for any defects.
  • Prepare a designated hazardous waste container for this compound and another for contaminated disposables.

2. Donning Personal Protective Equipment:

  • Put on the laboratory coat and fasten it completely.
  • Don the first pair of nitrile gloves.
  • If required, put on the N95 respirator, ensuring a proper fit.
  • Put on safety glasses or goggles.
  • Don the second pair of nitrile gloves over the cuffs of the lab coat.

3. Handling this compound:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.
  • When weighing the powder, use a spatula and handle it gently to avoid creating airborne dust.
  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling and Decontamination:

  • Upon completion of work, carefully clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the cleaning solvent as hazardous waste.
  • Wipe down the work surface within the fume hood with a suitable cleaning agent. Dispose of the cleaning materials as contaminated waste.

5. Doffing Personal Protective Equipment:

  • Remove the outer pair of gloves and dispose of them in the designated contaminated waste container.
  • Remove the laboratory coat, turning it inward as you take it off to contain any potential contamination, and store it appropriately or dispose of it if it is a disposable gown.
  • Remove safety glasses or goggles.
  • Remove the inner pair of gloves and dispose of them in the contaminated waste container.
  • If a respirator was used, remove it last.
  • Wash hands thoroughly with soap and water.

6. Waste Disposal:

  • Ensure all waste containers are properly sealed and labeled.
  • Store the hazardous waste in a designated satellite accumulation area until it can be collected by institutional environmental health and safety personnel.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

Halostachine_Handling_Workflow A Preparation & Pre-Handling Check B Don PPE A->B Proceed C Handle Halostachine HCl in Fume Hood B->C Proceed D Post-Handling Decontamination C->D Task Complete E Doff PPE D->E Decontamination Complete F Waste Disposal D->F Waste Generated G Wash Hands E->G Proceed G->F If handling waste containers

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.